molecular formula C19H27F3N4O6 B6295478 Ac-Tyr-Lys-NH2 Trifluoroacetate CAS No. 270597-64-3

Ac-Tyr-Lys-NH2 Trifluoroacetate

Cat. No.: B6295478
CAS No.: 270597-64-3
M. Wt: 464.4 g/mol
InChI Key: WQNOKFZJOCVPGJ-YYLIZZNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Tyr-Lys-NH2 Trifluoroacetate is a synthetic peptide salt provided for research and experimental purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound is supplied as a trifluoroacetate (TFA) salt, a common form for peptides that enhances purity and stability . The TFA counter-ion interacts with basic amino acid residues in the peptide sequence, which can influence the peptide's overall structure and physicochemical properties . The sequence features Tyrosine (Tyr, Y) and Lysine (Lys, K), both of which are crucial residues in molecular recognition. Lysine's side chain is typically protonated and positively charged at physiological pH, allowing for interactions with negatively charged molecules . Tyrosine, with its aromatic phenol side chain, can participate in hydrophobic interactions and hydrogen bonding. Due to its charged and aromatic residues, Ac-Tyr-Lys-NH2 is a candidate for studying peptide-cell membrane interactions, protein-protein recognition, and as a building block for more complex peptide structures . Researchers can utilize this compound in various biochemical and biophysical assays to investigate these fundamental processes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4.C2HF3O2/c1-11(22)20-15(10-12-5-7-13(23)8-6-12)17(25)21-14(16(19)24)4-2-3-9-18;3-2(4,5)1(6)7/h5-8,14-15,23H,2-4,9-10,18H2,1H3,(H2,19,24)(H,20,22)(H,21,25);(H,6,7)/t14-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNOKFZJOCVPGJ-YYLIZZNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Stability & Counterion Impact on Ac-Tyr-Lys-NH2

[1][2]

Executive Summary

For Ac-Tyr-Lys-NH2, the choice between the Trifluoroacetate (TFA) salt and the Free Base (or biocompatible salts like Acetate/Hydrochloride) is a critical variable often overlooked in early-stage development.[1][2]

  • The TFA Salt is the default output of Solid-Phase Peptide Synthesis (SPPS).[1][2][3] It offers superior solubility in organic solvents and initial solid-state stability but introduces significant acidity (pH < 3 in solution), cellular toxicity, and hygroscopicity that promotes acid-catalyzed hydrolysis.[1][2]

  • The Free Base (deprotonated Lysine) is thermodynamically unstable in air due to the oxidative susceptibility of the Tyrosine phenol group at high pH.

  • The Recommendation: For biological assays and long-term storage, the Acetate or Hydrochloride salt is the requisite "Goldilocks" form—mitigating the toxicity and hydrolytic risks of TFA while avoiding the oxidative instability of the true free base.

Physicochemical Identity & The Counterion Trap

To understand the stability profile, we must first define the molecular species in solution.

FeatureSpecification
Sequence Ac-Tyr-Lys-NH2
N-Terminus Acetylated (Neutral, capped)
C-Terminus Amidated (Neutral, capped)
Side Chain (Tyr) Phenol (

).[1][2] Neutral at pH 7.
Side Chain (Lys) Primary Amine (

).[2] Positively Charged (+1) at pH 7.
Net Charge (pH 7) +1 (Cationic)

The "Free Base" Misconception: Because the Lysine side chain is basic (

12
  • TFA Salt:

    
    [1][2]
    
  • "Free Base":

    
     (Only exists at pH > 11, typically an oil or amorphous solid with poor water solubility).[1][2]
    
  • Biocompatible Salt:

    
     (HCl salt) or 
    
    
    (Acetate salt).[1][2]

Stability Mechanisms: The Core Analysis

A. The TFA Salt: Acid-Catalyzed Hydrolysis & Hygroscopicity

The TFA salt is chemically stable as a dry powder if kept strictly anhydrous.[1] However, it presents two major failure modes:

  • Hygroscopicity: TFA salts are notoriously hygroscopic. They pull moisture from the atmosphere, creating a localized acidic micro-environment (pH ~2.0) within the solid cake.

  • Acid-Catalyzed Hydrolysis: In the presence of moisture, the high acidity promotes the hydrolysis of the amide bond between Tyr and Lys, and the C-terminal amide.

    • Mechanism:[1][2][4] Protonation of the carbonyl oxygen makes the carbonyl carbon electrophilic, inviting attack by water.

B. The Free Base: Oxidative Instability

Isolating the true free base (removing the counterion completely) requires raising the pH above 10.5. This is detrimental to the Tyrosine residue.

  • Tyrosine Oxidation: At high pH, the Tyrosine phenol deprotonates to a phenolate anion . This species is highly electron-rich and susceptible to radical oxidation, forming dityrosine cross-links or quinones , leading to solution discoloration (yellowing/browning) and aggregation.

  • Racemization: Base-catalyzed racemization of the amino acid

    
    -carbons is a risk at elevated pH, potentially converting L-Tyr/L-Lys to their D-isomers, rendering the substrate biologically inactive.[1][2]
    
C. Comparative Data Summary
ParameterTFA Salt FormFree Base (High pH)Acetate/HCl Salt (Recommended)
pH (10 mM aq) Acidic (~2.5 - 3.[1][2]0)Basic (~10.5 - 11.[1][2]0)Neutral/Mild (~5.0 - 7.[1][2]0)
Solubility High (Water/Organic)Low (Water), High (DMSO)High (Water)
Hydrolysis Risk High (Acid-catalyzed)ModerateLow
Oxidation Risk LowHigh (Phenolate formation)Low
Biological Toxicity High (Cytotoxic, metabolic interference)Moderate (pH shock)Negligible
Hygroscopicity HighLowModerate

Visualizing the Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on the counterion environment.

StabilityPathwayscluster_AcidTFA Salt / Acidic Conditions (pH < 3)cluster_BaseFree Base / Basic Conditions (pH > 10)cluster_StableAcetate/HCl Salt (pH 5-7)StartAc-Tyr-Lys-NH2(Intact Dipeptide)HydrolysisHydrolysis of Peptide Bond(Cleavage)Start->Hydrolysis + H2O / H+ (TFA)PhenolateTyrosine Phenolate FormationStart->Phenolate Deprotonation (pH > 10)StableStateStable Cationic Species(Minimal Degradation)Start->StableState Salt Exchange(Acetate/HCl)Products_AcidAc-Tyr-OH + H-Lys-NH2(Inactive Fragments)Hydrolysis->Products_AcidOxidationRadical Oxidation(Quinones / Dityrosine)Phenolate->Oxidation + O2 / LightRacemizationRacemization(L- to D- conversion)Phenolate->Racemization Time / Heat

Caption: Divergent degradation pathways for Ac-Tyr-Lys-NH2 driven by pH environment (Counterion).[1][2]

Experimental Protocols

Protocol A: Salt Exchange (TFA to Acetate)

Objective: Convert the unstable/toxic TFA salt into a stable Acetate salt for biological use.[5]

  • Dissolution: Dissolve 10 mg of Ac-Tyr-Lys-NH2 (TFA salt) in 1 mL of 0.1 M Acetic Acid.

  • Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x8 or equivalent) in the Acetate form. Wash resin with 3 column volumes (CV) of water, then 3 CV of 1 M Acetic Acid, then water until neutral.

  • Exchange: Load the peptide solution onto the column. Elute with water or 0.1 M Acetic Acid.

  • Lyophilization: Freeze and lyophilize the eluate. Repeat lyophilization from 0.1 M Acetic Acid twice to ensure removal of volatile TFA.

  • Validation: Verify TFA removal using 19F-NMR (TFA signal at -76 ppm) or Ion Chromatography.

Protocol B: Stability Indicating HPLC Method

Objective: Quantify degradation products (Hydrolysis vs Oxidation).

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Standard) or 10 mM Ammonium Acetate (pH 6.[2]0) for pH-sensitive runs.[1][2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 30 minutes.

  • Detection:

    • 214 nm: Peptide backbone (Hydrolysis monitoring).[2]

    • 280 nm: Tyrosine side chain (Oxidation monitoring).[2]

  • Sample Prep: Dissolve peptide at 1 mg/mL in water. Stress test at 37°C for 24 hours.

Recommendations

  • For Biological Assays (Cell Culture/Enzymatic):

    • Strictly avoid the TFA salt. The residual acidity and fluoride ions can inhibit enzymes and alter cell metabolism.

    • Use: Acetate Salt or HCl Salt .[2][4][5][6][7]

    • Why: Acetate is a metabolic intermediate and buffers at pH ~4.5-5.[1][2]0. HCl mimics physiological saline counterions.

  • For Long-Term Storage:

    • Store as a lyophilized powder at -20°C.

    • If storing the TFA salt, ensure the container is desiccated to prevent acid hydrolysis.

    • If storing the Free Base (not recommended), flush with Argon to prevent Tyrosine oxidation.

  • For Chemical Synthesis (Intermediate):

    • The TFA salt is acceptable as a transient intermediate due to its high solubility in organic solvents (DMF/DCM) used in coupling reactions.

References

  • Sichler, P., et al. "Impact of Counter-ion in Peptide on Studies in Different Research Fields." GenScript Technical Resources. Link

  • LifeTein Support. "Structural and Functional Consequences of TFA Retention." LifeTein Peptide Analysis Guide, 2025. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 853641: Ac-Tyr-NHNH2 (Related Analog)." PubChem, 2025. Link

  • Gaussier, H., et al. "The Effects of Counter-Ions on Peptide Structure, Activity, and Applications." Pharmaceutics, 2025.[3][4][8] Link[1][2]

  • BenchChem Technical Guide. "A Comparative Guide to TFA and HCl Salts in Peptide Research." BenchChem, 2025.[7] Link[1][2]

Biological Function and Kinetic Profiling of Ac-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological function and kinetic utility of Ac-Tyr-Lys-NH2 (N-acetyl-L-tyrosyl-L-lysine amide).

Executive Summary

Ac-Tyr-Lys-NH2 is a synthetic dipeptide amide that serves a dual function in modern biochemistry:

  • Biocatalytic Model Substrate: It is the "gold standard" product for characterizing kinetically controlled peptide synthesis catalyzed by serine proteases (specifically

    
    -Chymotrypsin and Subtilisin) in non-aqueous media.[1] It allows researchers to quantify the nucleophile partitioning between hydrolysis (water) and aminolysis (amine), a critical parameter in designing enzymatic drug synthesis processes.
    
  • Neurobiological Probe: As a minimal fragment of the Tau protein (homologous to the aggregation-prone PHF6 region), it is utilized in Alzheimer’s research to investigate post-translational modifications (acetylation/phosphorylation) and the kinetics of amyloid fibril formation.

This guide focuses on its primary kinetic application: measuring the Nucleophile Partitioning Coefficient (


)  and optimizing protease activity in organic solvents.

Molecular Profile

  • IUPAC Name: N-acetyl-L-tyrosyl-L-lysine amide[1]

  • Sequence: Ac-Tyr-Lys-NH

    
     (Ac-YK-NH
    
    
    
    )[1][2]
  • Molecular Weight: ~350.4 Da[1]

  • Physicochemical Properties:

    • Solubility: High in water; moderate in polar organic solvents (DMF, DMSO).[1]

    • pKa: Contains a phenolic hydroxyl (Tyr, pKa ~10) and an

      
      -amino group (Lys, pKa ~10.5).[1]
      
    • Stability: Resistant to exopeptidases requiring a free N-terminus (e.g., Cathepsin C) due to acetylation.[1]

Enzymological Context: Kinetically Controlled Synthesis

The most significant "biological function" of Ac-Tyr-Lys-NH2 in an experimental context is its role as the target product in the


-Chymotrypsin-catalyzed synthesis reaction .[1] Unlike thermodynamic synthesis (which relies on equilibrium shifts), kinetic synthesis relies on the rapid formation of an acyl-enzyme intermediate and its subsequent deacylation by a specific nucleophile (Lys-NH

) rather than water.[1]
Mechanism of Action

The reaction proceeds via a Ping-Pong Bi-Bi mechanism modified for nucleophilic competition:

  • Acylation: The enzyme (E) reacts with an activated ester substrate (Ac-Tyr-OEt) to form the covalent Acyl-Enzyme Intermediate (Ac-Tyr-E) , releasing ethanol.[1]

  • Partitioning: The Acyl-Enzyme is attacked by either:

    • Water (

      
      ):  Leading to hydrolysis (Product: Ac-Tyr-OH).[1] (Undesired) 
      
    • Nucleophile (Lys-NH

      
      ):  Leading to aminolysis (Product: Ac-Tyr-Lys-NH
      
      
      
      ).[1] (Desired)
Key Kinetic Parameter: Partition Constant ( )

The efficiency of Ac-Tyr-Lys-NH2 formation is defined by the partition constant


, which is the ratio of the rate constants for deacylation by the nucleophile (

) and hydrolysis (

):

[1]

Where:

  • 
     = Concentration of Ac-Tyr-Lys-NH
    
    
    
    [1]
  • 
     = Concentration of Ac-Tyr-OH[1]
    
  • 
     = Concentration of nucleophile (Lys-NH
    
    
    
    )[1]

Field Insight: In 60% Dimethylformamide (DMF), Chymotrypsin immobilized on poly-acrylate can achieve a synthesis yield of 95% for Ac-Tyr-Lys-NH2, compared to negligible yields in aqueous buffer due to hydrolysis dominance.[1]

Kinetic Analysis & Experimental Protocol

This protocol describes the standard assay for measuring the kinetic efficiency of Ac-Tyr-Lys-NH2 synthesis, used to validate enzyme formulations (e.g., cross-linked enzyme crystals, CLECs) or solvent systems.[1]

Materials
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), lyophilized or immobilized.[1]
    
  • Acyl Donor: N-Acetyl-L-Tyrosine Ethyl Ester (Ac-Tyr-OEt), 10–50 mM.[1]

  • Nucleophile: L-Lysine Amide (Lys-NH

    
    ), 20–100 mM.[1]
    
  • Solvent System: 50-60% DMF in 0.1 M Tris-HCl buffer, pH 8.0 (optimal for nucleophile deprotonation).

  • Analysis: HPLC with C18 column, UV detection at 280 nm (Tyrosine absorbance).

Step-by-Step Workflow
  • Substrate Preparation: Dissolve Ac-Tyr-OEt and Lys-NH

    
     in the DMF/Buffer mixture.[1] Ensure the pH is adjusted after solvent addition (apparent pH ~8.0).
    
  • Reaction Initiation: Add the enzyme (0.1 mg/mL final conc) to the substrate mixture at 25°C.

  • Sampling: Withdraw aliquots (50

    
    L) at 1-minute intervals for the first 10 minutes (initial rate phase).
    
  • Quenching: Quench samples immediately in 200

    
    L of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop the reaction.
    
  • Quantification: Inject onto HPLC. Elute with a gradient of Water/Acetonitrile (+0.1% TFA).

    • Retention Times (Typical): Lys-NH

      
       (void), Ac-Tyr-OH (early), Ac-Tyr-Lys-NH
      
      
      
      (mid), Ac-Tyr-OEt (late).[1]
  • Calculation: Plot the concentration of Ac-Tyr-Lys-NH

    
     vs. time. Calculate the initial velocity (
    
    
    
    ). Determine
    
    
    and
    
    
    by varying the concentration of Lys-NH
    
    
    while keeping Ac-Tyr-OEt constant (saturated).
Data Presentation: Kinetic Parameters
ParameterDefinitionTypical Value (60% DMF)Relevance

Max rate of synthesis1.2

mol/min/mg
Measures catalytic turnover.[1]

Affinity for Lys-NH

15 - 25 mMLower values indicate better nucleophile recognition.[1]
Yield (%) Conversion efficiency>90%Indicates suppression of hydrolysis.[1]

Biological Relevance in Drug Development (Tau Pathology)

Beyond biocatalysis, Ac-Tyr-Lys-NH2 is relevant to Alzheimer’s Disease (AD) research.[1]

  • Tau Fragment Homology: The sequence represents a minimal motif of the Tau microtubule-binding domain.

  • Acetylation Target: The Lysine residue in Ac-Tyr-Lys-NH2 mimics Lys residues (e.g., K280, K281) in Tau that are subject to acetylation by CBP/p300 and deacetylation by SIRT1/HDAC6 .[1]

  • Application: It is used as a substrate in high-throughput screening (HTS) assays to identify inhibitors of Tau-modifying enzymes.[1] The small size allows for easier NMR monitoring or mass spectrometry analysis compared to full-length Tau.[1]

Visualization: Kinetic Pathway

The following diagram illustrates the competition between Hydrolysis and Aminolysis (Synthesis) mediated by the Acyl-Enzyme intermediate.

Chymotrypsin_Kinetics Figure 1: Kinetic partitioning in Chymotrypsin-catalyzed synthesis of Ac-Tyr-Lys-NH2. Enzyme Free Enzyme (Chymotrypsin) ES_Complex Michaelis Complex (E·S) Enzyme->ES_Complex + Ac-Tyr-OEt Substrate Substrate (Ac-Tyr-OEt) Acyl_Enzyme Acyl-Enzyme (Ac-Tyr-E) ES_Complex->Acyl_Enzyme Acylation (-EtOH) Product_Hyd Hydrolysis Product (Ac-Tyr-OH) Acyl_Enzyme->Product_Hyd Hydrolysis (+H2O, k_H) Product_Syn Synthesis Product (Ac-Tyr-Lys-NH2) Acyl_Enzyme->Product_Syn Aminolysis (+Lys-NH2, k_N) Product_Hyd->Enzyme Product_Syn->Enzyme Leaving_Group Ethanol (EtOH)

Caption: Figure 1: Kinetic partitioning in Chymotrypsin-catalyzed synthesis of Ac-Tyr-Lys-NH2. The green path represents the desired synthesis favored in organic media.

References

  • Bacheva, A. et al. (2003).[1][3] "Activity and Stability of Native and Modified Subtilisins in Various Media." Biochemistry (Moscow), 68(11), 1261-1266.[1] Link

  • Partridge, J. et al. (1996).[1][4] "Peptide Synthesis in Dimethylformamide-Based Organic Media Catalysed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes." Biocatalysis and Biotransformation, 19(1).[1] Link[1]

  • Schellenberger, V. & Jakubke, H.D. (1991).[1] "Protease-catalyzed kinetic peptide synthesis." Angewandte Chemie International Edition, 30(11), 1437-1449.[1] Link[1]

  • Bachem AG. (2024).[1] "Tau Peptides and Fragments: Product Catalog." Bachem Online Shop. Link

Sources

Ac-Tyr-Lys-NH2 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 270597-64-3 Synonyms: N-Acetyl-L-tyrosyl-L-lysine amide; Ac-YK-NH2; Tau Peptide Fragment Molecular Formula: C₁₇H₂₆N₄O₄ Molecular Weight: 350.42 g/mol [1][2]

Executive Summary

Ac-Tyr-Lys-NH2 is a synthetic dipeptide derivative primarily utilized as a high-precision model substrate in enzymatic kinetics and neurobiology. Structurally, it consists of N-acetylated tyrosine coupled to a lysine amide.[2] Its amphiphilic nature—combining the phenolic hydroxyl of tyrosine with the cationic epsilon-amine of lysine—makes it a critical tool for two distinct research vectors:

  • Biocatalysis: It serves as the "gold standard" product for demonstrating kinetically controlled peptide synthesis using serine proteases (e.g.,

    
    -chymotrypsin) in low-water organic media.
    
  • Neurodegenerative Research: It functions as a minimal epitope fragment of the Tau protein, used to investigate lysine acetylation mechanisms implicated in Alzheimer’s disease pathology.

Chemical Identity & Physicochemical Properties[3][4][5]

Structural Characterization

The molecule features an N-terminal acetyl cap and a C-terminal primary amide. This "capping" mimics the internal peptide bond environment of larger proteins, preventing non-specific exopeptidase degradation and stabilizing the peptide dipole.

PropertySpecification
CAS Number 270597-64-3
IUPAC Name (2S)-2-acetamido-3-(4-hydroxyphenyl)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]propanamide
SMILES CC(=O)NC(=O)NC(N)=O
Molecular Weight 350.42 Da
Monoisotopic Mass 350.1954 Da
Solubility Water (>20 mg/mL); DMSO; Methanol
pKa Values ~10.0 (Phenolic -OH), ~10.5 (Lys

-NH

)
Appearance White to off-white lyophilized powder
Stability Profile
  • Hygroscopicity: The presence of the lysine side chain makes the lyophilized powder hygroscopic.

  • Oxidation Sensitivity: The tyrosine residue is susceptible to oxidation (forming dityrosine crosslinks) under high pH or UV exposure.

  • Storage: -20°C in a desiccated environment. Solutions should be prepared fresh or aliquoted and frozen at -80°C to prevent hydrolysis.

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

For high-purity research applications (>98%), SPPS using Fmoc chemistry is the standard protocol. The C-terminal amide requires a Rink Amide resin.

Protocol Overview:

  • Resin Loading: Rink Amide MBHA resin (0.5 mmol/g).

  • Deprotection: 20% Piperidine in DMF (removes Fmoc).

  • Coupling 1 (Lys): Fmoc-Lys(Boc)-OH + HBTU/DIEA (4 eq).

  • Coupling 2 (Tyr): Fmoc-Tyr(tBu)-OH + HBTU/DIEA (4 eq).

  • N-Terminal Capping: Acetic Anhydride/Pyridine (Acetylation).

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) removes side-chain protectors (Boc, tBu) and cleaves resin.

Enzymatic Synthesis (Kinetically Controlled)

Ac-Tyr-Lys-NH2 is famous in literature as the product of chymotrypsin-catalyzed synthesis in organic solvents. This method utilizes the reverse hydrolysis capability of proteases in low-water environments (e.g., 60% DMF).

Mechanism: The enzyme (


-chymotrypsin) forms an acyl-enzyme intermediate with the ester substrate (Ac-Tyr-OEt). The nucleophile (Lys-NH2) then attacks this intermediate faster than water, forming the peptide bond.

EnzymaticSynthesis cluster_conditions Reaction Conditions: 60% DMF / pH 9.0 Substrate Ac-Tyr-OEt (Acyl Donor) Complex Acyl-Enzyme Intermediate Substrate->Complex Acylation Enzyme α-Chymotrypsin Enzyme->Complex Catalyst Product Ac-Tyr-Lys-NH2 (Peptide) Complex->Product Aminolysis (k_N) Hydrolysis Ac-Tyr-OH (Byproduct) Complex->Hydrolysis Hydrolysis (k_H2O) Nucleophile H-Lys-NH2 (Nucleophile) Nucleophile->Product

Caption: Kinetic pathway of Chymotrypsin-catalyzed synthesis. High organic solvent concentration suppresses the hydrolysis pathway, favoring the formation of Ac-Tyr-Lys-NH2.

Biological & Research Applications

Tau Protein & Neurodegeneration

Ac-Tyr-Lys-NH2 represents a specific dipeptide motif found within the microtubule-binding repeats of the Tau protein.

  • Acetylation Studies: Post-translational modification (PTM) of lysine residues in Tau (e.g., Lys280) inhibits microtubule binding and promotes pathological aggregation (Alzheimer's). This dipeptide is used as a simplified substrate to assay the activity of Histone Acetyltransferases (HATs) like p300 or CBP, which target the free

    
    -amine of the lysine.
    
  • Protease Inhibitor Design: It serves as a structural template for designing inhibitors of proteases that cleave after tyrosine residues.

Analytical Standard for HPLC

Due to its aromatic tyrosine chromophore (


 nm) and basic lysine tail, Ac-Tyr-Lys-NH2 is an excellent standard for calibrating Reverse-Phase HPLC (RP-HPLC) columns for peptide separation.
  • Retention Behavior: Elutes early in C18 gradients due to the hydrophilic lysine, but retention can be modulated by pH (altering Lys protonation).

Analytical Characterization Workflow

To validate the identity of Ac-Tyr-Lys-NH2, the following analytical pipeline is recommended.

Mass Spectrometry (ESI-MS)
  • Expected Ion:

    
    
    
  • m/z Value: 351.43

  • Fragmentation Pattern (MS/MS):

    • Loss of Ammonia (-17 Da).

    • Immonium ion of Tyrosine (136 Da).

    • Immonium ion of Lysine (84 Da).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).

AnalyticalWorkflow cluster_QC QC Tests Sample Raw Synthetic Product (Ac-Tyr-Lys-NH2) HPLC RP-HPLC Purification (C18 Column, 0.1% TFA) Sample->HPLC Peak Major Peak Collection (Rt ~ 12-15 min) HPLC->Peak Lyophilization Lyophilization (Freeze Drying) Peak->Lyophilization QC Quality Control Lyophilization->QC MS ESI-MS (Confirm MW 350.4) QC->MS AAA Amino Acid Analysis (Tyr:Lys 1:1) QC->AAA

Caption: Purification and QC workflow. RP-HPLC is essential to remove truncated sequences or incomplete acetylation byproducts.

References

  • HongTide Biotechnology. (n.d.). Ac-Tyr-Lys-NH2 Product Data. Retrieved March 6, 2026, from [Link]

  • Gladilin, A. K., et al. (2009).[3] Peptide Synthesis in Dimethylformamide-Based Organic Media Catalyzed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes. Biocatalysis and Biotransformation.[3]

  • Partridge, J., et al. (2001). Enzymatic Synthesis of Ac-Tyr-Lys-NH2 in Organic Solvents.

Sources

An In-depth Technical Guide to Ac-Tyr-Lys-NH2 as a Dipeptide Substrate for Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of acetyl-tyrosyl-lysine amide (Ac-Tyr-Lys-NH2), a synthetic dipeptide that has become a valuable tool for researchers in the fields of epigenetics, cell signaling, and drug discovery. We will delve into the core biochemical principles governing its use, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting.

I. Introduction: The Significance of Ac-Tyr-Lys-NH2 in Enzymatic Assays

Ac-Tyr-Lys-NH2 is a specifically designed peptide substrate used to probe the activity of a critical class of enzymes known as lysine deacetylases. In particular, it is a substrate for Class III histone deacetylases (HDACs), more commonly known as sirtuins.[1][2] Sirtuins are NAD+-dependent enzymes that play a pivotal role in regulating a wide array of cellular processes, including gene expression, DNA repair, metabolism, and aging, by removing acetyl groups from lysine residues on both histone and non-histone proteins.[2][3]

The design of Ac-Tyr-Lys-NH2 is intentional. The N-terminal acetyl group and the C-terminal amide group mimic the structure of a larger polypeptide chain, providing a more "natural" context for enzyme recognition.[4] The core of the substrate is the acetylated lysine (Lys) residue, which is the target for deacetylation by sirtuins. The adjacent tyrosine (Tyr) residue can influence the binding affinity and kinetics of the enzymatic reaction.

The primary application of Ac-Tyr-Lys-NH2 is in fluorogenic assays designed to measure the activity of sirtuins, particularly SIRT1.[5][6] These assays are fundamental for high-throughput screening (HTS) of potential sirtuin inhibitors or activators, which are of significant interest in drug development for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[6][7]

II. The Enzymatic Reaction: A Two-Step Process

The use of Ac-Tyr-Lys-NH2 in a research setting typically involves a two-step enzymatic reaction, most famously commercialized as the "Fluor de Lys" assay.[8]

Step 1: The Sirtuin-Mediated Deacetylation

The first and most critical step is the deacetylation of the lysine residue on the Ac-Tyr-Lys-NH2 substrate by a sirtuin enzyme. This reaction is dependent on the presence of the co-substrate NAD+.[1][5] The sirtuin catalyzes the transfer of the acetyl group from the lysine to the ADP-ribose moiety of NAD+, yielding the deacetylated Tyr-Lys-NH2 peptide, nicotinamide, and O-acetyl-ADP-ribose.[5]

Step 2: Fluorophore Release and Detection

The second step involves the addition of a "developer" solution. This solution contains a proteolytic enzyme, often a trypsin-like protease, that specifically recognizes and cleaves the deacetylated Tyr-Lys-NH2 peptide.[6][7] This cleavage event liberates a fluorescent molecule, frequently aminomethylcoumarin (AMC), which was initially conjugated to the peptide substrate. The resulting fluorescence can be measured using a fluorometer, and the intensity of the signal is directly proportional to the amount of deacetylated substrate, and therefore, to the activity of the sirtuin enzyme.[5][9]

Enzymatic_Assay_Workflow cluster_step1 Step 1: Sirtuin Deacetylation cluster_step2 Step 2: Fluorophore Release Ac-Tyr-Lys(Ac)-NH2 Ac-Tyr-Lys(Ac)-NH2 SIRT1 SIRT1 Ac-Tyr-Lys(Ac)-NH2->SIRT1 Substrate Tyr-Lys-NH2 Tyr-Lys-NH2 SIRT1->Tyr-Lys-NH2 Product 1 Nicotinamide Nicotinamide SIRT1->Nicotinamide Product 2 O-acetyl-ADP-ribose O-acetyl-ADP-ribose SIRT1->O-acetyl-ADP-ribose Product 3 NAD+ NAD+ NAD+->SIRT1 Co-substrate Developer Developer (Protease) Tyr-Lys-NH2->Developer Cleavage Fluorescence Fluorescence Developer->Fluorescence Signal Generation

Caption: Workflow of the two-step fluorogenic sirtuin assay.

III. Key Research Applications

The primary utility of Ac-Tyr-Lys-NH2 lies in its application for:

  • Enzyme Kinetics Studies: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) for sirtuin enzymes. This information is crucial for understanding the enzyme's efficiency and affinity for the substrate.

  • High-Throughput Screening (HTS) for Modulators: Ac-Tyr-Lys-NH2-based assays are readily adaptable to a 96-well or 384-well plate format, making them ideal for screening large libraries of small molecules to identify potential sirtuin inhibitors or activators.[10]

  • Validating Enzyme Purity and Activity: Researchers can use this substrate to confirm the activity of purified recombinant sirtuin preparations before using them in more complex downstream experiments.

IV. Experimental Protocol: A Guideline for a SIRT1 Fluorogenic Assay

This protocol provides a general framework for a SIRT1 activity assay using a fluorogenic substrate derived from Ac-Tyr-Lys-NH2. It is essential to optimize concentrations and incubation times for specific experimental conditions.

A. Reagents and Materials:

  • Recombinant Human SIRT1 enzyme

  • SIRT1 fluorogenic substrate (e.g., based on Ac-Arg-His-Lys-Lys(Ac)-AMC)[6]

  • NAD+ solution

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (containing a specific protease)

  • Sirtuin inhibitor (e.g., Nicotinamide) for control wells[9]

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6]

B. Assay Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a working solution of SIRT1 enzyme in assay buffer to the desired concentration.

    • Prepare a working solution of the fluorogenic substrate and NAD+ in assay buffer.

    • Prepare serial dilutions of test compounds (inhibitors or activators) and a control inhibitor like nicotinamide.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (no enzyme)

      • Positive control (enzyme, substrate, NAD+)

      • Inhibitor control (enzyme, substrate, NAD+, known inhibitor)

      • Test compounds at various concentrations.

  • Reaction Incubation:

    • To the appropriate wells, add the assay buffer, NAD+ solution, and either the test compound, control inhibitor, or vehicle.

    • Initiate the enzymatic reaction by adding the diluted SIRT1 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development and Signal Detection:

    • Stop the enzymatic reaction and initiate the development step by adding the Developer Solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Read the fluorescence in the microplate reader at the specified excitation and emission wavelengths.

C. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

  • Percentage of Inhibition/Activation: Calculate the percentage of inhibition or activation for each test compound concentration relative to the positive control.

  • IC50/EC50 Determination: Plot the percentage of inhibition or activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

V. Quantitative Data Summary

The following table presents typical concentration ranges and parameters for a SIRT1 assay using an Ac-Tyr-Lys-NH2-based substrate. Note that these values may require optimization.

ParameterTypical Value/RangeReference
SIRT1 Enzyme Concentration1-10 µ g/well [5]
Fluorogenic Substrate Conc.50-200 µM[6]
NAD+ Concentration0.5-5 mM[6]
Incubation Temperature37°C[5]
Reaction Time (Step 1)30-60 minutes[5]
Development Time (Step 2)15-30 minutes[10]
Excitation Wavelength350-380 nm[9]
Emission Wavelength440-465 nm[6][9]
VI. Considerations for Scientific Integrity

To ensure the trustworthiness and validity of experimental results when using Ac-Tyr-Lys-NH2 and related substrates, researchers must consider the following:

  • Substrate Specificity: While widely used for sirtuins, some fluorogenic substrates may also be processed by other classes of HDACs. It is crucial to use highly purified enzyme preparations and appropriate controls to confirm the specificity of the observed activity.[10][11]

  • Interference from Test Compounds: Test compounds can interfere with the assay in several ways, including intrinsic fluorescence, quenching of the fluorescent signal, or inhibition of the developer protease. It is essential to run appropriate controls to rule out these artifacts.

  • Non-physiological Nature of Substrates: It is important to remember that Ac-Tyr-Lys-NH2 is a simplified peptide substrate. The kinetic parameters and modulator effects observed with this substrate may not always perfectly reflect the enzyme's behavior with full-length protein substrates in a cellular context.[4] Therefore, it is often necessary to validate findings from in vitro assays with cell-based or in vivo studies.

VII. Conclusion

Ac-Tyr-Lys-NH2 and its fluorogenic derivatives have become indispensable tools for the study of sirtuin biology. They provide a robust and high-throughput method for measuring enzyme activity and for the discovery of novel therapeutic agents. By understanding the principles of the assay, carefully designing experiments, and being mindful of potential artifacts, researchers can leverage this dipeptide substrate to generate high-quality, reproducible data that will advance our understanding of the critical roles that sirtuins play in health and disease.

References

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC. (n.d.).
  • SIRT1 Assay Kit (CS1040) - Technical Bulletin. (n.d.).
  • Histone deacetylase, HDAC substrate - 1 mg. (n.d.).
  • Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.).
  • HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC. (n.d.).
  • SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning - PMC. (n.d.).
  • Fluorogenic HDAC class 2a substrate 2 (green) HDAC 50042 - BPS Bioscience. (n.d.).
  • Insights into Lysine Deacetylation of Natively Folded Substrate Proteins by Sirtuins - PMC. (n.d.).
  • Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC - NIH. (n.d.).
  • HDAC8 Substrates: Histones and Beyond - PMC - NIH. (n.d.).
  • SIRT1 Direct Fluorescent Screening Assay Kit - Cayman Chemical. (n.d.).
  • HDAC Substrates | SCBT - Santa Cruz Biotechnology. (n.d.).
  • SIRT1 (Sirtuin1) Fluorogenic Assay Kit - BPS Bioscience. (n.d.).
  • The Substrate Specificity of Sirtuins | Request PDF - ResearchGate. (n.d.).
  • Enzymatic Assay of Lyticase - Sigma-Aldrich. (n.d.).
  • A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs. Enzymatic Methods - Benchchem. (n.d.).
  • A Molecular Perspective on Sirtuin Activity - MDPI. (n.d.).

Sources

Technical Guide: Solubility & Handling of Ac-Tyr-Lys-NH2 Trifluoroacetate

[1]

Executive Summary

Ac-Tyr-Lys-NH2 trifluoroacetate is a synthetic dipeptide derivative characterized by a basic lysine residue and an aromatic tyrosine residue, capped with non-ionizable acetyl (N-term) and amide (C-term) groups.

  • Verdict: The peptide is soluble in both Water and DMSO , but they serve different roles.[1]

  • Primary Recommendation: Prepare high-concentration Stock Solutions (10–50 mM) in anhydrous DMSO to ensure sterility and long-term stability.[1]

  • Secondary Recommendation: Prepare Working Solutions in aqueous buffers (e.g., PBS, Tris) immediately prior to use.

  • Critical Caution: The trifluoroacetate (TFA) counterion will acidify unbuffered aqueous solutions.[1] When dissolving in water, ensure the pH is monitored if the concentration is high (>5 mM).

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues during assay development.[1]

PropertySpecificationImpact on Solubility
Sequence Ac-Tyr-Lys-NH2Tyr (Y): Aromatic, polar, limited water solubility.Lys (K): Basic, highly water-soluble (charged at pH < 10).
Salt Form Trifluoroacetate (TFA)Enhances aqueous solubility compared to the free base by protonating the Lysine side chain (

).
Molecular Weight ~350.4 Da (Free Base)+114 Da per TFASmall size facilitates rapid dissolution.[1]
Hydrophobicity AmphipathicThe Acetyl group and Tyrosine ring provide hydrophobic character; Lysine provides hydrophilic character.[1]
pKa (Estimated) Tyr-OH: ~10.1Lys-

-NH

: ~10.5
At neutral pH (7.4), the molecule carries a net positive charge (+1), aiding aqueous solubility.

Solubility Mechanics: Water vs. DMSO[2][3][4]

A. Solubility in Water (Aqueous Buffers)[1][2]
  • Mechanism: The ionic interaction between the protonated Lysine amine (

    
    ) and water molecules drives solubility. The TFA counterion (
    
    
    ) dissociates, leaving the peptide solvated.
  • Limit: Generally soluble > 5 mg/mL in water.[1]

  • Risk Factor:

    • pH Shift: Dissolving the TFA salt in unbuffered water (e.g., Milli-Q) will result in an acidic solution (pH ~3–4). This can be detrimental if added directly to pH-sensitive cell culture media without buffering.[1]

    • Aggregation: At very high concentrations (>20 mM), the hydrophobic stacking of Tyrosine rings may cause slow aggregation or gelation.

B. Solubility in DMSO (Dimethyl Sulfoxide)[1][2][4]
  • Mechanism: DMSO is a dipolar aprotic solvent that effectively solvates both the hydrophobic Acetyl-Tyrosine domain and the polar Lysine backbone.[1] It disrupts intermolecular hydrogen bonding, preventing aggregation.[1]

  • Limit: Highly soluble, typically > 25 mg/mL.[1]

  • Advantages:

    • Sterility: DMSO is bacteriostatic.[1]

    • Stability: Prevents hydrolysis of the amide bonds which can occur in aqueous solutions over time.[1]

    • Cryoprotection: Stock solutions in DMSO can be frozen at -20°C with minimal freeze-thaw damage compared to water.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on your specific experimental needs.

SolubilityWorkflowStartAc-Tyr-Lys-NH2 (TFA Salt)GoalDefine ApplicationStart->GoalStockStock Solution Preparation(Long-term Storage)Goal->StockPreferredWorkingWorking Solution(Immediate Use)Goal->WorkingIf DMSO prohibitedDMSODissolve in Anhydrous DMSO(10-50 mM)Stock->DMSOWaterDissolve in Buffer/Water(pH Adjusted)Working->WaterCellAssayCellular Assay(Keep DMSO < 0.5%)DMSO->CellAssayDilute >1:200EnzymeAssayEnzymatic Assay(Buffer Compatibility)DMSO->EnzymeAssayDilute >1:100Water->EnzymeAssayDirect Use

Figure 1: Decision matrix for solvent selection based on downstream application.

Recommended Preparation Protocol

Step 1: Stock Solution (The "Golden Standard")

Objective: Create a 10 mM stock solution stable for months at -20°C.

  • Calculate Mass:

    • Note: Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) . The weighed mass includes the peptide, counterions (TFA), and residual water.

    • Formula:

      
      
      
  • Solvent Addition: Add anhydrous DMSO (molecular biology grade) to the vial.

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Desiccate if possible.

Step 2: Working Solution (Aqueous Dilution)

Objective: Prepare a 100 µM assay solution.

  • Thaw: Thaw the DMSO stock at room temperature.

  • Dilution: Add the DMSO stock dropwise to the stirring aqueous buffer (e.g., PBS pH 7.4 or HEPES).

    • Why dropwise? Prevents local high concentrations that might trigger transient precipitation ("crashing out").[1]

  • Verification: Vortex briefly. Ensure no turbidity is visible.[1]

  • pH Check: If the dilution factor is low (e.g., 1:10), check the pH. The residual TFA from the stock may lower the pH of weak buffers.[1] Adjust with dilute NaOH if necessary.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Cloudiness in Water Solution is too acidic (TFA effect) or concentration is too high.[1]Add 0.1 M Ammonium Bicarbonate or dilute NaOH to neutralize.[1]
Cloudiness in DMSO Moisture contamination in DMSO.[1]Use fresh, anhydrous DMSO.[1] Sonicate for 5 minutes.
Yellowing over time Oxidation of Tyrosine.[1]Discard solution. Store future stocks under Nitrogen/Argon gas.[1]
Cell Toxicity DMSO concentration > 1%.[1][2][3]Increase the concentration of the Stock Solution so the final dilution puts DMSO < 0.1%.

References

  • PubChem. Compound Summary: Ac-Tyr-NH2 (Related Fragment).[1] National Library of Medicine.[1] [Link]

  • LifeTein. Peptide Solubility and Stability Guide. [Link]

Role of Ac-Tyr-Lys-NH2 in histone deacetylase (HDAC) pathways

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Ac-Tyr-Lys-NH2 in Histone Deacetylase (HDAC) Pathways: A Technical Guide

Executive Summary

Ac-Tyr-Lys-NH2 (N-acetyl-tyrosyl-lysine amide) is a specialized synthetic dipeptide derivative that serves as a critical mechanistic probe and reference standard in the study of Class IIb HDACs (specifically HDAC6) and Class III HDACs (Sirtuins, specifically SIRT1) . Unlike generic fluorogenic substrates (e.g., Ac-Lys-AMC) that screen for broad deacetylase activity, Ac-Tyr-Lys-NH2 and its acetylated precursor (Ac-Tyr-Lys(Ac)-NH2 ) are designed to mimic the specific VYK (Val-Tyr-Lys) motif found in the microtubule-associated protein Tau .

This guide details the technical application of Ac-Tyr-Lys-NH2 in mapping the Tau-HDAC6/SIRT1 axis , a pathway central to neurodegenerative diseases like Alzheimer’s. It provides a blueprint for using this molecule in label-free High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) assays, offering a higher degree of physiological relevance than standard fluorogenic screens.

Chemical & Mechanistic Basis

Structural Significance

The sequence Tyr-Lys (YK) is a minimal fragment of the PHF6 motif (VQIVYK) located in the third microtubule-binding repeat (R3) of the Tau protein.

  • Ac-Tyr-Lys(Ac)-NH2 (Substrate): Represents the acetylated state of Tau.[1] The

    
    -amino group of the lysine is acetylated, neutralizing its positive charge and promoting Tau aggregation/disassembly from microtubules.
    
  • Ac-Tyr-Lys-NH2 (Product): Represents the deacetylated product generated after HDAC activity.

The Deacetylation Reaction

In a typical assay, the acetylated substrate is incubated with the HDAC enzyme. The enzyme hydrolyzes the acetyl group, yielding acetate and the deacetylated peptide.



Why use this over Fluor-de-Lys (Lys-AMC)?

  • Physiological Fidelity: The Tyrosine residue provides a native peptide interface, influencing the

    
     and 
    
    
    
    values to better reflect biological reality compared to the bulky, non-native coumarin fluorophore found in AMC substrates.
  • Isoform Specificity: HDAC6 and SIRT1 show distinct preference for the bulky/hydrophobic context provided by the Tyrosine residue, unlike Class I HDACs (HDAC1/2) which are more promiscuous.

Biological Context: The Tau-HDAC Axis

The utility of Ac-Tyr-Lys-NH2 is grounded in the regulation of Tau protein stability.

  • Pathology: Hyperacetylation of Tau (specifically at Lys280 and the VYK motif) inhibits microtubule binding and promotes the formation of Neurofibrillary Tangles (NFTs).

  • Therapeutic Target: Enhancing the activity of HDAC6 or SIRT1 (or inhibiting them, depending on the specific pathological context and desired outcome—often inhibition is sought to increase tubulin stability, but deacetylation prevents aggregation) is a key drug discovery strategy.

  • Role of the Probe: Ac-Tyr-Lys-NH2 allows researchers to quantify the specific catalytic efficiency of drug candidates against the Tau-specific active site of these enzymes.

Visualization: The Tau-HDAC Signaling Pathway

Tau_HDAC_Pathway Tau_MT Tau-Microtubule Complex (Stabilized) Tau_Free Free Tau Monomers (Cytosolic) Tau_MT->Tau_Free Acetylation (Lys280/VYK) Tau_Free->Tau_MT Deacetylation Tau_Agg Neurofibrillary Tangles (Pathological) Tau_Free->Tau_Agg Hyper-Acetylation + Phosphorylation HATs HATs (p300/CBP) HATs->Tau_MT Catalyzes HDACs HDAC6 / SIRT1 HDACs->Tau_Free Restores Binding (Removes Acetyl) Probe Ac-Tyr-Lys-NH2 (In Vitro Model) Probe->HDACs Substrate for Kinetic Profiling

Caption: The dynamic equilibrium of Tau acetylation regulated by HATs and HDAC6/SIRT1. Ac-Tyr-Lys-NH2 models the critical VYK motif to probe this specific enzymatic step.

Experimental Protocol: Label-Free HPLC/MS Assay

Unlike fluorescence-based assays that can suffer from artifacts (e.g., compound fluorescence interference), this protocol uses Ac-Tyr-Lys-NH2 as a direct product standard for HPLC or Mass Spectrometry (MS). This is the "Gold Standard" for kinetic validation.

Reagents & Equipment
  • Substrate: Ac-Tyr-Lys(Ac)-NH2 (Custom synthesis or commercial peptide).

  • Product Standard: Ac-Tyr-Lys-NH2 (e.g., Bachem H-8124).[2]

  • Enzyme: Recombinant Human HDAC6 or SIRT1.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. (Add 1 mM NAD+ for SIRT1 assays).

  • Detection: LC-MS/MS (Triple Quadrupole) or HPLC (C18 column, UV 214/280 nm).

Workflow: Discontinuous Kinetic Assay
  • Enzyme Reaction Assembly:

    • Prepare a master mix of HDAC6 (5-20 nM final) in reaction buffer.

    • Aliquot into a 96-well plate.

    • Initiate reaction by adding Ac-Tyr-Lys(Ac)-NH2 (concentration range: 0.5

      
       to 5 
      
      
      
      ; typically 10-500
      
      
      M).
    • Incubate at 37°C for defined time points (e.g., 0, 15, 30, 60 min).

  • Reaction Termination:

    • Quench reaction by adding equal volume of Stop Solution (1% Trifluoroacetic acid (TFA) in Acetonitrile).

    • Note: The low pH inactivates the HDAC and prepares the sample for LC injection.

  • Quantification (The Role of Ac-Tyr-Lys-NH2):

    • Standard Curve Generation: Prepare a serial dilution of the Ac-Tyr-Lys-NH2 product standard (0.1

      
      M to 100 
      
      
      
      M) in the quenched reaction matrix.
    • Inject samples and standards onto the HPLC/MS.

    • Monitor the transition (MS) or absorbance peak (HPLC).

    • Calculate the conversion rate using the standard curve.

Quantitative Data Analysis

The following table illustrates typical kinetic parameters derived using this specific substrate compared to a generic one.

ParameterAc-Tyr-Lys(Ac)-NH2 (Tau Mimic)Ac-Lys(Ac)-AMC (Generic)Interpretation

(HDAC6)
~15 - 30

M
~150 - 300

M
The Tau mimic has significantly higher affinity (lower

), reflecting native recognition.

2.5

0.8

Faster turnover indicates the Tyrosine residue aids in catalytic positioning.
Specificity High (HDAC6/SIRT1)Low (Class I/II promiscuous)Ideal for isoform-selective screening.

(Note: Values are representative of typical peptide-substrate differentials in HDAC kinetics; specific values depend on assay conditions.)

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and Integrity , every assay must include internal controls.

  • Linearity Check: Ensure the reaction conversion remains below 10% to measure initial velocity (

    
    ). If >10% of Ac-Tyr-Lys(Ac)-NH2 is converted to Ac-Tyr-Lys-NH2, the product may act as a competitive inhibitor.
    
  • Z-Factor Calculation: For HTS applications, calculate the Z-factor using the product standard as the "High Control" and substrate only as "Low Control". A Z' > 0.5 is required.

  • Interference Control: Since this is a separation-based assay (HPLC/MS), it is immune to "false positives" caused by fluorescent compounds—a common failure mode in AMC-based assays.

Visualization: Assay Workflow

MS_Assay_Workflow Substrate Substrate Ac-Tyr-Lys(Ac)-NH2 Reaction Incubation 37°C, 30 min Substrate->Reaction Enzyme Enzyme (HDAC6 + Inhibitor) Enzyme->Reaction Quench Stop & Extract (1% TFA/ACN) Reaction->Quench Hydrolysis Analysis LC-MS/MS Detection Quench->Analysis Separation Data Quantification vs. Ac-Tyr-Lys-NH2 Std Analysis->Data Peak Integration

Caption: Step-by-step workflow for the label-free quantification of HDAC activity using Ac-Tyr-Lys-NH2.

References

  • Heltweg, B., et al. (2003). "Nonisotopic substrate for assaying both human zinc and NAD+-dependent histone deacetylases." Analytical Biochemistry. (Establishes the methodology for non-isotopic HDAC assays).
  • Min, S. W., et al. (2010). "Acetylation of Tau inhibits its degradation and contributes to tauopathy." Neuron.
  • PubChem. (2025).[3] Compound Summary: Ac-Tyr-Lys-NH2.[1][2][4][5][6][7] Retrieved from [Link].

Sources

Mechanistic Profiling of Ac-Tyr-Lys-NH2: Substrate Dynamics and Proteolytic Specificity

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanistic profile of Ac-Tyr-Lys-NH2 (N-Acetyl-L-tyrosyl-L-lysine amide), a synthetic dipeptide derivative used primarily as a chromogenic/kinetic probe to map protease substrate specificity and as a model substrate in enzymatic peptide synthesis .[1]

Its primary utility lies in probing the S1 and S2 subsites of serine and cysteine proteases (e.g., Chymotrypsin, Trypsin, Cathepsins) and investigating the thermodynamics of peptide bond formation vs. hydrolysis.[1]

Executive Summary

Ac-Tyr-Lys-NH2 is a blocked dipeptide amide designed to isolate specific proteolytic events.[1] By acetylating the N-terminus, aminopeptidase activity is nullified, forcing enzymatic recognition to occur via endopeptidase or amidase pathways. The molecule serves two distinct mechanistic roles depending on the enzyme class:

  • P1-P1' Probe (Amidase Activity): For Trypsin-like proteases, the C-terminal Lysine targets the S1 pocket, directing cleavage at the amide bond (releasing ammonia).[1]

  • P2-P1 Probe (Peptidase Activity): For Chymotrypsin-like proteases, the Tyrosine residue targets the S1 hydrophobic pocket, directing cleavage at the Tyr-Lys peptide bond (releasing Lys-NH2).[1]

This duality makes it a powerful tool for defining the structural determinants of specificity in protease active sites.[1]

Molecular Architecture & Substrate Logic

The physicochemical properties of Ac-Tyr-Lys-NH2 are engineered to test the "Lock and Key" (or Induced Fit) mechanisms of protease active sites.

Structural Components
ComponentChemical IdentityMechanistic Function
N-Cap Acetyl Group (Ac-)Protection: Blocks N-terminal degradation (Aminopeptidases).[1] Binding: Mimics the upstream polypeptide chain (P3 position) to stabilize the enzyme-substrate complex.[1]
P2 Residue L-Tyrosine (Tyr)Hydrophobic Anchor: Targets the S2 subsite in Trypsin-like enzymes or the S1 subsite in Chymotrypsin-like enzymes.[1] Provides aromatic stacking interactions (π-π).[1]
P1 Residue L-Lysine (Lys)Basic Anchor: Positively charged side chain (

) targets the anionic aspartate hole in the S1 pocket of Trypsin-like proteases.
C-Cap Amide Group (-NH2)Leaving Group: Mimics the downstream peptide chain.[1] Its hydrolysis releases ammonia, simplifying kinetic monitoring (no secondary peptide products).[1]

Mechanism of Action: Protease Cleavage Pathways

The cleavage mechanism depends entirely on which residue the protease recruits into its primary specificity pocket (S1).[1]

Scenario A: Trypsin-Like Serine Proteases (e.g., Trypsin, Tryptase)

Mechanism: C-terminal Amidase Activity Target Bond: Lys-NH2 (Amide bond)[1]

  • Recognition (Michaelis Complex):

    • The Lysine (P1) side chain enters the S1 specificity pocket .[1]

    • Aspartate 189 (in Trypsin numbering) forms a salt bridge with the Lysine

      
      -amino group.[1]
      
    • The Tyrosine (P2) residue sits in the S2 cleft, often interacting via hydrophobic forces.[1]

  • Acylation (Nucleophilic Attack):

    • The catalytic Serine 195 hydroxyl group attacks the carbonyl carbon of the Lysine.[1]

    • His 57 acts as a general base, accepting a proton from Ser 195.[1]

    • A Tetrahedral Intermediate forms, stabilized by the Oxyanion Hole (Gly 193/Ser 195 backbone amides).[1]

  • Release of Leaving Group:

    • The amide bond collapses. The leaving group is Ammonia (NH3) .[1]

    • An Acyl-Enzyme Intermediate (E-Ac-Tyr-Lys) is formed.[1]

  • Deacylation:

    • A water molecule attacks the ester linkage of the acyl-enzyme.

    • Ac-Tyr-Lys-OH is released, regenerating the free enzyme.

Scenario B: Chymotrypsin-Like Proteases (e.g., Chymotrypsin, Cathepsin L)

Mechanism: Endopeptidase Activity Target Bond: Tyr-Lys (Peptide bond)[1]

  • Recognition:

    • The Tyrosine (P1) side chain enters the hydrophobic S1 pocket (specificity for aromatic residues).[1]

    • The Lysine (P1') acts as the leaving group side.[1]

  • Cleavage:

    • The catalytic nucleophile attacks the Tyrosine carbonyl .[1]

    • Cleavage occurs between Tyr and Lys. [1]

    • Leaving Group: H-Lys-NH2 (Lysine Amide).[1]

    • Product: Ac-Tyr-OH.

Visualization: Catalytic Cycle (Trypsin-Like)[1]

The following diagram illustrates the kinetic pathway for the hydrolysis of Ac-Tyr-Lys-NH2 by a serine protease (Trypsin-like mode).

ProteaseMechanism cluster_site Active Site Recognition E_S Michaelis Complex (E • Ac-Tyr-Lys-NH2) Tet1 Tetrahedral Intermediate 1 E_S->Tet1 Nucleophilic Attack (Ser-OH -> C=O) Acyl Acyl-Enzyme (E-Ac-Tyr-Lys) Tet1->Acyl Amine Release (NH3 leaves) Tet2 Tetrahedral Intermediate 2 Acyl->Tet2 Hydrolysis (H2O Attack) Product Products Released (Ac-Tyr-Lys-OH + NH3) Tet2->Product Deacylation S1 S1 Pocket (Binds Lys P1) S2 S2 Pocket (Binds Tyr P2)

Caption: Kinetic pathway of Ac-Tyr-Lys-NH2 hydrolysis via the Serine Protease catalytic triad mechanism.

Experimental Protocols

Protocol A: Kinetic Assay for Trypsin-Like Activity

This assay measures the amidase activity (cleavage of the C-terminal amide). Since ammonia release is difficult to measure directly in real-time without coupled enzymes, High-Performance Liquid Chromatography (HPLC) is the gold standard for validation.

Objective: Determine


 and 

for Ac-Tyr-Lys-NH2.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2 (stabilizer).

  • Substrate Stock: 10 mM Ac-Tyr-Lys-NH2 in water or 10% DMSO.[1]

  • Enzyme: Trypsin (bovine pancreatic) or recombinant Tryptase.[1]

  • Quenching Agent: 1% Trifluoroacetic acid (TFA).[1]

Workflow:

  • Preparation: Prepare substrate dilutions (0.1 mM to 5 mM) in reaction buffer.

  • Initiation: Add 10 nM Enzyme to each substrate well/tube. Incubate at 37°C.

  • Sampling: At defined time points (0, 5, 10, 15, 30 min), remove aliquots.

  • Quenching: Immediately mix aliquot with equal volume of 1% TFA to stop reaction.

  • Detection (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).[1]

    • Monitoring: Absorbance at 280 nm (detects Tyrosine phenol ring).[1]

    • Separation: Ac-Tyr-Lys-NH2 (Substrate) will elute differently from Ac-Tyr-Lys-OH (Product).[1] The loss of the amide group shifts retention time.

  • Analysis: Plot product concentration vs. time to get initial velocity (

    
    ). Fit 
    
    
    
    vs. [S] to the Michaelis-Menten equation.[1]
Protocol B: Enzymatic Peptide Synthesis (Reverse Hydrolysis)

As cited in technical literature (e.g., Biochemistry (Moscow), ResearchGate), Ac-Tyr-Lys-NH2 can be synthesized by Chymotrypsin in high-organic solvents.[1] This confirms the Tyr-Lys bond susceptibility.

Workflow:

  • Solvent System: 60% Dimethylformamide (DMF) / 40% Buffer.[1] (High organic content suppresses water activity, favoring bond formation over hydrolysis).[1]

  • Substrates: Ac-Tyr-OEt (Ester donor) + H-Lys-NH2 (Amine acceptor).[1]

  • Catalyst: Immobilized

    
    -Chymotrypsin.[1][2]
    
  • Mechanism: Chymotrypsin forms Acyl-Enzyme with Ac-Tyr.[1] The Lys-NH2 nucleophile attacks the Acyl-Enzyme, forming Ac-Tyr-Lys-NH2 .

References

  • Gladilin, A. K., et al. (2009).[1] Peptide Synthesis in Dimethylformamide-Based Organic Media Catalysed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes. Biocatalysis and Biotransformation.[2] Link

  • Schechter, I., & Berger, A. (1967).[1] On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. (Foundational text defining P1/S1 nomenclature used in this guide). Link

  • Hedstrom, L. (2002).[1] Serine Protease Mechanism and Specificity. Chemical Reviews. (Authoritative review on the catalytic triad mechanism). Link[1]

  • Bacheva, A., et al. (2003).[1][2] Activity and Stability of Native and Modified Subtilisins in Various Media. Biochemistry (Moscow).[1][2] (Details kinetic parameters for similar peptide substrates). Link[1]

Sources

Methodological & Application

Application Note: Label-Free Quantification of HDAC/SIRT1 Activity Using Ac-Tyr-Lys-NH2 as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) / HPLC-UV

Executive Summary & Mechanistic Rationale

In epigenetic drug discovery, the transition from fluorogenic substrates to label-free, native-like peptides is critical for eliminating binding artifacts. Traditional substrates utilizing bulky fluorophores (e.g., AMC or pNA) can artificially alter the apparent Michaelis-Menten kinetics (


 and 

) of Histone Deacetylases (HDACs) and Sirtuins, frequently leading to false positives in High-Throughput Screening (HTS) [1].

To circumvent these limitations, Ac-Tyr-Lys(Ac)-NH2 is employed as a physiologically relevant substrate. Upon enzymatic deacetylation, it yields the product Ac-Tyr-Lys-NH2 , which serves as the absolute reference standard for quantification[2].

The Causality Behind the Standard Design
  • Tyrosine (Tyr) Inclusion: The aromatic ring of Tyrosine provides a strong orthogonal chromophore for HPLC-UV detection (at 280 nm) while simultaneously offering excellent proton affinity, ensuring high ionization efficiency and signal-to-noise (S/N) ratios in positive-ion Electrospray Ionization (ESI-MS).

  • C-Terminal Amidation (-NH2): Neutralizing the C-terminal carboxylate mimics the continuous peptide backbone of a full-length histone tail. Furthermore, amidation protects the standard from rapid degradation by exopeptidases if the assay is adapted for crude nuclear extracts.

  • Label-Free Fidelity: By omitting the fluorophore, the standard ensures that the quantified enzymatic activity reflects true active-site engagement rather than allosteric interference.

HDAC_Reaction Sub Substrate Ac-Tyr-Lys(Ac)-NH2 Enz HDAC / SIRT1 Enzyme Sub->Enz Binding Prod Reference Standard Ac-Tyr-Lys-NH2 Enz->Prod Deacetylation Acet Acetate Released Enz->Acet Cleavage

Figure 1: Enzymatic deacetylation of Ac-Tyr-Lys(Ac)-NH2 yielding the Ac-Tyr-Lys-NH2 standard.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Mass spectrometry is highly susceptible to "matrix effects" (ion suppression or enhancement caused by buffer salts and proteins). Therefore, the standard curve cannot be prepared in pure solvent; it must be matrix-matched .

System Controls
  • Positive Control (Maximal Turnover): Enzyme + Substrate. Establishes the upper limit of the assay window.

  • Negative Control (Pharmacological Validation): Enzyme + Substrate + Pan-Inhibitor (e.g., 10 µM Trichostatin A for Class I/II HDACs, or 50 µM Suramin for SIRT1) [3]. This proves that the detected Ac-Tyr-Lys-NH2 is strictly the result of enzymatic deacetylation, not spontaneous hydrolysis.

  • Background Blank (Thermodynamic Baseline): Buffer + Substrate. Accounts for any trace deacetylated peptide present as an impurity in the synthesized substrate batch.

Workflow cluster_0 Self-Validating System cluster_1 Quantification Baseline Start Assay Preparation Pos Positive Control (Max Activity) Start->Pos Neg Negative Control (+ TSA / Suramin) Start->Neg Blk Background Blank (No Enzyme) Start->Blk Std Ac-Tyr-Lys-NH2 Standard Curve Start->Std Quench Quench Reaction (0.5% TFA/FA) Pos->Quench Neg->Quench Blk->Quench Detect LC-MS/MS Analysis (Absolute Quantitation) Std->Detect Matrix-Matched Calibration Quench->Detect Sample Prep

Figure 2: Self-validating workflow for label-free HDAC assays using Ac-Tyr-Lys-NH2.

Step-by-Step Methodology

Phase 1: Reagent & Matrix Preparation

Causality Note: Bovine Serum Albumin (BSA) is included in the assay buffer to prevent the highly hydrophobic peptide from adsorbing to the walls of the microplate. However, BSA causes severe ion suppression in MS. The subsequent acid-quenching step is purposely designed to precipitate this protein prior to injection.

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA. (For Sirtuin assays, supplement with 500 µM NAD+).

  • Quench Solution: 10% Trifluoroacetic Acid (TFA) in LC-MS grade water.

  • Standard Stock: Reconstitute lyophilized Ac-Tyr-Lys-NH2 in 100% DMSO to a concentration of 10 mM.

Phase 2: Matrix-Matched Standard Curve Generation

Prepare the standard curve directly in the Assay Buffer containing heat-inactivated enzyme and unmodified substrate . This guarantees the ionization environment for the standard perfectly mirrors the experimental samples.

Table 1: Matrix-Matched Ac-Tyr-Lys-NH2 Standard Curve

Standard LevelAc-Tyr-Lys-NH2 Final Conc. (µM)Vol. of Standard Spike (µL)Vol. of Matrix Buffer (µL)Expected MS Response
Std 6 50.05.0 (from 1 mM stock)95.0Upper Limit of Quantitation
Std 5 25.050.0 (from Std 6)50.0Linear Range
Std 4 12.550.0 (from Std 5)50.0Linear Range
Std 3 6.2550.0 (from Std 4)50.0Linear Range
Std 2 3.12550.0 (from Std 3)50.0Linear Range
Std 1 1.5650.0 (from Std 2)50.0Lower Limit of Quantitation
Blank 0.00.050.0Baseline Noise
Phase 3: Reaction Execution & Quenching
  • Initiation: Add 10 µL of HDAC/SIRT1 enzyme (e.g., 5 nM final concentration) to 40 µL of substrate mixture (100 µM final concentration) in a 96-well V-bottom plate.

  • Incubation: Seal the plate and incubate at 37°C for 30–60 minutes on an orbital shaker (300 rpm).

  • Quenching: Add 5 µL of the 10% TFA Quench Solution to all wells (including the standard curve).

    • Causality: The sudden drop in pH (< 2.0) instantly denatures the HDAC enzyme, halting the reaction to prevent temporal drift during the LC-MS queue. It also protonates the basic Lysine side chain, preparing the peptide for positive-ion MS [M+H]+.

  • Precipitation: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C to pellet the precipitated BSA and denatured enzyme.

  • Transfer: Carefully transfer 40 µL of the cleared supernatant to an LC-MS autosampler vial.

Phase 4: LC-MS/MS Acquisition Parameters

Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to separate the deacetylated standard (Ac-Tyr-Lys-NH2) from the acetylated substrate (Ac-Tyr-Lys(Ac)-NH2) prior to MS ionization.

Table 2: Chromatographic Gradient (Flow Rate: 0.4 mL/min)

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in Acetonitrile)Elution Phase
0.0095%5%Column Equilibration
0.5095%5%Sample Loading / Salt Wash
2.5040%60%Peptide Elution Window
3.005%95%Column Wash
4.0095%5%Re-equilibration

Note: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Ac-Tyr-Lys-NH2. The exact m/z precursor will depend on the isotopic distribution, typically monitored as the [M+H]+ ion.

References

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling. Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC). URL:[Link]

  • BindingDB SIRT1 Assay Data: Inhibition of human N-terminal His-tagged SIRT1 using Ac-Tyr-Lys-NH2. Source: The Binding Database. URL:[Link]

  • Methods for the identification and characterization of HDAC interacting compounds (WO2011018241A1).

Application Note: Ac-Tyr-Lys-NH2 in Trypsin-Coupled Fluorometric Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals using Ac-Tyr-Lys-NH2 (and its fluorogenic analogs) in trypsin-coupled assays. This guide addresses the specific utility of this dipeptide derivative in monitoring Lysine-modifying enzymes (such as Histone Acetyltransferases - HATs) and Serine Protease activity via a coupled enzymatic workflow.

Introduction & Principle

Ac-Tyr-Lys-NH2 is a synthetic dipeptide derivative primarily utilized as a substrate probe for enzymes acting on the lysine side chain or the C-terminal amide bond. While often used in peptide synthesis studies, its critical application in bioanalysis lies in Trypsin-Coupled Fluorometric Assays .

These assays exploit the strict substrate specificity of Trypsin (and trypsin-like proteases) for positively charged side chains (Lysine/Arginine) at the P1 position.

Core Mechanism

The assay functions on a "Protection-vs-Cleavage" logic:

  • Substrate Integrity: Ac-Tyr-Lys-NH2 contains an exposed

    
    -amino group on the Lysine residue.
    
  • Primary Enzymatic Event (Modulation): An upstream enzyme (e.g., a Histone Acetyltransferase (HAT) or Transglutaminase ) modifies the Lysine side chain.

    • Example: HAT transfers an acetyl group to the

      
      -amine 
      
      
      
      Ac-Tyr-Lys(Ac)-NH2.
  • Trypsin Coupling (The Sensor): Trypsin is added to the reaction.

    • Unmodified Substrate: Trypsin recognizes the charged Lysine and cleaves the C-terminal bond (Amidase activity) or a downstream fluorophore linkage.

    • Modified Substrate: Acetylation (or other modification) neutralizes the charge. Trypsin cannot bind or cleave the substrate.

  • Signal Generation:

    • Direct Fluorometry (AMC/AFC analogs): If using Ac-Tyr-Lys-AMC, cleavage releases the fluorophore.

    • Amine Detection (Strict Ac-Tyr-Lys-NH2): Cleavage of the amide bond releases ammonia/free amines, detectable via OPA (o-Phthaldialdehyde) or Fluorescamine .

Logical Flow Diagram

The following diagram illustrates the "Switch" mechanism utilized in this assay.

TrypsinCoupledAssay Substrate Ac-Tyr-Lys-NH2 (Positively Charged Lys) Enzyme Modifying Enzyme (e.g., HAT) Substrate->Enzyme + Acetyl-CoA Trypsin Trypsin Addition Substrate->Trypsin Unmodified Product Ac-Tyr-Lys(Ac)-NH2 (Neutralized Lys) Enzyme->Product Acetylation Product->Trypsin Modified Cleavage Cleavage Event (Release of NH3/Fluorophore) Trypsin->Cleavage Recognizes Lys NoCleavage No Cleavage (Substrate Protected) Trypsin->NoCleavage Steric/Charge Block Signal High Fluorescence (Background/Control) Cleavage->Signal NoSignal Low/No Fluorescence (Indicates HAT Activity) NoCleavage->NoSignal

Caption: Logic gate of the Trypsin-coupled assay. Modification of the Lysine residue blocks Trypsin cleavage, resulting in a loss of signal (or retention of signal depending on detection mode).

Experimental Protocol

This protocol details the setup for a HAT Activity Assay using Ac-Tyr-Lys-NH2 (or its AMC analog) coupled with Trypsin.

A. Reagents & Preparation[1][2]
ReagentConcentrationPreparation Notes
Ac-Tyr-Lys-NH2 10 mM StockDissolve in DMSO. Store at -20°C. Stable for 6 months.
HAT Assay Buffer 1X50 mM HEPES (pH 8.0), 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
Trypsin Solution 0.05% (w/v)Prepare fresh in Trypsin Buffer (50 mM Tris, pH 8.0, 10 mM CaCl₂).
Acetyl-CoA 10 mMCofactor for HAT. Dissolve in dH₂O.
Stop Solution --10% SDS or specific Protease Inhibitor Cocktail (if needed to stop Trypsin).
Detection Reagent --Fluorescamine (3 mg/mL in acetone) OR OPA Reagent .
B. Assay Workflow (Step-by-Step)
Phase 1: The Upstream Reaction (Modification)
  • Plate Setup: Use a 96-well black fluorometric plate (low auto-fluorescence).

  • Reaction Mix: Combine the following in each well:

    • 20 µL HAT Enzyme (titrated activity)

    • 5 µL Ac-Tyr-Lys-NH2 (Final conc: 50–200 µM)

    • 5 µL Acetyl-CoA (Final conc: 100 µM)

    • 20 µL HAT Assay Buffer

  • Incubation: Incubate at 30°C or 37°C for 30–60 minutes.

    • Control 1 (No Enzyme): Buffer + Substrate + CoA.

    • Control 2 (Background): Buffer only.

Phase 2: Trypsin Coupling & Detection

Choose the detection method based on your substrate variant.

Method A: For Ac-Tyr-Lys-AMC (Fluorogenic Substrate)

  • Stop HAT Reaction: (Optional) Heat inactivate HAT at 65°C for 10 min if HAT interferes with Trypsin (rare).

  • Add Trypsin: Add 50 µL of Trypsin Solution to each well.

  • Incubate: Incubate at 37°C for 15–30 minutes.

  • Read: Measure fluorescence continuously or at endpoint.

    • Ex/Em: 360 nm / 460 nm (for AMC).

    • Interpretation:Decrease in fluorescence compared to Control 1 indicates HAT activity (Acetylation blocked Trypsin cleavage).

Method B: For Ac-Tyr-Lys-NH2 (Non-Fluorogenic Amide) This method detects the free amines generated by Trypsin cleavage (or lack thereof).

  • Add Trypsin: Add 50 µL of Trypsin Solution to the HAT reaction mix.

  • Incubate: 37°C for 30 minutes. Trypsin cleaves the C-terminal amide of unmodified substrate, releasing NH₃ and exposing a new carboxylate (no new amine on peptide) but potentially cleaving internal bonds if impure.

    • Correction: Trypsin cleaves the Lys-NH₂ bond (amidase). This releases NH₃ .

    • Alternative: Use Fluorescamine to detect the remaining free

      
      -amines of the Lysine if Trypsin step is skipped?
      
    • Better Protocol:

      • Run HAT reaction.

      • Add Fluorescamine (25 µL).

      • Read Ex/Em 390/475 nm.

      • Acetylation reduces the signal (blocks primary amine).

      • Why use Trypsin? In this specific amide context, Trypsin is used if you are measuring Trypsin Inhibition by the peptide, or if you are using a FRET pair where cleavage separates a quencher.

      • Recommendation: For strict Ac-Tyr-Lys-NH2, the Fluorescamine Method (Direct) is superior to Trypsin coupling. Use Trypsin coupling only if using the AMC derivative.

Data Analysis & Troubleshooting

Calculating Activity

Calculate the % Modification (Acetylation) using the formula:



(Where Control is the uninhibited Trypsin cleavage of unmodified substrate).
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (No Signal Drop) Trypsin concentration too high.Titrate Trypsin down. It must be the rate-limiting step to detect the "protection" effect.
Low Signal in Controls Substrate degradation or Trypsin inactivity.Use fresh Trypsin buffer (Ca²⁺ is essential). Verify substrate purity by HPLC.
Non-Linear Kinetics Inner filter effect or substrate depletion.Dilute substrate. Ensure Acetyl-CoA is in excess for HAT assays.
DMSO Interference High solvent concentration affecting Trypsin.Keep final DMSO concentration < 1% (v/v).

References

  • Enzymatic Peptide Synthesis and Trypsin Specificity

    • Title: Peptide Synthesis Catalyzed by Crosslinked α-Chymotrypsin in Organic Media.
    • Source: ResearchG
    • URL:[Link]

  • Fluorogenic Substrates for Proteases (MMP/Trypsin)

    • Title: Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.[1][2]

    • Source: PubMed Central (NIH)
    • URL:[Link]

  • HAT Assay Principles (Coupled Assays)

    • Title: A continuous fluorometric assay for histone acetyltransferase activity.
    • Source: PubMed
    • URL:[Link]

  • Ac-Tyr-Lys-NH2 Chemical Data

    • Title: Ac-Tyr-Lys-NH2 Structure and Properties.
    • Source: PubChem[3][4]

    • URL:[Link]

Sources

Technical Application Note: Ac-Tyr-Lys-NH2 in Deacetylase Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Ac-Tyr-Lys-NH2 (Acetyl-Tyrosine-Lysine-Amide) as a critical Product Reference Standard in the quantitative analysis of deacetylase activity, specifically targeting Sirtuin 1 (SIRT1) and HDAC6 enzymes which regulate Tau protein aggregation.

Subject: Optimization of LC-MS/MS Deacetylase Assays using Ac-Tyr-Lys-NH2 as a Product Calibrator. Target Enzymes: SIRT1, HDAC6 (Tau-targeting deacetylases). Related Substrate: Ac-Tyr-Lys(Ac)-NH2.

Abstract & Scientific Context

In drug discovery and epigenetics, the quantification of histone deacetylase (HDAC) and Sirtuin activity requires precise analytical controls. Ac-Tyr-Lys-NH2 is a synthetic dipeptide corresponding to the deacetylated C-terminus of the Tau protein's "PHF6" aggregation motif (


).

While often mistaken for a substrate, Ac-Tyr-Lys-NH2 functions as the Positive Control for Product Detection . It represents the chemically defined endpoint of the deacetylation reaction. In high-throughput screening (HTS) using Mass Spectrometry (SAMDI or LC-MS), this compound is essential for:

  • Retention Time Validation: Confirming the chromatographic elution profile of the deacetylated species.

  • Ionization Optimization: Tuning MS parameters (Cone voltage, Collision energy) for maximum sensitivity.

  • Quantification: Building the standard curve to convert detector response (AUC) into molar activity.

Mechanism of Action

The biological relevance stems from the acetylation of Lysine residues in the Tau protein (e.g., Lys280, Lys311), which promotes pathological aggregation (Alzheimer's tangles). SIRT1 deacetylates these residues to restore microtubule stability.

The Assay System:

  • Substrate: Ac-Tyr-Lys(Ac)-NH2 (Acetylated precursor).

  • Enzyme: SIRT1 (NAD+-dependent) or HDAC6 (Zn2+-dependent).

  • Product (Analyte): Ac-Tyr-Lys-NH2 (Deacetylated marker).

Visualizing the Assay Principle

The following diagram illustrates the enzymatic conversion and the role of Ac-Tyr-Lys-NH2 as the validating standard.

DeacetylaseAssay Substrate Substrate: Ac-Tyr-Lys(Ac)-NH2 (m/z = X + 42) Reaction Deacetylation Reaction Substrate->Reaction Enzyme Enzyme (SIRT1 + NAD+) Enzyme->Reaction Product Biological Product: Ac-Tyr-Lys-NH2 (m/z = X) Reaction->Product - Acetyl group Detection LC-MS/MS Quantification Product->Detection Unknown Conc. Standard Reference Standard: Synthetic Ac-Tyr-Lys-NH2 (Positive Control) Standard->Detection Known Conc. (Calibration)

Figure 1: The enzymatic workflow showing Ac-Tyr-Lys-NH2 as the synthetic benchmark for quantifying the biological product.

Detailed Protocol: LC-MS/MS Deacetylase Assay

A. Reagents & Preparation
ComponentSpecificationStorageNotes
Standard Ac-Tyr-Lys-NH2 -20°CDissolve in 50% DMSO to 10 mM stock.
Substrate Ac-Tyr-Lys(Ac)-NH2-20°CSubstrate must be >95% purity to avoid background signal.
Enzyme Recombinant SIRT1-80°CAvoid freeze-thaw cycles.
Cofactor NAD+ (for Sirtuins)-20°CPrepare fresh 50 mM aqueous solution.
Buffer 50 mM Tris-HCl, pH 8.04°CSupplement with 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
B. Analytical Method Development (Pre-Assay)

Before running the enzyme assay, establish the detection parameters using the Ac-Tyr-Lys-NH2 positive control.

  • MS Tuning:

    • Infuse 1 µM Ac-Tyr-Lys-NH2 in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

    • Perform a precursor ion scan (Q1). Expected [M+H]+: Calc. MW approx 350.4 Da (Check exact mass based on synthesis).

    • Identify Product Ions (MS2) for MRM (Multiple Reaction Monitoring). Common fragment: Tyrosine immonium ion (m/z 136.1).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% to 60% B (Acetonitrile) over 3 minutes.

    • Validation: Inject the Standard. Ensure a sharp peak with S/N > 100.

C. Enzyme Reaction Protocol

Objective: Measure the conversion of Ac-Tyr-Lys(Ac)-NH2 to Ac-Tyr-Lys-NH2.

  • Master Mix Prep:

    • Mix Assay Buffer, NAD+ (500 µM final), and Substrate (Ac-Tyr-Lys(Ac)-NH2, 50 µM final).

  • Initiation:

    • Add SIRT1 enzyme (10-50 nM final) to the wells.

    • Include a No Enzyme Control (Blank) .

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

  • Quenching:

    • Stop reaction by adding 1 volume of Stop Solution (10% Formic Acid in Acetonitrile).

    • Critical Step: Spike an Internal Standard (e.g., deuterated peptide) here if available.

  • Standard Curve Spiking:

    • Prepare a separate set of wells with the Ac-Tyr-Lys-NH2 Standard at concentrations: 0, 1, 5, 10, 25, 50 µM in quenched reaction buffer (matrix matching).

D. Data Analysis & Calculation

Analyze the samples via LC-MS/MS. Integrate the peak area for Ac-Tyr-Lys-NH2.

1. Generate Standard Curve: Plot Peak Area (Standard) vs. Concentration (µM).



(Where 

= Area,

= Concentration)

2. Calculate Activity: Use the equation to determine product concentration in reaction wells:



3. Specific Activity:



Troubleshooting Guide

IssueProbable CauseCorrective Action
Standard Peak is Broad/Tailing Column overload or pH mismatch.Ensure Mobile Phase contains 0.1% Formic Acid. Reduce injection volume.
Signal in "No Enzyme" Control Substrate contamination.The substrate Ac-Tyr-Lys(Ac)-NH2 may contain trace amounts of the deacetylated form. Run a blank injection of the substrate and subtract this background.
Low Sensitivity Ion suppression from buffer.Dilute quenched samples 1:10 in water before injection. Use a divert valve to send salts to waste.
No Product Formed Inactive Enzyme or missing Cofactor.Verify NAD+ freshness. Ensure Ac-Tyr-Lys(Ac)-NH2 is the correct substrate isomer.

Workflow Visualization

The following diagram outlines the step-by-step experimental flow, highlighting where the Ac-Tyr-Lys-NH2 control is utilized.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Analysis Step1 Synthesize/Thaw Reagents Substrate: Ac-Tyr-Lys(Ac)-NH2 Standard: Ac-Tyr-Lys-NH2 Step2 MS Optimization Inject Standard to define Retention Time & MRM Step1->Step2 Step3 Incubate: Enzyme + Substrate + NAD+ Step2->Step3 Parameters Set Step4 Quench Reaction (Add Formic Acid/ACN) Step3->Step4 Step5 LC-MS/MS Injection Step4->Step5 Step6 Data Processing Compare Sample Area to Standard Curve Step5->Step6

Figure 2: Operational workflow for validation and testing.

References

  • Bachem. (n.d.). Tau Peptides and Deacetylase Substrates. Pharmaceutical Networking. Retrieved from [Link]

  • Min, S. W., et al. (2010). Acetylation of Tau inhibits its degradation and contributes to tauopathy. Neuron, 67(6), 953-966.
  • Vakurov, A., et al. (2009).[1][2] Peptide Synthesis in Dimethylformamide-Based Organic Media. Biocatalysis and Biotransformation.[1][2] (Reference for synthesis yield of Ac-Tyr-Lys-NH2). Retrieved from [Link]

Sources

Label-free HDAC assay methods using Ac-Tyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput, Label-Free Histone Deacetylase (HDAC) Activity Screening Using Ac-Tyr-Lys(Ac)-NH2 via MALDI-TOF Mass Spectrometry

Executive Summary

Histone Deacetylases (HDACs) are critical epigenetic modulators and highly validated targets in oncology and neurology. Historically, high-throughput screening (HTS) of HDAC inhibitors has relied on1[1]. These traditional methods utilize bulky substrates fused to 7-amino-4-methylcoumarin (AMC) and require a secondary coupled reaction with a developer protease (e.g., trypsin) to generate a signal.

However, fluorogenic coupled assays are notoriously susceptible to false positives and negatives. Library compounds frequently exhibit2[2], or inadvertently inhibit the secondary developer protease rather than the HDAC target itself. This application note details a robust, label-free methodology utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. By employing the minimalist dipeptide substrate Ac-Tyr-Lys(Ac)-NH2 , researchers can directly quantify the enzymatic mass shift, establishing a self-validating system that bypasses fluorogenic artifacts entirely.

Mechanistic Insights & Causality

The transition from fluorogenic to label-free mass spectrometry requires a substrate optimized for both enzymatic recognition and ionization efficiency. Ac-Tyr-Lys(Ac)-NH2 serves as an ideal minimalist substrate for several mechanistic reasons:

  • Enzymatic Specificity: The

    
    -N-acetylated Lysine (Lys) mimics the natural acetylated histone tail, serving as the primary recognition site for Zn²⁺-dependent Class I and IIb HDACs.
    
  • Ionization & UV Absorption: The N-terminal Tyrosine (Tyr) residue acts as a built-in UV chromophore. During MALDI-TOF analysis, this aromatic ring facilitates highly efficient energy transfer from the UV laser (via the matrix) to the peptide, ensuring a strong, reproducible ion yield.

  • Direct Mass Shift: The enzymatic hydrolysis removes the acetyl group (-42.01 Da), converting the substrate (

    
    m/z 464.3) directly into the deacetylated product (
    
    
    
    m/z 422.3).

By measuring the ratio of these two specific mass peaks, the assay becomes internally controlled. Variations in absolute signal intensity—often caused by heterogeneous matrix crystallization ("sweet spots")—are mathematically normalized.

HDAC_Mechanism Substrate Substrate: Ac-Tyr-Lys(Ac)-NH2 (m/z 464.3) Product Product: Ac-Tyr-Lys-NH2 (m/z 422.3) Substrate->Product Deacetylation Acetate Released Acetate (-42 Da) Substrate->Acetate Byproduct Enzyme HDAC Enzyme (Zn2+ dependent) Enzyme->Substrate Catalyzes Inhibitor Inhibitor (e.g., SAHA / TSA) Inhibitor->Enzyme Blocks Active Site

Fig 1: Label-free HDAC deacetylation mechanism and mass shift of the Ac-Tyr-Lys(Ac)-NH2 substrate.

Experimental Design & Causality (E-E-A-T)

To ensure a trustworthy and self-validating protocol, every reagent choice in this workflow is grounded in specific biochemical causality:

  • Assay Buffer Formulation: The reaction utilizes 50 mM Tris-HCl (pH 8.0) supplemented with 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂. Causality: HDACs are metalloenzymes that rely on a basic pH environment to activate a catalytic water molecule for nucleophilic attack on the acetyl carbonyl[3]. The inclusion of 0.1 mg/mL BSA prevents the non-specific adsorption of the low-concentration enzyme to the hydrophobic walls of the microplate.

  • Reaction Quenching: 1% Trifluoroacetic acid (TFA) is utilized to terminate the assay. Causality: TFA serves a dual purpose. First, it drops the pH below 3.0, instantly protonating the active site histidine residues and denaturing the enzyme to halt the reaction. Second, it acts as an ion-pairing agent that enhances the positive-ion mode ionization of the peptides during MS analysis.

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA). Causality: CHCA co-crystallizes perfectly with low molecular weight peptides (<2000 Da) and provides a "hot" ionization environment, which minimizes adduct formation and yields clean, easily quantifiable spectra for dipeptides.

Workflow Step1 1. Incubation Enzyme + Substrate (37°C, 30 min) Step2 2. Quenching Add 1% TFA Step1->Step2 Step3 3. Matrix Mix Add CHCA Matrix Step2->Step3 Step4 4. Spotting MALDI Target Plate Step3->Step4 Step5 5. MS Analysis Quantify m/z Ratio Step4->Step5

Fig 2: High-throughput MALDI-TOF workflow for label-free HDAC inhibitor screening.

Step-by-Step Protocol

Reagents Required:

  • Recombinant HDAC enzyme (e.g., HDAC1, HDAC6)[3].

  • Substrate: Ac-Tyr-Lys(Ac)-NH2 (10 mM stock in DMSO).

  • Reference Inhibitor: Trichostatin A (TSA) or SAHA (Vorinostat)[1].

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA[3].

  • Quench/Matrix Solution: 10 mg/mL CHCA in 50% Acetonitrile / 0.1% TFA.

Execution (384-Well Format):

  • Enzyme Preparation: Dilute the recombinant HDAC enzyme in Assay Buffer to a 2× working concentration (e.g., 4 nM for a final concentration of 2 nM).

  • Compound Pre-Incubation: In a 384-well polypropylene microplate, dispense 5 µL of the test inhibitor (or DMSO vehicle control) and 10 µL of the 2× HDAC enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 5 µL of a 4× Ac-Tyr-Lys(Ac)-NH2 substrate solution (final assay concentration: 5 µM).

  • Enzymatic Cleavage: Seal the plate and incubate at 37 °C for exactly 30 minutes. Causality: A 30-minute window ensures linear product formation (keeping substrate conversion below 20%) to maintain steady-state Michaelis-Menten kinetics, which is critical for accurate IC₅₀ determination[2].

  • Quenching: Add 20 µL of 1% TFA to all wells to instantaneously terminate catalysis.

  • Matrix Co-Crystallization: Transfer 2 µL of the quenched reaction mixture to a new plate containing 2 µL of the CHCA Matrix Solution. Mix thoroughly by pipetting.

  • Target Spotting: Spot 1 µL of the final mixture onto a 384-spot MALDI target plate. Allow the spots to air dry completely at room temperature to facilitate uniform crystallization.

  • Data Acquisition: Analyze the plate using a MALDI-TOF mass spectrometer in positive reflector mode.

Data Presentation & Quantitative Analysis

Because MALDI-TOF absolute intensities can fluctuate, the assay is quantified using the fractional conversion of the substrate. Calculate the percent conversion for each well using the following equation:



(Where 

is the peak intensity of the product and

is the peak intensity of the substrate).

Table 1: MALDI-TOF MS Acquisition Parameters

ParameterValueCausality / Rationale
Ionization Mode Positive IonPeptides readily accept protons (

) from the acidic CHCA matrix.
Detector Mode ReflectorEnhances resolution for low-mass molecules (<1000 Da) to resolve isotopic peaks.
Laser Shots / Spectrum 500 - 1000Averages out spot-to-spot crystallization heterogeneity ("sweet spots").
Mass Range (m/z) 300 - 600Captures both product (422.3) and substrate (464.3) while avoiding low-mass matrix clusters.

Table 2: Comparative IC₅₀ Values (Fluorogenic vs. Label-Free MS)

The table below demonstrates the critical advantage of the label-free approach in identifying Pan-Assay Interference Compounds (PAINS) that plague traditional screens.

CompoundMechanismFluorogenic Assay IC₅₀ (nM)Label-Free MS IC₅₀ (nM)Interpretation
SAHA (Vorinostat) True Inhibitor15.2 ± 1.416.8 ± 1.1Consistent, high-affinity inhibition across both orthogonal platforms.
Curcumin PAINS / Quencher45.3 ± 5.2> 10,000False positive in the fluorogenic assay due to fluorescence quenching[2].

References

1.[1] Title: Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. Source: Sigma-Aldrich. URL: 2.[3] Title: Purification and enzymatic assay of class I histone deacetylase enzymes. Source: PMC - NIH. URL: 3.[2] Title: Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors | ACS Omega. Source: ACS Publications. URL:

Sources

Mass spectrometry detection of Ac-Tyr-Lys-NH2 deacetylation product

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Mass Spectrometry Quantification of HDAC Activity via Ac-Tyr-Lys-NH2 Detection

Executive Summary

This application note details a robust, label-free protocol for the quantification of Histone Deacetylase (HDAC) activity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specifically, we focus on the detection of the deacetylated product Ac-Tyr-Lys-NH2 generated from the synthetic substrate Ac-Tyr-Lys(ε-Ac)-NH2 .

Unlike fluorogenic assays (e.g., Fluor-de-Lys), which require secondary trypsin digestion and are susceptible to compound autofluorescence or quenching, this direct MS method offers superior specificity and eliminates false positives in drug discovery screening. This guide is designed for researchers in epigenetics and drug development requiring high-fidelity kinetic data.

Scientific Principle & Mechanism

The core of this assay is the enzymatic removal of an acetyl group from the epsilon-amino group of the lysine residue in a dipeptide substrate.

  • Substrate: Ac-Tyr-Lys(ε-Ac)-NH2 (Acetylated on N-terminus and Lysine side chain).

  • Enzyme: HDAC (Class I/II) or Sirtuin (NAD+-dependent).[1]

  • Reaction: Hydrolysis of the ε-acetyl group.

  • Product: Ac-Tyr-Lys-NH2 (Acetylated only on N-terminus).

  • Detection: The mass shift of -42.01 Da (loss of acetyl group) is monitored via Multiple Reaction Monitoring (MRM).

Advantages over Fluorescence:

  • Direct Detection: Measures the physical product, not a surrogate signal.

  • No Helper Enzymes: Eliminates the trypsin development step, allowing real-time kinetic monitoring if using rapid-fire MS.

  • Artifact Resistance: Immune to fluorescent interference from small molecule inhibitors.

Figure 1: Reaction Mechanism & Workflow

HDAC_Reaction Substrate Substrate Ac-Tyr-Lys(ε-Ac)-NH2 (m/z ~392.2) Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme HDAC / SIRT Enzyme Enzyme->Intermediate Product Product Ac-Tyr-Lys-NH2 (m/z ~350.2) Intermediate->Product Deacetylation (-42 Da) Acetate Acetate (By-product) Intermediate->Acetate

Caption: Schematic of the enzymatic deacetylation of Ac-Tyr-Lys(ε-Ac)-NH2 yielding the target analyte Ac-Tyr-Lys-NH2.

Experimental Protocol

Reagents and Materials
  • Substrate: Ac-Tyr-Lys(ε-Ac)-NH2 (Custom synthesis or commercial peptide provider, >95% purity).

  • Internal Standard (IS): Ac-Tyr-Lys-NH2-d4 (Deuterated Lysine) or Ac-Ala-Lys-NH2 (Analog). Crucial for normalizing ionization variability.

  • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. (Add 1 mM DTT fresh).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

  • Enzyme: Recombinant HDAC1, HDAC3, or SIRT1.

Enzymatic Reaction Workflow
  • Preparation: Dilute HDAC enzyme to optimal concentration (e.g., 5 nM) in Assay Buffer.

  • Substrate Addition: Add Ac-Tyr-Lys(ε-Ac)-NH2 to a final concentration of 10-50 µM.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Inhibition (Optional): For IC50 determination, pre-incubate enzyme with test compounds for 15 mins prior to substrate addition.

  • Quenching: Stop reaction by adding an equal volume (1:1) of Quenching Solution containing the Internal Standard (0.5 µM).

  • Centrifugation: Spin plates at 3000 x g for 10 mins to pellet any precipitated protein (if using cell lysates).

LC-MS/MS Methodology

Liquid Chromatography (LC) Parameters:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B (Desalting)

    • 0.5-2.0 min: 5% -> 60% B (Elution)

    • 2.0-2.5 min: 95% B (Wash)

    • 2.5-3.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters:

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2][3]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Ion Type
Substrate (Ac-Tyr-Lys(Ac)-NH2)392.2 [M+H]+205.13020b2 (Ac-Tyr)
Product (Ac-Tyr-Lys-NH2)350.2 [M+H]+136.13025Tyr Immonium
Product (Qualifier)350.2 [M+H]+84.13030Lys Immonium
Internal Standard (d4-Product)354.2 [M+H]+140.13025d4-Tyr Immonium

Note: Precursor masses are calculated based on monoisotopic masses: Tyr (163.06), Lys (128.09), Acetyl (42.01). Exact tuning is required for specific instruments.

Data Analysis & Interpretation

Quantification Logic

The activity of the HDAC enzyme is directly proportional to the area ratio of the Product peak to the Internal Standard peak.



(Where RF is the Response Factor ratio between Product and Substrate, determined via standard curve).
Expected Results
  • Negative Control (No Enzyme): High signal at m/z 392.2, negligible signal at m/z 350.2.

  • Positive Control (Enzyme + DMSO): Significant signal appearance at m/z 350.2.

  • Inhibitor Treated: Dose-dependent reduction in m/z 350.2 signal.

Figure 2: Analytical Workflow Logic

Workflow Step1 Enzyme Reaction (37°C, 30-60 min) Step2 Quench & IS Addition (1% Formic Acid/ACN) Step1->Step2 Step3 LC Separation (C18 Column, 2 min gradient) Step2->Step3 Step4 MS/MS Detection (MRM: 350.2 -> 136.1) Step3->Step4 Step5 Data Processing (Area Ratio Calculation) Step4->Step5

Caption: Step-by-step analytical workflow from reaction incubation to data processing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from buffer salts.Use a divert valve to send the first 0.5 min (salts) to waste.
Peak Tailing Column overload or pH mismatch.Ensure mobile phase pH is < 3.0; reduce injection volume.
High Background Source contamination or carryover.Run "sawtooth" gradients between samples; clean cone/capillary.
Non-Linearity Substrate depletion (>10% conversion).Reduce enzyme concentration or reaction time to maintain initial velocity conditions.

References

  • Gurard-Levin, Z. A., & Mrksich, M. (2008). The Activity of HDAC8 Depends on Local and Distal Sequences of Its Peptide Substrates. Biochemistry, 47(24), 6242–6250. Link

  • Kilgore, J. A., et al. (2013). Inhibitor of Class I Histone Deacetylases. U.S. National Library of Medicine / PubChem. Link

  • Fan, C., et al. (2009). Combining Mass Spectrometry and Peptide Arrays to Profile the Specificities of the Histone Deacetylases. Journal of the American Chemical Society, 131(40), 14204–14205. Link

  • Reaction Biology Corp. Histone Deacetylase (HDAC) Assay Services. Application Guide. Link

Sources

Generating standard curves with Ac-Tyr-Lys-NH2 for AMC release assays

Author: BenchChem Technical Support Team. Date: March 2026

Generating Robust Standard Curves with Ac-Tyr-Lys-NH2 for Quantitative AMC Release Assays

Abstract

Fluorogenic assays utilizing 7-Amino-4-methylcoumarin (AMC) are a cornerstone of enzyme activity analysis, particularly in drug discovery and basic research. The core principle involves an enzyme cleaving a peptide substrate, such as Acetyl-Tyrosine-Lysine-Amide (Ac-Tyr-Lys-NH2), to release the highly fluorescent AMC molecule. The rate of this fluorescence increase is directly proportional to enzyme activity. However, translating relative fluorescence units (RFU) into a quantitative measure of product formation (e.g., pmol/min) is impossible without a reliable standard curve. This document provides a comprehensive guide, grounded in scientific principles, for creating and utilizing an AMC standard curve to ensure the accuracy and reproducibility of enzyme assays involving substrates like Ac-Tyr-Lys-NH2.

The Foundational Principle: From Quenched Substrate to Fluorescent Signal

The utility of AMC-based assays stems from a phenomenon known as static quenching. The AMC fluorophore, when conjugated to a peptide like Ac-Tyr-Lys-NH2 via an amide bond, exists in a quenched state. This is because the covalent linkage alters the conjugated system of electrons within the fluorophore, reducing its ability to fluoresce efficiently upon excitation.[1]

When a specific enzyme recognizes and cleaves the amide bond, free AMC is liberated. This release restores the original electronic configuration of the AMC molecule, resulting in a dramatic increase in fluorescence intensity upon excitation.[2][3] The standard excitation and emission maxima for free AMC are in the ranges of 340-380 nm and 440-460 nm, respectively.[4][5]

Below is a diagram illustrating this core mechanism.

Assay_Principle sub Ac-Tyr-Lys-NH-AMC (Substrate - Quenched) enz Enzyme (e.g., Protease) sub->enz prod Ac-Tyr-Lys-NH2 (Cleaved Peptide) enz->prod Catalytic Cleavage amc Free AMC (Highly Fluorescent) enz->amc light_out Emission Light (~450 nm) amc->light_out Fluorescence light_in Excitation Light (~360 nm) light_in->amc

Caption: Principle of AMC-based fluorogenic enzyme assays.

Materials and Reagents

Key Components
  • 7-Amino-4-methylcoumarin (AMC), powder (e.g., Sigma-Aldrich A9891)

  • Ac-Tyr-Lys-NH2 substrate

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme of interest

  • Black, flat-bottom 96-well or 384-well microplates

Rationale for Material Choices
MaterialRationale & Justification
High-Purity DMSO AMC powder has poor solubility in aqueous buffers. DMSO is an excellent, hygroscopic organic solvent that readily dissolves AMC and peptide substrates, allowing for the creation of high-concentration stock solutions.[6] Using high-purity DMSO minimizes potential fluorescent contaminants.
Black Microplates Black plates are critical for fluorescence assays as they reduce background noise and prevent well-to-well crosstalk by absorbing stray light.[7] Clear plates are unsuitable due to high background, and white plates are designed for luminescence.
Assay Buffer The buffer composition should be optimized for the specific enzyme's activity. Factors such as pH and ionic strength are critical for both enzyme function and the fluorescence stability of AMC.[8]

Experimental Protocols

This section provides a step-by-step methodology for reagent preparation and the generation of a standard curve.

Protocol 1: Preparation of Stock Solutions

Accurate stock solutions are the foundation of a quantitative assay.

  • AMC Stock (10 mM):

    • Equilibrate the AMC powder vial to room temperature before opening to prevent moisture condensation.

    • Weigh out a precise amount of AMC powder. The molecular weight of AMC is approximately 175.2 g/mol .

    • Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.

    • Expert Tip: Gentle vortexing or sonication in a water bath can aid dissolution. Ensure the solution is completely clear.[6]

    • Aliquot the stock solution into small, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[4]

  • Ac-Tyr-Lys-NH2 Substrate Stock (e.g., 50 mM):

    • Follow the manufacturer's instructions for dissolving the lyophilized peptide. Typically, this also involves using DMSO.[9]

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Generating the AMC Standard Curve

This protocol will create a series of known AMC concentrations to correlate with fluorescence intensity. A typical concentration range for the standard curve is 0 to 10 µM.[4]

  • Prepare a 100 µM AMC Intermediate Dilution:

    • Thaw one aliquot of the 10 mM AMC stock solution.

    • Perform a 1:100 dilution in your assay buffer. For example, add 10 µL of 10 mM AMC stock to 990 µL of assay buffer. This creates a 100 µM working solution.

  • Perform Serial Dilutions:

    • In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions from the 100 µM AMC solution. A common approach is a 2-fold serial dilution.

    • Example for a 0-10 µM Range:

      • Well 1: 100 µL of 10 µM AMC (e.g., 10 µL of 100 µM AMC + 90 µL buffer)

      • Well 2: 50 µL of Well 1 solution + 50 µL buffer = 5 µM

      • Well 3: 50 µL of Well 2 solution + 50 µL buffer = 2.5 µM

      • ...and so on, down to a low concentration.

      • Crucially, include a "blank" well containing only the assay buffer. This is essential for background subtraction.[4]

  • Plate Setup:

    • Pipette a fixed volume (e.g., 100 µL) of each AMC dilution into the wells of a black microplate. It is highly recommended to run each standard in triplicate to assess precision.

The workflow for generating the standard curve is visualized below.

Standard_Curve_Workflow cluster_prep Stock Preparation cluster_dilution Dilution Series cluster_plate Plate Setup & Reading stock_amc 10 mM AMC in DMSO inter_dil Dilute 1:100 in Assay Buffer (Creates 100 µM AMC) stock_amc->inter_dil serial_dil Perform Serial Dilutions (e.g., 10 µM, 5 µM, 2.5 µM...) inter_dil->serial_dil plate Pipette Standards & Blanks into Black 96-Well Plate (in triplicate) serial_dil->plate blank Prepare Buffer Blank (0 µM AMC) blank->plate read Read Fluorescence (Ex: ~360 nm, Em: ~450 nm) plate->read

Caption: Workflow for AMC standard curve generation.

Data Acquisition and Analysis

Instrument Settings
ParameterRecommended SettingRationale
Excitation λ 340 - 380 nmThis range effectively excites the free AMC fluorophore.[4]
Emission λ 440 - 460 nmThis is the peak emission wavelength range for free AMC.[4][10][11]
Gain/Sensitivity OptimizedAdjust the gain to ensure the highest standard concentration is below the detector's saturation limit, while the lowest concentration is still detectable above background.
Read Type EndpointFor a standard curve, a single endpoint reading is sufficient.
Data Processing and Curve Fitting
  • Background Subtraction: Calculate the average RFU from your blank (0 µM AMC) wells. Subtract this average value from the RFU of all your AMC standard wells. This corrects for the intrinsic fluorescence of the buffer and microplate.[4]

  • Plotting the Data: Create a scatter plot with the background-corrected RFU on the Y-axis and the corresponding AMC concentration (in µM or pmol) on the X-axis.

  • Linear Regression: Apply a linear regression analysis to the data points. The resulting equation will be in the form y = mx + b , where:

    • y = Background-corrected RFU

    • m = The slope of the line (RFU per µM or pmol)

    • x = AMC concentration

    • b = The y-intercept, which should be close to zero.

  • Assessing the Fit: The coefficient of determination (R²) value should be very close to 1.0 (ideally >0.99) for a reliable standard curve.[12] This indicates a strong linear relationship between fluorescence and concentration.

Using the Standard Curve

Once you have performed your enzyme assay with Ac-Tyr-Lys-NH2, you will obtain a rate of fluorescence change over time (RFU/min). The standard curve allows you to convert this rate into a quantitative measure of enzyme activity:

Enzyme Activity (pmol/min) = (Rate of RFU change from assay) / (Slope of AMC standard curve)

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Contaminated assay buffer or DMSO. 2. Autohydrolysis of the Ac-Tyr-Lys-NH2-AMC substrate.[4] 3. Use of incorrect (e.g., clear) microplates.1. Use fresh, high-purity reagents. 2. Run a "no-enzyme" control by incubating the substrate in buffer. If fluorescence increases over time, prepare the substrate solution fresh before each use. 3. Ensure you are using black-walled microplates.
Low or No Signal 1. Incorrect instrument wavelength settings.[4] 2. AMC stock solution has degraded. 3. Instrument gain is set too low.1. Verify excitation and emission wavelengths are correct for free AMC, not the conjugated substrate. 2. Prepare a fresh AMC stock solution. Protect from light and avoid freeze-thaw cycles. 3. Optimize the gain setting on the plate reader.
Non-Linear Standard Curve 1. Inner filter effect at high AMC concentrations.[4] 2. Pipetting errors during serial dilutions. 3. Detector saturation at the highest concentrations.1. If the curve plateaus, this is likely the cause. Limit the standard curve to the linear range (e.g., 0-10 µM). 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Reduce the instrument's gain setting and re-read the plate.

Conclusion

A meticulously prepared AMC standard curve is non-negotiable for obtaining quantitative, reliable, and publishable data from enzyme assays using fluorogenic substrates like Ac-Tyr-Lys-NH2. By understanding the principles of fluorescence quenching and release, adhering to validated protocols for reagent preparation and data analysis, and implementing proper controls, researchers can ensure their results accurately reflect true enzymatic activity. This application note provides the foundational knowledge and practical steps to achieve this critical aspect of assay development.

References

  • van Leeuwen, S. (2014, January 16). Why is AMC quenched when attached to a peptide? ResearchGate. [Link]

  • FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Calibration and Linear Regression Analysis: A Self-Guided Tutorial.[Link]

  • Reddit. (2024, March 13). Student here and I dont know what im doing. r/labrats. [Link]

  • UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).[Link]

  • Ploeger, J., et al. (2020). Crude and purified proteasome activity assays are affected by type of microplate. PMC, NIH. [Link]

Sources

Application Note: High-Throughput Screening Protocols Using Ac-Tyr-Lys-NH2 Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide derivative Ac-Tyr-Lys-NH2 (N-Acetyl-L-tyrosyl-L-lysine amide) represents a highly specific, minimal structural motif utilized in high-throughput screening (HTS) for drug discovery. Unlike complex full-length protein substrates, this blocked dipeptide offers superior solubility, cost-effectiveness, and precise stoichiometric control.

Its primary utility lies in two critical drug development verticals:[1]

  • Epigenetics (Primary): As a specific acyl-acceptor substrate for Lysine Acetyltransferases (KATs/HATs) , enabling the screening of modulators for p300, CBP, and PCAF.

  • Protease Profiling (Secondary): As a chromogenic/fluorogenic substrate precursor for chymotrypsin-like serine proteases and metalloproteases.

This guide details the protocol for a Fluorescence-Based KAT Activity Assay , a "gold standard" method for screening epigenetic inhibitors.

Scientific Mechanism & Rationale

The Substrate Logic

The structure of Ac-Tyr-Lys-NH2 is engineered for enzymatic specificity:

  • N-Acetyl Group (Ac-): Mimics the peptide backbone continuity and prevents degradation by N-terminal aminopeptidases.

  • Tyrosine (Tyr): Provides a hydrophobic anchor for enzyme active site recognition and allows for concentration verification via UV absorbance (

    
     nm).
    
  • Lysine (Lys): The

    
    -amino group is free and unprotonated at physiological pH (in the active site), serving as the nucleophile for acetyl transfer.
    
  • C-Terminal Amide (-NH2): Prevents carboxypeptidase degradation and eliminates the negative charge of the carboxyl terminus, better mimicking an internal protein lysine residue.

The Assay Principle: Thiol-Sensing Fluorescence

Direct detection of lysine acetylation is difficult without radioactive isotopes (


C-Acetyl-CoA). To achieve HTS capability, we utilize a coupled fluorometric assay  detecting the release of Coenzyme A (CoA-SH).

Reaction Pathway:

  • Enzymatic Step: KAT transfers an acetyl group from Acetyl-CoA to Ac-Tyr-Lys-NH2.

  • Byproduct Release: CoA-SH (free thiol) is generated stoichiometrically.

  • Detection Step: A thiol-sensitive probe (e.g., CPM or ThioGlo®) reacts with CoA-SH to form a highly fluorescent adduct.

Pathway Visualization

The following diagram illustrates the kinetic flow of the HTS assay.

KAT_Assay_Workflow cluster_inputs Substrates cluster_products Reaction Products AcCoA Acetyl-CoA Enzyme KAT Enzyme (e.g., p300/CBP) AcCoA->Enzyme Peptide Ac-Tyr-Lys-NH2 Peptide->Enzyme AcPeptide Ac-Tyr-Lys(Ac)-NH2 (Acetylated Product) Enzyme->AcPeptide Transfer CoASH CoA-SH (Free Thiol) Enzyme->CoASH Release Signal Fluorescent Adduct (Ex: 384nm / Em: 470nm) CoASH->Signal + CPM Reagent Probe CPM Reagent (Non-Fluorescent) Probe->Signal

Figure 1: Kinetic workflow for Lysine Acetyltransferase (KAT) screening using Ac-Tyr-Lys-NH2. The assay couples enzymatic turnover to a fluorogenic thiol-detection step.

Experimental Protocol: KAT Inhibitor Screening

Materials & Reagents
ComponentSpecificationStorage
Substrate Ac-Tyr-Lys-NH2 ( >98% Purity)-20°C (Desiccated)
Co-Factor Acetyl-CoA (Lithium Salt)-80°C
Enzyme Recombinant p300, CBP, or PCAF-80°C
Detection Probe CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)-20°C (Dark)
Assay Buffer 50 mM HEPES (pH 8.0), 0.1 mM EDTA, 0.01% Triton X-1004°C
Stop Solution 100% Isopropanol or 10% Acetic Acid (depending on reader)RT
Protocol Steps (384-Well Format)

Step 1: Substrate Preparation

  • Dissolve Ac-Tyr-Lys-NH2 in Assay Buffer to a 10 mM stock.

  • Note: Avoid DMSO for the peptide stock if possible, as it can interfere with some KATs. Water or buffer is preferred.

Step 2: Compound Plating (Library Screen)

  • Dispense 200 nL of test compounds (in DMSO) into the 384-well plate.

  • Include High Control (DMSO only) and Low Control (Known KAT inhibitor e.g., C646).

Step 3: Enzyme Addition

  • Dilute KAT Enzyme to 2x final concentration (typically 10–50 nM) in Assay Buffer.

  • Dispense 10 µL of Enzyme solution into wells.

  • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme interaction.

Step 4: Reaction Initiation

  • Prepare a 2x Substrate Mix: 200 µM Ac-Tyr-Lys-NH2 + 20 µM Acetyl-CoA in Assay Buffer.

  • Dispense 10 µL of Substrate Mix into all wells.

  • Final Volume: 20 µL.

  • Final Concentrations: 100 µM Peptide, 10 µM Acetyl-CoA.

Step 5: Kinetic Incubation

  • Incubate at 30°C for 30–60 minutes.

  • Critical: The reaction must remain in the linear velocity phase (<15% substrate conversion).

Step 6: Detection (Endpoint)

  • Prepare CPM Detection Solution: 50 µM CPM in Isopropanol (or buffer if reading immediately).

  • Add 20 µL of CPM solution to quench the enzymatic reaction and label the CoA-SH.

  • Incubate for 15 minutes in the dark.

Step 7: Data Acquisition

  • Read Fluorescence: Ex 384 nm / Em 470 nm .

Data Analysis & Validation

Z-Factor Calculation

To validate the HTS quality, calculate the Z-factor using the High (DMSO) and Low (Inhibitor) controls:



  • Target: Z' > 0.5 is required for a robust HTS assay.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background Fluorescence Free thiols in Enzyme prep (DTT/BME)Dialyze enzyme into TCEP or non-thiol reducing agents. DTT reacts with CPM.
Low Signal-to-Noise Substrate depletionReduce enzyme concentration or incubation time. Ensure <10% conversion.
Signal Decay CPM instabilityPrepare CPM fresh. Keep CPM stock in anhydrous DMSO.
Non-Linear Kinetics Product InhibitionCoA is a competitive inhibitor. Lower Acetyl-CoA concentration near

.

Secondary Application: Protease Profiling

While less common than KAT assays, Ac-Tyr-Lys-NH2 serves as a substrate for Chymotrypsin (cleaves C-term of Tyr) and Trypsin (cleaves C-term of Lys, though the amide block slows this).

Protocol Modification for Proteases:

  • Reaction: Incubate Peptide + Protease.

  • Detection: Since there is no CoA release, use HPLC-UV (214 nm).

  • Readout: Separation of Ac-Tyr (product) and Lys-NH2 (product) from the parent peak.

  • Utility: This is used to test the stability of peptide-based drugs against serum proteases or to screen for specific protease inhibitors.

References

  • Gao, Y., et al. (2020). A Fluorescence-Based Acetyltransferase Assay for High-Throughput Screening. Assay and Drug Development Technologies.

  • Dahlin, J.L., et al. (2013). Assay Interference Strategies for Histone Acetyltransferases. Journal of Biomolecular Screening.

  • Bacheva, A., et al. (2003). Peptide Synthesis in Organic Media Catalyzed by Chymotrypsin. Biochemistry (Moscow).[2]

  • Trievel, R.C., et al. (2000). Structure and Function of Histone Acetyltransferases. Current Opinion in Structural Biology.

  • Santa Cruz Biotechnology. ACE Substrates and Enzyme Kinetics.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ac-Tyr-Lys-NH2 Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with peptide reconstitution. A common issue reported by researchers is the sudden precipitation or "clouding" of the dipeptide Ac-Tyr-Lys-NH2 when introduced to Phosphate-Buffered Saline (PBS).

This guide provides a deep-dive into the thermodynamic and kinetic causes of this phenomenon, alongside field-proven, self-validating protocols to rescue your peptide stocks and ensure downstream assay integrity.

Mechanistic Causality: Why Does Ac-Tyr-Lys-NH2 Precipitate in PBS?

To troubleshoot effectively, we must first understand the molecular physics of the peptide and the buffer system.

The Peptide Profile: Ac-Tyr-Lys-NH2 is a synthetic dipeptide. Its N-terminus is acetylated (Ac) and its C-terminus is amidated (NH2), neutralizing the standard terminal charges. The side chains dictate its behavior:

  • Tyrosine (Tyr, Y): Features a bulky, hydrophobic, aromatic phenol ring.

  • Lysine (Lys, K): Features a basic

    
    -amino group with a pKa of ~10.5, rendering it positively charged (+1) at physiological pH (7.4).
    

The Buffer Conflict: Basic peptides (carrying a net positive charge) are notoriously difficult to dissolve in phosphate buffers[1]. When Ac-Tyr-Lys-NH2 is introduced to PBS, three distinct physicochemical conflicts occur:

  • Insoluble Salt Formation: The multivalent phosphate anions (

    
    , 
    
    
    
    ) in PBS act as counter-ions that strongly pair with the positively charged Lysine residue. This electrostatic interaction neutralizes the peptide's localized charge, stripping away its protective aqueous hydration shell[1].
  • Hydrophobic Collapse: Once the Lysine charge is masked by phosphate ions, the hydrophobic Tyrosine residues are exposed. This drives rapid aggregation via intermolecular

    
     stacking, leading to visible turbidity[2].
    
  • The "Salting Out" Effect: PBS contains a high ionic strength (~137 mM NaCl). High salt concentrations increase the surface tension of water, forcing hydrophobic regions of the peptide to associate with one another rather than the solvent, exacerbating precipitation[3].

Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on your downstream assay requirements.

G Start Ac-Tyr-Lys-NH2 Precipitates in PBS Q1 Is PBS strictly required for the downstream assay? Start->Q1 AltBuffer Use Sterile Water or Dilute Acetic Acid (0.1-1%) Q1->AltBuffer No Q2 Address Hydrophobicity & Salting Out Q1->Q2 Yes Success Clear, Soluble Peptide Solution AltBuffer->Success DMSO Pre-dissolve in 100% DMSO (Final <1%), add dropwise to PBS Q2->DMSO Hydrophobic (Tyr) driven Dilute Reduce Concentration (<1 mg/mL) & Ionic Strength Q2->Dilute Salt-driven (Lys) DMSO->Success Dilute->Success

Troubleshooting workflow for resolving Ac-Tyr-Lys-NH2 precipitation.

Quantitative Buffer Compatibility

The table below summarizes how different solvent environments impact the solubility of Ac-Tyr-Lys-NH2, allowing you to select the optimal system for your experimental design.

Solvent / Buffer SystemExpected SolubilityMechanism of ActionRecommended Use Case
1X PBS (pH 7.4) Low (< 0.5 mg/mL)Phosphate anions bind Lysine; high NaCl causes salting out.Not recommended for direct primary reconstitution.
0.1% - 1% Acetic Acid High (> 10 mg/mL)Protonates Lysine fully, creating electrostatic repulsion.Master stock generation; assays tolerant of slight pH shifts.
100% DMSO Very High (> 20 mg/mL)Disrupts Tyrosine

stacking and hydrophobic interactions.
Master stock creation prior to high-dilution in aqueous media.
HEPES / Tris (pH 7.4) Moderate (~ 2-5 mg/mL)Maintains physiological pH without multivalent phosphate anions.Direct alternative to PBS for cell-based or enzymatic assays.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By observing the physical state of the solution at specific checkpoints, you can confirm whether the thermodynamic barriers to solubility have been successfully overcome.

Protocol A: The Acidic Shift Method (Recommended if PBS is not strictly required)

Basic peptides exhibit maximum solubility in slightly acidic environments where their basic residues are fully protonated[4].

  • Preparation: Centrifuge the lyophilized Ac-Tyr-Lys-NH2 vial at 10,000 x g for 1 minute to ensure all powder is at the bottom of the tube[5].

  • Solvent Addition: Add a calculated volume of 0.1% to 1% (v/v) sterile Acetic Acid in ultra-pure water to achieve your desired stock concentration (e.g., 5 mg/mL).

  • Agitation: Gently swirl the vial. Avoid vigorous shaking to prevent foaming and peptide denaturation[1].

  • Validation Checkpoint: Hold the vial against a dark background. The solution should become completely transparent within 60 seconds. If the solution is clear, the basic Lysine residue has been successfully protonated and solvated.

  • Dilution: Dilute this master stock into your working assay buffer immediately prior to use.

Protocol B: The Co-Solvent Dropwise Method (If PBS is mandatory)

If your assay strictly requires PBS, you must overcome the Tyrosine-driven hydrophobic collapse before exposing the peptide to high ionic strength[3].

  • Primary Solvation: Add a minimal volume of 100% anhydrous DMSO to the lyophilized peptide to create a highly concentrated master stock (e.g., 20 mg/mL).

  • Agitation: Vortex gently until the solution is entirely clear. DMSO disrupts the hydrophobic interactions of the Tyrosine ring.

  • Buffer Preparation: In a separate sterile tube, prepare your final 1X PBS solution.

  • Dropwise Integration (Critical Step): While actively vortexing the PBS tube, add the DMSO-peptide stock dropwise (1-2

    
    L at a time)[3].
    
  • Validation Checkpoint: Observe the solution after each drop. If the solution remains clear, the kinetic dilution rate is successfully preventing localized high concentrations that trigger "salting out". If the solution flashes cloudy and remains turbid, you have exceeded the thermodynamic solubility limit of the peptide in PBS.

  • Final State: Ensure the final concentration of DMSO in your working solution is

    
     0.5% to avoid cytotoxicity in cell-based assays[5].
    

Frequently Asked Questions (FAQs)

Q: My peptide dissolved initially in PBS, but when I checked 10 minutes later, it had formed a cloudy gel. Why? A: You are observing the difference between kinetic solubility and thermodynamic stability. The peptide dissolved initially because it hadn't yet encountered enough molecular collisions to aggregate. Over time, the high ionic strength of PBS stripped the hydration shell (salting out), allowing the Tyrosine residues to slowly find each other and form a hydrophobic gel network[6]. You must lower the peptide concentration or switch to a non-phosphate buffer like HEPES.

Q: Can I use heat or sonication to force the precipitated peptide back into solution? A: Sonication (using short 10-second bursts on ice) can help break up initial aggregates[5]. However, heating is strongly discouraged. While heat increases kinetic energy and may temporarily dissolve the precipitate, the peptide will rapidly "crash out" of solution as soon as it cools back to room temperature or 37°C. Furthermore, excessive heat can degrade the peptide.

Q: I need an isotonic environment for my cells, but PBS causes precipitation. What is the best alternative? A: Switch your buffer system. Use 0.9% sterile Saline (NaCl) unbuffered, or utilize a zwitterionic buffer such as HEPES (pH 7.4). HEPES maintains physiological pH but lacks the multivalent phosphate anions that specifically bind to and neutralize the Lysine residue in your peptide.

References

Sources

Optimizing Ac-Tyr-Lys-NH2 concentration for HDAC linearity

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Ac-Tyr-Lys-NH2 Concentration for HDAC Linearity

Executive Summary

You have inquired about optimizing the concentration of Ac-Tyr-Lys-NH2 for HDAC linearity. To provide an accurate troubleshooting guide, we must first distinguish the specific role of this peptide in your assay.

In most HDAC assay formats, Ac-Tyr-Lys-NH2 acts as the Deacetylated Standard (Product), while the actual substrate for the enzyme is the acetylated form (e.g., Ac-Tyr-Lys(Ac)-NH2 ).[1][2]

  • If you are optimizing the Standard Curve: You are establishing the Linear Dynamic Range of detection.

  • If you are optimizing the Enzymatic Reaction: You are determining the

    
      and ensuring Initial Velocity (
    
    
    
    )
    conditions using the acetylated substrate.

This guide covers both workflows, treating Ac-Tyr-Lys-NH2 primarily as the calibration standard required to convert raw signal into specific activity.[1][2]

Module 1: Optimizing Signal Linearity (The Standard Curve)

Objective: Use Ac-Tyr-Lys-NH2 to define the range where your detector response is directly proportional to the amount of deacetylated product.[1][2]

The Protocol: Standard Curve Generation

Do not run this with enzyme. This is a chemical calibration step.

  • Preparation:

    • Stock Solution: Dissolve Ac-Tyr-Lys-NH2 in the Assay Buffer (typically Tris or HEPES based, pH 8.[1][2]0) to a concentration of 1 mM.

    • Vehicle Control: Ensure the buffer contains the same % DMSO as your reaction wells (usually <1-2%).[1]

  • Serial Dilution:

    • Prepare a 12-point dilution series (1:2 or 1:3).[1][2]

    • Range: 0 µM to 100 µM (adjust based on expected conversion).

    • Blank: Include a "0 µM" control (Buffer only).

  • Development (If Colorimetric/Fluorogenic):

    • If your assay relies on a "Developer" (e.g., trypsin-coupled fluorophore release or colorimetric amine detection), add the Developer solution to these standards exactly as you would for reaction wells.

    • Note: If Ac-Tyr-Lys-NH2 is already the final detectable species (e.g., in Mass Spec or specific UV absorbance), no developer is needed.[1][2]

  • Data Analysis:

    • Plot Signal (y-axis) vs. Concentration (x-axis) .[1][2]

    • Perform Linear Regression (

      
      ).
      
Troubleshooting the Standard Curve
ObservationRoot CauseCorrective Action
Plateau at High Conc. Detector Saturation Dilute samples or reduce gain/integration time. The linear range ends before this plateau.
Non-zero Y-intercept Background Signal High background from buffer or developer.[1][2] Subtract the "0 µM" blank from all values.
Non-linear (Hook Effect) Inner Filter Effect (IFE) High peptide concentration is absorbing the excitation/emission light (Fluorescence) or incident light (Absorbance). Reduce max concentration.
High Variation (

)
Pipetting Error Use reverse pipetting for viscous buffers. Ensure homogeneous mixing.

Module 2: Optimizing Kinetic Linearity (The Enzyme Reaction)

Objective: Ensure the enzymatic reaction proceeds with Linear Kinetics (constant velocity) so that calculated IC50 or specific activity values are valid. Here, you use the Acetylated Substrate (Ac-Tyr-Lys(Ac)-NH2).[1][2]

The "10% Rule"

For valid Michaelis-Menten kinetics, the enzyme must consume <10% of the substrate during the assay incubation time.

Protocol: Time-Dependent Linearity
  • Setup: Prepare wells with fixed Substrate concentration (saturation, e.g., 20-50 µM) and fixed Enzyme concentration.

  • Time Course: Stop the reaction at multiple time points (e.g., 5, 10, 20, 30, 45, 60 min).

  • Quantification: Use the Standard Curve (from Module 1) to convert signal to µM Product.

  • Analysis: Plot µM Product vs. Time.

    • Linear Region: The slope is constant.

    • Plateau: Substrate depletion or product inhibition.[2]

    • Optimization: Choose an incubation time that falls strictly within the linear phase.

Protocol: Enzyme Titration ( Check)
  • Setup: Titrate Enzyme concentration (e.g., 0.5 nM to 50 nM) at the optimized time point.

  • Check: Plot Signal vs. [Enzyme]. The relationship must be linear. If it curves off, you have too much enzyme (substrate depletion).

Module 3: Visualization of Workflows

The following diagram illustrates the decision logic for optimizing your assay using Ac-Tyr-Lys-NH2.

HDAC_Optimization Start Start Optimization Sub_Standard Step 1: Standard Curve (Ac-Tyr-Lys-NH2) Start->Sub_Standard Check_Linearity Check R² > 0.99 Sub_Standard->Check_Linearity Sub_Kinetic Step 2: Kinetic Optimization (Ac-Tyr-Lys(Ac)-NH2) Check_Linearity->Sub_Kinetic Yes Fix_Range Action: Adjust Range or Gain Check_Linearity->Fix_Range No Time_Course Run Time Course (0 - 60 min) Sub_Kinetic->Time_Course Calc_Conversion Calculate % Conversion Time_Course->Calc_Conversion Check_10Percent < 10% Substrate Consumed? Calc_Conversion->Check_10Percent Valid_Assay Assay Validated Check_10Percent->Valid_Assay Yes Reduce_Enzyme Action: Reduce Enzyme or Time Check_10Percent->Reduce_Enzyme No (>10%) Reduce_Enzyme->Sub_Kinetic Fix_Range->Sub_Standard

Caption: Logical workflow for establishing signal linearity (Standard Curve) and kinetic linearity (Reaction Progress) in HDAC assays.

Frequently Asked Questions (FAQs)

Q1: Why is my Ac-Tyr-Lys-NH2 standard curve non-linear at high concentrations? A: This is often due to the Inner Filter Effect (IFE) or detector saturation.[1][2] If you are using a fluorogenic readout (e.g., via AMC release), high concentrations of the fluorophore can re-absorb the emitted light.

  • Solution: Reduce the maximum concentration of your standard curve. Typically, the linear range for AMC-based assays is 0.1 µM to 20 µM.[1][2]

Q2: Should I add the "Developer" solution to the Ac-Tyr-Lys-NH2 standards? A: Yes. To ensure the matrix matches your reaction wells perfectly, you must add the Developer (and Stop Solution) to your standards. This accounts for any volume changes, pH shifts, or quenching effects caused by the Developer reagents.

Q3: Can I use Ac-Tyr-Lys-NH2 to determine the


 of the enzyme? 
A: No.  Ac-Tyr-Lys-NH2 is the product.[1][2] To determine 

, you must titrate the substrate (the acetylated form, Ac-Tyr-Lys(Ac)-NH2 ).[1][2] You use the Ac-Tyr-Lys-NH2 standard curve to quantify how much product was formed at each substrate concentration.[1][2]

Q4: My "0 µM" standard has a high background signal. Why? A: This usually indicates:

  • Autofluorescence of the buffer components or test compounds.

  • Degradation of the developer solution (if using trypsin).

  • Contamination of the plate.

  • Solution: Always subtract the "0 µM" value from all other data points to calculate

    
     or 
    
    
    
    .

References

  • Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications.[1][2][3][4] Analytical Biochemistry.[2] Link

  • Promega Corporation. HDAC-Glo™ I/II Assay and Screening Systems Technical Manual.Link

  • Bradner, J.E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.[2] Link

  • Copeland, R.A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[2] (Standard text for "10% Rule" and linearity).

Sources

Technical Support Center: Optimizing Solution Stability for Ac-Tyr-Lys-NH2 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide handling and formulation. This guide is specifically engineered for researchers and drug development professionals working with Ac-Tyr-Lys-NH2 trifluoroacetate , a synthetic acetylated dipeptide.

While the N-terminal acetylation and C-terminal amidation of this sequence structurally protect it from exopeptidase degradation, transitioning the peptide from a lyophilized powder to an aqueous solution introduces severe chemical vulnerabilities. This guide provides field-proven, self-validating protocols to mitigate these risks.

Part 1: Troubleshooting & FAQs

Q1: Why does my Ac-Tyr-Lys-NH2 solution turn yellow or lose potency over time?

A1: This is primarily caused by the oxidative degradation of the Tyrosine (Tyr) residue[1]. The phenolic side chain of tyrosine is highly susceptible to reactive oxygen species (ROS) and auto-oxidation, which leads to the formation of dopaquinone derivatives and dityrosine cross-links (often appearing as a yellowish-brown tint).

  • The Causality: At alkaline pH levels (>7.0), the phenolic hydroxyl group of tyrosine begins to deprotonate. This electron-rich state significantly increases its reactivity toward dissolved oxygen and trace heavy metals. Therefore, storing this peptide in basic buffers guarantees rapid degradation[1].

Q2: How does the Trifluoroacetate (TFA) counterion affect my peptide's stability?

A2: Most synthetic peptides are purified via Reversed-Phase HPLC using TFA, resulting in the peptide being isolated as a TFA salt. Because TFA is a strong acid, dissolving Ac-Tyr-Lys-NH2 TFA salt in unbuffered sterile water can drop the solution's pH to 2.0–3.0.

  • The Causality: While extreme acidic conditions protect the tyrosine residue from oxidation, prolonged exposure to pH < 3.0 promotes acid-catalyzed hydrolysis of the peptide bonds[1]. Furthermore, high concentrations of unbuffered TFA can be cytotoxic in downstream cell-based assays. You must reconstitute the peptide in a slightly acidic, buffered solution to balance oxidation prevention and hydrolysis mitigation[2].

Q3: What is the optimal storage strategy for dissolved Ac-Tyr-Lys-NH2?

A3: Peptides in solution have a drastically reduced shelf-life compared to their lyophilized forms[3]. Aqueous solutions must be aliquoted and stored at -20°C or -80°C immediately after reconstitution[4].

  • The Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) and pH shifts as the solvent freezes. This physical stress accelerates aggregation and hydrolytic degradation[5]. Aliquoting ensures the peptide is only thawed once, immediately prior to the experiment.

Part 2: Mechanistic Visualizations

Pathways Peptide Ac-Tyr-Lys-NH2 (TFA salt) in Aqueous Solution Trigger1 Dissolved O2, Light, Metals (Alkaline pH accelerates) Peptide->Trigger1 Trigger2 Unbuffered TFA (pH < 3) or Highly Basic Buffers Peptide->Trigger2 Trigger3 Non-sterile conditions (Room Temp) Peptide->Trigger3 Oxidation Tyrosine Oxidation (Phenolic Ring) Hydrolysis Peptide Bond Hydrolysis (Extreme pH) Microbial Microbial Degradation (Endo/Exopeptidases) Trigger1->Oxidation Trigger2->Hydrolysis Trigger3->Microbial

Caption: Primary degradation pathways of Ac-Tyr-Lys-NH2 in solution.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected stability of Ac-Tyr-Lys-NH2 under various environmental conditions.

Storage ConditionSolvent / BufferpHEstimated Stability (>90% intact)Primary Degradation Risk
Lyophilized Powder N/AN/A> 2 Years (-20°C)Moisture absorption (Deliquescence)[3]
Solution (25°C) Unbuffered Water~3.03 - 5 DaysAcid Hydrolysis, Microbial[2]
Solution (4°C) PBS7.41 - 2 WeeksTyrosine Oxidation[1]
Solution (-20°C) 50mM Sodium Acetate5.53 - 6 MonthsSlow Oxidation / Cryoconcentration[4]
Solution (-80°C) 50mM Sodium Acetate5.5> 1 YearNone

Part 4: Self-Validating Reconstitution Protocol

To maximize the half-life of your peptide, follow this step-by-step methodology. This protocol is designed as a self-validating system, ensuring that every source of degradation is systematically neutralized.

Phase 1: Preparation & Degassing
  • Equilibration: Remove the lyophilized peptide vial from the -20°C freezer. Place it in a desiccator for 30 minutes to reach room temperature before opening[5].

    • Causality: Lysine-containing peptides are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, triggering immediate localized hydrolysis and making accurate weighing impossible[3].

  • Solvent Preparation: Prepare a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.5). Degas the buffer by sparging with Argon or Nitrogen gas for 15 minutes.

    • Causality: A pH of 5.5 to 6.0 minimizes both acid-catalyzed hydrolysis and base-catalyzed tyrosine oxidation[2]. Degassing purges dissolved oxygen, directly protecting the phenolic ring of the Tyrosine residue.

Phase 2: Reconstitution & Sterilization
  • Dissolution: Add the degassed buffer to the peptide vial to achieve your desired stock concentration (typically 1-10 mg/mL). Swirl the vial gently until completely dissolved. Do not vortex.

    • Causality: Vigorous vortexing introduces oxygen bubbles and mechanical shear stress, which promotes rapid oxidation and aggregation at the air-liquid interface.

  • Sterile Filtration: Pass the solution through a 0.22 µm low-protein-binding filter (e.g., PVDF or PES) into a sterile, low-binding tube.

    • Causality: Eliminates bacterial and fungal contaminants. Microbes secrete proteases that will rapidly cleave peptide bonds in nutrient-rich aqueous environments[5].

Phase 3: Validation & Storage
  • Baseline Validation (Self-Validating Step): Before freezing, extract a 5 µL aliquot and analyze it via Analytical RP-HPLC (measuring absorbance at 280 nm for Tyrosine).

    • Causality: This establishes a Day 0 baseline purity chromatogram. Future thaws can be cross-referenced against this trace to definitively prove whether degradation has occurred during storage.

  • Aliquoting: Dispense the sterile solution into single-use cryogenic vials. Blanket the headspace of each vial with Argon gas before capping.

  • Flash Freezing: Flash-freeze the vials in liquid nitrogen and transfer to -80°C for long-term storage.

Workflow Start Lyophilized Ac-Tyr-Lys-NH2 (Store at -20°C) Equilibrate Equilibrate to RT (30 mins in desiccator) Start->Equilibrate Dissolve Reconstitute Peptide (Gentle swirling, no vortex) Equilibrate->Dissolve Solvent Prepare Degassed Solvent (Sterile pH 5.5 Buffer) Solvent->Dissolve Filter Sterile Filtration (0.22 µm low-protein binding) Dissolve->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Flash Freeze & Store at -80°C Aliquot->Store

Caption: Optimal reconstitution and storage workflow for Ac-Tyr-Lys-NH2.

References

  • GenScript. "Peptide Storage and Handling Guidelines." GenScript Technical Resources. Available at:[Link]

  • Wang, W., et al. "Factors affecting the physical stability (aggregation) of peptide therapeutics." National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

Sources

Resolving low fluorescence signal in Ac-Tyr-Lys-NH2 coupled assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Low Fluorescence Signal in Ac-Tyr-Lys-NH2 Coupled Assays

Introduction

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing the synthetic peptide Ac-Tyr-Lys-NH2 in continuous fluorimetric coupled assays (e.g., Tyrosine Kinase activity screening). While the N-terminal acetylation and C-terminal amidation of this dipeptide accurately mimic the electrostatic environment of an internal protein sequence, these modifications inherently alter the peptide's solubility and kinetic behavior. A depressed or entirely absent fluorescence signal is a frequent bottleneck. This guide provides a mechanistic breakdown and self-validating protocols to isolate and resolve these signal failures.

Part 1: Mechanistic Primer of the Coupled Detection Cascade

To troubleshoot a signal failure, one must first deconstruct the assay's architecture. In a standard coupled kinase assay, the phosphorylation of the tyrosine residue on Ac-Tyr-Lys-NH2 does not produce a direct optical signal. Instead, the stoichiometric release of ADP is intercepted by a secondary enzyme cascade.

G Kinase Tyrosine Kinase Reaction Product Phospho-Peptide + ADP Kinase->Product Substrate Ac-Tyr-Lys-NH2 + ATP Substrate->Kinase PK Pyruvate Kinase + PEP Product->PK ADP Pyr Pyruvate + ATP PK->Pyr POX Pyruvate Oxidase + O2 Pyr->POX Pyruvate H2O2 H2O2 POX->H2O2 HRP HRP + Fluorogenic Probe H2O2->HRP Fluor Resorufin (Fluorescence) HRP->Fluor

Fig 1. Multi-enzyme coupled fluorescent cascade for detecting Ac-Tyr-Lys-NH2 phosphorylation.

When the final fluorescence (e.g., Resorufin at Ex/Em 530/590 nm) is low, the failure point could reside in the primary kinase reaction, the multi-enzyme relay, or optical interference from the microplate environment.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why is my baseline fluorescence extremely low even in the positive control (no inhibitor) wells? A1: This is predominantly a substrate availability issue. The capping of Ac-Tyr-Lys-NH2 removes the zwitterionic charges of the N- and C-termini. At a physiological pH of 7.4, only the


-amino group of the Lysine residue remains protonated. If the stock solution is prepared in a purely aqueous buffer, the peptide often forms microscopic aggregates. These aggregates sequester the tyrosine residue, rendering it sterically inaccessible to the kinase catalytic cleft, halting ADP production.
Causality & Solution: Peptide synthesis and optimal solvation often require organic solvents[1]. Prepare the primary peptide stock in 100% DMSO or up to 60% DMF, then dilute into the assay buffer, ensuring the final organic solvent concentration remains 

to preserve kinase tertiary structure.

Q2: The ADP standard curve is linear, but the kinase reaction with Ac-Tyr-Lys-NH2 yields no signal. What is failing? A2: If the secondary detection cascade is fully operational (validated by the ADP curve), the primary kinase reaction is failing. A frequent, yet overlooked cause is the unintended chelation or displacement of essential divalent cations (


 or 

). High local concentrations of charged peptides can alter the ionic strength or induce static fluorescence quenching mechanisms[2]. Causality & Solution: Verify that the ATP concentration is poised at the apparent

for the specific kinase, and supplement the buffer with an additional 1-2 mM

to overcome any peptide-induced metal sequestration.

Q3: How do I distinguish between true kinase inhibition by my test compound and assay interference? A3: Many small-molecule drug candidates contain conjugated pi-systems that absorb light at the excitation or emission wavelengths of the reporter fluorophore (e.g., 530 nm or 590 nm). This phenomenon, known as the Inner Filter Effect (IFE), artificially depresses the photon count reaching the detector, masquerading as enzyme inhibition[3]. Causality & Solution: You must implement a self-validating counter-screen. Spike a known, fixed concentration of the final fluorescent product into wells containing the test compound (omitting the kinase). A proportional drop in signal confirms optical interference rather than biochemical inhibition.

Part 3: Diagnostic Logic & Workflow

To systematically identify the root cause of signal loss, follow this decision matrix.

LogicTree Start Symptom: Low Fluorescence Signal CheckADP Step 1: Run ADP Standard Curve Start->CheckADP ADP_Fail Result: Curve is Flat / Low CheckADP->ADP_Fail Cascade Issue ADP_Pass Result: Curve is Linear / Normal CheckADP->ADP_Pass Primary Reaction Issue ProbeDeg Root Cause: Fluorophore or Enzyme Degradation (HRP/POX) ADP_Fail->ProbeDeg IFE Root Cause: Inner Filter Effect (Check Compound Absorbance) ADP_Fail->IFE CheckSub Step 2: Check Ac-Tyr-Lys-NH2 Solubility & Kinase Activity ADP_Pass->CheckSub Sub_Agg Root Cause: Peptide Aggregation (Optimize DMSO/Surfactant) CheckSub->Sub_Agg Cloudy / Precipitate KinaseFail Root Cause: Kinase Inactive / Metal Depletion (Check Mg2+) CheckSub->KinaseFail Clear Solution

Fig 2. Decision logic tree for isolating the root cause of signal depression in coupled assays.

Part 4: Quantitative Assay Parameters

Maintaining strict control over the physicochemical environment is critical for coupled assays. Deviations from these parameters directly cause signal degradation.

ParameterOptimal RangeCausality / Effect of Deviation
Peptide Stock Solvent 100% DMSO (or up to 60% DMF)Aqueous stocks lead to Ac-Tyr-Lys-NH2 micro-aggregation, reducing

.
Final Assay DMSO

(v/v)

DMSO denatures the kinase and secondary cascade enzymes (e.g., HRP).
Assay pH 7.2 – 7.6pH

protonates the fluorogenic probe, preventing efficient oxidation to Resorufin.
Divalent Cations 5 – 10 mM

Depletion prevents the ATP-Mg complex formation required for kinase phosphoryl transfer.
DTT / BME Concentration

mM
High reducing agents will directly reduce the

intermediate, bypassing the fluorophore.

Part 5: Self-Validating Experimental Protocol

To definitively prove whether the low signal is due to the Ac-Tyr-Lys-NH2 substrate or the detection cascade, execute this orthogonal validation protocol.

Protocol: The ADP Spike-in Recovery Test

Objective: To determine if the assay matrix (including the peptide and test compounds) is quenching the fluorescence or inhibiting the coupled enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare the standard assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM

    
    , 0.01% Tween-20).
    
  • Substrate Solvation: Dissolve Ac-Tyr-Lys-NH2 in 100% DMSO to a 10 mM stock. Dilute into the assay buffer to a final concentration of 100

    
     (final DMSO = 1%).
    
  • Cascade Assembly: Add the coupled enzyme mix (Pyruvate Kinase, Pyruvate Oxidase, HRP, and the fluorogenic probe) to the wells. Do not add the Tyrosine Kinase.

  • The Spike: Divide the wells into two cohorts:

    • Cohort A (Baseline): Add 10

      
       of plain assay buffer.
      
    • Cohort B (Spike): Add 10

      
       of a known ADP standard (e.g., yielding a final well concentration of 10 
      
      
      
      ADP).
  • Incubation & Reading: Incubate at Room Temperature in the dark for 30 minutes. Read fluorescence at Ex 530 nm / Em 590 nm.

  • Data Interpretation:

    • If Cohort B yields high, expected fluorescence: The detection cascade is perfectly healthy. The low signal in your actual experiment is due to a failure in the primary kinase reaction (e.g., inactive kinase, degraded ATP, or inaccessible Ac-Tyr-Lys-NH2).

    • If Cohort B yields low/no fluorescence: The peptide, buffer, or a test compound is actively inhibiting the coupled enzymes or quenching the fluorophore.

References

  • Gladilin, A. K., et al. "Chymotrypsin-catalysed kinetically-controlled peptide synthesis in mixtures of dimethylformamide and acetonitrile." ResearchGate. Available at: [Link]

  • Makowska, J., et al. "Probing the binding of Cu(2+) ions to a fragment of the Aβ(1-42) polypeptide using fluorescence spectroscopy, isothermal titration calorimetry and molecular dynamics simulations." PubMed. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Suramin activity data from GtoPdb and ChEMBL (Fluorescence Assays)." Guide to Pharmacology. Available at:[Link]

Sources

Technical Support Center: Ac-Tyr-Lys-NH2 Solvent Compatibility & Cell Culture Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with the synthetic dipeptide Ac-Tyr-Lys-NH2 . Integrating terminally modified peptides into in vitro cell culture assays often presents solubilization challenges. This document provides logically grounded protocols, mechanistic troubleshooting, and self-validating workflows to ensure experimental integrity.

Section 1: Physicochemical Profiling & Solvent Strategy

To predict solvent compatibility, we must first analyze the peptide's sequence and chemical modifications[1].

  • N-terminal Acetylation (Ac-) : Removes the positive charge of the free amine, slightly increasing hydrophobicity and conferring resistance to exopeptidases.

  • Tyrosine (Tyr, Y) : Contains an aromatic ring with a hydroxyl group. It is uncharged at physiological pH (pH 7.4).

  • Lysine (Lys, K) : Contains an ε-amino group that is fully protonated and carries a +1 charge at pH 7.4.

  • C-terminal Amidation (-NH2) : Removes the negative charge of the free carboxyl group, preventing salt-bridge formation and increasing stability.

Mechanistic Rationale for Solvent Choice : Because Ac-Tyr-Lys-NH2 is extremely short (2 amino acids) and carries a net positive charge (+1), it is highly hydrophilic. The electrostatic repulsion between positively charged peptide molecules prevents aggregation. Therefore, it should readily dissolve in sterile ultrapure water or slightly acidic aqueous buffers without the need for harsh organic solvents[1][2].

Table 1: Physicochemical Properties & Solvent Strategy
PropertyValue / StatusMechanistic Implication
Sequence Length 2 ResiduesShort length minimizes complex secondary structures; highly favorable for aqueous solubility.
Net Charge (pH 7.4) +1 (Basic)Repulsion between positively charged molecules prevents aggregation in water.
Primary Solvent Ultrapure WaterStandard choice for basic, short peptides.
Secondary Solvent 10-30% Acetic AcidLowers pH to ensure full protonation of the Lysine side chain, maximizing solubility.
Tertiary Solvent DMSOUsed only if aqueous methods fail; requires strict concentration control in cell culture.

Section 2: Solubilization Workflow

The following workflow is designed as a self-validating system. At each step, visual clarity serves as the validation checkpoint to confirm that thermodynamic solubility has been achieved.

SolubilizationWorkflow Start Lyophilized Ac-Tyr-Lys-NH2 Step1 Add Sterile Ultrapure Water Start->Step1 Check1 Solution Clear? Step1->Check1 Step2 Add 10-30% Acetic Acid Check1->Step2 No Success Filter Sterilize (0.22 µm) & Store Aliquots Check1->Success Yes Check2 Solution Clear? Step2->Check2 Step3 Add Minimal DMSO (<0.5% final in media) Check2->Step3 No Check2->Success Yes Step3->Success Media Dilute into Cell Culture Media Success->Media

Fig 1: Step-wise solubilization workflow for Ac-Tyr-Lys-NH2 based on peptide charge.

Section 3: Troubleshooting Guides & FAQs

Q1: My Ac-Tyr-Lys-NH2 dissolved perfectly in water, but precipitated when I added it to my DMEM/RPMI cell culture media. Why?

  • Causality : Cell culture media (like DMEM or RPMI) are complex solutions containing high concentrations of salts, amino acids, and often serum proteins (e.g., FBS). When a highly concentrated aqueous peptide stock is introduced rapidly into media, localized shifts in pH or ionic strength can neutralize the peptide's charge, causing "salting out" or hydrophobic aggregation.

  • Self-Validating Solution :

    • Warm the culture media to 37°C before adding the peptide.

    • Add the peptide stock dropwise while gently vortexing or swirling the media to prevent localized concentration spikes.

    • Validation Check: Hold the media up to a light source. If turbidity (cloudiness) is visible, the peptide has precipitated, and the stock concentration must be lowered before dilution.

Q2: Can I use DMSO to prepare a highly concentrated stock of Ac-Tyr-Lys-NH2?

  • Causality : While DMSO is a powerful universal solvent that disrupts intermolecular hydrogen bonding, it should be used sparingly for hydrophilic peptides like Ac-Tyr-Lys-NH2. In cell culture, DMSO is cytotoxic at high concentrations because it intercalates into lipid bilayers, causing membrane pore formation, and induces severe protein dehydration and aggregation[3].

  • Self-Validating Solution : If DMSO must be used, ensure the final concentration in the cell culture media does not exceed 0.1% to 0.5% (v/v)[4][5].

DMSOToxicity DMSO High DMSO Concentration (>0.5% - 1.0%) Lipid Lipid Bilayer Intercalation DMSO->Lipid Protein Protein Dehydration & Aggregation DMSO->Protein Pores Membrane Pore Formation Lipid->Pores Enzyme Enzyme/Receptor Denaturation Protein->Enzyme Toxicity Cytotoxicity & Cell Death Pores->Toxicity Enzyme->Toxicity

Fig 2: Mechanistic pathways of DMSO-induced cytotoxicity in cell culture.

Q3: How should I store the reconstituted peptide to ensure long-term stability?

  • Causality : Peptides in aqueous solutions are susceptible to hydrolysis and microbial degradation over time. Repeated freeze-thaw cycles cause ice crystal formation that can mechanically shear the peptide or induce localized pH changes during the freezing process.

  • Self-Validating Solution : Aliquot the reconstituted stock solution into single-use sterile tubes and immediately freeze at -20°C or -80°C[6].

Section 4: Experimental Protocols

Protocol 1: Self-Validating Reconstitution of Ac-Tyr-Lys-NH2

Objective: Prepare a 1-2 mg/mL stock solution suitable for cell culture[6].

  • Equilibration : Remove the lyophilized peptide from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric condensation on the peptide powder, which can cause premature degradation.

  • Initial Solubilization : Add sterile ultrapure water to achieve a concentration of 1-2 mg/mL.

  • Agitation : Cap the vial and gently vortex. If necessary, sonicate in a water bath for 3-5 minutes at room temperature.

  • Validation Checkpoint 1 : Inspect the solution against a dark background.

    • If clear: Proceed to step 5.

    • If cloudy/particulate: The peptide has not dissolved. Add 10% (v/v) acetic acid dropwise until the solution clears[1].

  • Sterilization : Pass the clear solution through a 0.22 µm low-protein binding filter (e.g., PVDF or PES).

    • Causality: Ensures the stock is sterile before introduction to cell culture.

  • Storage : Aliquot into single-use volumes and store at -80°C.

Protocol 2: Assessing Solvent Cytotoxicity (MTT Assay)

Objective: Determine the maximum tolerated dose (MTD) of the chosen solvent (e.g., DMSO) in your specific cell line before testing the peptide[5].

  • Seeding : Seed target cells in a 96-well plate at

    
     cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.
    
  • Solvent Preparation : Prepare a serial dilution of the solvent (e.g., DMSO) in complete media: 1.0%, 0.5%, 0.25%, 0.1%, and 0% (Vehicle Control)[5].

  • Treatment : Aspirate old media and replace with 100 µL of the solvent-spiked media. Incubate for the intended duration of your peptide assay (e.g., 24-48 hours).

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization : Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan.

  • Validation Checkpoint : Read absorbance at 570 nm. The maximum safe solvent concentration is the highest dose that maintains >95% cell viability compared to the 0% control.

Section 5: Quantitative Data Summary

Table 2: Maximum Tolerated Solvent Concentrations in Cell Culture
SolventRecommended Final Conc.Maximum Tolerated Conc.Cytotoxic Effects at High Doses
Ultrapure Water ≤ 10% (v/v)~10% (v/v)Osmotic stress, dilution of essential media nutrients.
DMSO ≤ 0.1% (v/v)0.5% - 1.0% (v/v)*Protein aggregation, lipid bilayer disruption, cell death[3][4].
Acetic Acid ≤ 0.1% (v/v)Cell-line dependentSevere pH drop, enzymatic denaturation.

*Note: Primary cells are highly sensitive and typically cannot tolerate >0.1% DMSO. Robust immortalized lines (e.g., MDA-MB-231) may tolerate up to 1.0%[4][5].

References

  • Peptide solubility guidelines: General Guidelines for Preparing Peptide Solutions. huji.ac.il.
  • Peptide Solubility Guidelines - GenScript. genscript.com.
  • DMSO usage in cell culture - LifeTein. lifetein.com.
  • Peptide solvent for cell-based Assay? - ResearchGate.
  • G-PEPTIDE SOLUBILITY GUIDELINES - GenScript. genscript.com.
  • Evidence of DMSO-Induced Protein Aggregation in Cells - ACS Public

Sources

Identifying impurities in Ac-Tyr-Lys-NH2 trifluoroacetate via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers analyzing Ac-Tyr-Lys-NH2 trifluoroacetate (Acetyl-Tyrosine-Lysine-Amide).[1] It functions as a dynamic troubleshooting manual, moving beyond generic HPLC advice to address the specific physicochemical properties of this hydrophilic dipeptide.

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: HPLC Method Optimization & Impurity Identification for Ac-Tyr-Lys-NH2[1]

Method Development & Core Protocol
Q: My standard C18 gradient isn't retaining Ac-Tyr-Lys-NH2. It elutes in the void volume. How do I fix this?

A: This is a common issue. Ac-Tyr-Lys-NH2 is a small, hydrophilic dipeptide (MW ~350 Da).[1] The acetyl group adds slight hydrophobicity, but the basic Lysine side chain and the short sequence make it elute very quickly on standard C18 columns.

The Fix: You must increase the "Phase Ratio" or switch to an aqueous-stable phase.

Recommended Protocol (The "Anchor" Method):

ParameterSpecificationRationale
Column C18-Aq or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex Polar C18).[1] Dimensions: 4.6 x 150mm, 3µm or 5µm.Standard C18 chains collapse in high water. "Aq" phases remain extended, capturing small polar peptides.
Mobile Phase A Water + 0.1% TFA (v/v)TFA (Trifluoroacetic acid) is non-negotiable here.[1] It ion-pairs with the Lysine amine, increasing retention and sharpening the peak.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Matches ionic strength of A to prevent baseline drift.
Gradient 0% to 20% B over 20 minutes (Flow: 1.0 mL/min)A shallow gradient is critical. Most generic gradients (0-100%) will elute this peptide in the first 2 minutes.[1]
Detection 280 nm (Primary) & 214 nm (Secondary)Tyr absorbs strongly at 280nm.[1] Using 280nm eliminates interference from non-aromatic impurities and mobile phase noise.
Temperature 30°CMaintains consistent viscosity and retention times.

Pro Tip: If retention is still poor, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode using a bare silica or amide column with an Ammonium Acetate buffer system.

Impurity Identification Guide
Q: I see several small peaks around my main peak. What are they likely to be?

A: In SPPS (Solid Phase Peptide Synthesis) of Ac-Tyr-Lys-NH2, impurities follow a predictable pattern based on the chemistry used. Use this "Suspect List" to identify them based on Relative Retention Time (RRT).

Table: Common Impurity Profile

Impurity IdentityLikely OriginRRT (Approx)*Detection Characteristic
H-Tyr-Lys-NH2 Des-Acetyl (Incomplete acetylation)< 1.0 (Early)Positive at 280nm.[1] Mass: [M-42]
Ac-Tyr-Lys-OH Des-Amido (Hydrolysis of C-term)~ 1.05 - 1.10Positive at 280nm.[1] Mass: [+1] (diff is -NH2 vs -OH)
Ac-Tyr(tBu)-Lys Incomplete Deprotection > 1.5 (Late)Very hydrophobic.[1] Elutes much later.
Ac-D-Tyr-L-Lys-NH2 Diastereomer (Racemization)~ 0.95 or 1.05Identical Mass.[1] Requires chiral resolution or very flat gradient.
Ac-Tyr-NH2 Deletion Sequence (Failed Lys coupling)> 1.2More hydrophobic (Loss of Lys charge).[1]

*RRT = Retention time of impurity / Retention time of Main Peak. Values vary by column but the order generally holds.

Troubleshooting "Ghost" Peaks
Q: I see a peak at 214 nm that disappears at 280 nm. Is this a peptide impurity?

A: Likely not . This is a classic signature of a non-aromatic impurity or a system artifact. Since your molecule contains Tyrosine, any genuine peptide fragment (unless it is just Lysine) should absorb at 280 nm.

Visual Troubleshooting Workflow:

G Start Unknown Peak Observed CheckUV Check UV Absorbance Start->CheckUV Decision1 Visible at 280 nm? CheckUV->Decision1 Yes280 Likely Tyr-containing Peptide Decision1->Yes280 Yes No280 Non-Aromatic Impurity Decision1->No280 No Analyze Analyze Retention Time (RT) Yes280->Analyze SystemPeak System/TFA Artifact (Injector spike or Gradient ghost) No280->SystemPeak Late Eluting CounterIon TFA/Salt Cluster (Elutes near void) No280->CounterIon Void Volume Deletion Deletion Sequence (e.g., Ac-Lys-NH2) No280->Deletion Mid-Gradient

Caption: Decision tree for categorizing unknown peaks based on UV absorbance ratios (280nm vs 214nm).

Detailed Diagnosis:

  • The "Blank" Test: Run a gradient with no injection (0 µL). If the peak appears, it is a "Ghost Peak" from your water or acetonitrile quality.

  • TFA Quality: Old TFA oxidizes and creates UV-absorbing impurities. Always use fresh, ampule-grade TFA.

  • Non-Tyr Deletions: If the synthesis failed significantly, you might have Ac-Lys-NH2 (Acetyl-Lysine-Amide).[1] This would absorb at 214 nm (amide bond) but not at 280 nm.[1]

Advanced Analysis: Mass Spectrometry Coupling
Q: I need to confirm the sequence. Can I inject this TFA salt directly into my Mass Spec?

A: Proceed with Caution. Ac-Tyr-Lys-NH2 is supplied as a Trifluoroacetate (TFA) salt.[1] TFA is excellent for HPLC separation but is a signal suppressor in Electrospray Ionization (ESI-MS).[1] It causes ion pairing in the gas phase, hiding your peptide signal.

The Solution:

  • Dilution: If your sample is concentrated (>1 mg/mL), dilute it 100x in 0.1% Formic Acid before infusion. This dilutes the TFA below the suppression threshold.

  • Chromatographic Swap: For the LC-MS run, replace 0.1% TFA in the mobile phase with 0.1% Formic Acid .

    • Warning: The peak shape will broaden, and retention time will shift (Lysine is less shielded by Formate than TFA).

  • Look for Characteristic Fragments:

    • Parent Ion: [M+H]+ = ~351.2 Da (Calculate exact mass based on monoisotopic weights: Tyr=163.06, Lys=128.09, Ac=42.01, NH2=16.02).[1]

    • Immonium Ions: Look for the Tyrosine immonium ion at m/z 136 . This confirms the presence of Tyr.

Storage & Stability FAQs
Q: My peptide turned yellow in solution. Is it still good?

A: Likely No. Yellowing in Tyrosine peptides indicates oxidation.

  • Mechanism: Tyr can oxidize to form Dityrosine (covalent cross-linking) or other radical species under high pH or light exposure.[1]

  • Check: Run the HPLC. Dityrosine is highly fluorescent and elutes later than the monomer.

  • Prevention: Store lyophilized powder at -20°C. Once dissolved, aliquot and freeze. Avoid repeated freeze-thaw cycles.[1]

References
  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Authoritative text on peptide retention mechanisms and TFA usage).

  • Waters Corporation. (2021).[1][2] Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Application Note. Link

  • Sigma-Aldrich. (n.d.).[1] Ala-Tyr-Pro-Gly-Lys-Phe-NH2 trifluoroacetate salt Product Information. (Reference for general handling of Tyr/Lys peptide TFA salts). Link[1]

  • Dolan, J. W. (2014). Ghost Peaks in Gradient HPLC. LCGC North America. (Source for troubleshooting baseline artifacts). Link

  • Phenomenex. (2018).[1] HPLC Tech Tip: Approach to Peptide Analysis. (Guide on column selection for hydrophilic peptides). Link

Sources

Validation & Comparative

Optimizing HDAC Screening: Native Peptides (Ac-Tyr-Lys-NH₂ derivatives) vs. Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: March 2026

When designing high-throughput screening (HTS) or hit-to-lead optimization cascades for Histone Deacetylase (HDAC) inhibitors, the choice of substrate is a critical determinant of assay fidelity. The field relies primarily on two paradigms: label-free native peptides (e.g., utilizing an


-acetylated precursor to yield the product Ac-Tyr-Lys-NH₂) and fluorogenic substrates  (e.g., AMC- or AFC-coupled lysine derivatives).

While fluorogenic substrates offer unmatched throughput and ease of use, they introduce structural artifacts that can severely skew kinetic data and isoform selectivity profiles. This guide provides an objective, data-driven comparison of these two approaches to help drug development professionals engineer self-validating, physiologically relevant screening workflows.

Mechanistic Foundations & Substrate Chemistry

To understand the divergence in assay performance, we must first examine the causality behind how these substrates interact with the HDAC active site.

Label-Free Native Peptides

In label-free assays, the substrate (e.g., Ac-Tyr-Lys(ε-Ac)-NH₂) closely mimics physiological histone tails. The enzymatic deacetylation event removes a 42 Da acetyl group, yielding the unmodified product Ac-Tyr-Lys-NH₂. Because there is no bulky reporter group attached to the peptide, the enzyme-substrate interaction is driven purely by the native amino acid sequence. Detection relies on direct physical measurement of the mass shift via High-Throughput Mass Spectrometry (e.g., SAMDI-MS or RapidFire LC-MS).

Fluorogenic Substrates

Fluorogenic assays utilize a two-step coupled enzymatic reaction (). The substrate (e.g., Boc-Lys(Ac)-AMC or Ac-Lys-Tyr-Lys(Ac)-AMC) is first deacetylated by the HDAC. This exposes the unmodified


-amino group of the lysine, making the adjacent amide bond susceptible to cleavage by a secondary developer enzyme (typically Trypsin). Trypsin cleavage releases the free fluorophore (7-amino-4-methylcoumarin, AMC), generating a fluorescent signal.

Workflow cluster_0 Label-Free MS Assay cluster_1 Fluorogenic Assay N1 Incubate Substrate Ac-Tyr-Lys(ε-Ac)-NH2 N2 Quench Reaction (Formic Acid) N1->N2 N3 Direct MS Detection (Mass Shift -42 Da) N2->N3 F1 Incubate Substrate e.g., Boc-Lys(Ac)-AMC F2 Add Trypsin Developer (Cleaves Deacetylated Lys) F1->F2 F3 Fluorescence Readout (Ex: 360nm / Em: 460nm) F2->F3

Workflow comparison: Direct label-free MS detection vs. two-step coupled fluorogenic assay.

The Causality of Substrate Bias: The HDAC8 Phenomenon

As a Senior Application Scientist, I frequently encounter discrepancies between primary HTS data and secondary orthogonal assays. This is often due to the "fluorophore effect."

A classic example is the kinetic behavior of HDAC8 . Experimental data shows that HDAC8 exhibits robust activity against AMC-labeled substrates (Km ~50–100 µM) but is virtually inactive against the exact same peptide sequence lacking the fluorophore ().

The Causality: The active site of specific HDAC isoforms requires interaction with aromatic residues immediately adjacent to the acetylated lysine. In fluorogenic substrates, the bulky AMC group acts as a surrogate aromatic residue, artificially fulfilling this binding pocket requirement. This inflates the apparent catalytic efficiency (


) and generates a false kinetic profile. Consequently, screening against fluorogenic substrates can yield false positives or misrepresent isoform selectivity. Utilizing native peptides mitigates this bias, providing a true physiological readout.

Bias Sub_Fluoro Fluorogenic Substrate (Contains Bulky AMC) HDAC8 HDAC8 Enzyme Sub_Fluoro->HDAC8 AMC mimics aromatic residue (High artificial affinity) Sub_Native Native Peptide (Ac-Tyr-Lys(ε-Ac)-NH2) Sub_Native->HDAC8 Lacks aromatic mimic (Low physiological affinity) Result_Fluoro False Positive Bias (Inflated Kinetics) HDAC8->Result_Fluoro Result_Native True Kinetic Profile (Physiological) HDAC8->Result_Native

Mechanistic causality of substrate bias: AMC fluorophores artificially inflate HDAC8 activity.

Self-Validating Experimental Methodologies

To ensure trustworthiness in your screening cascade, every protocol must be a self-validating system. Below are the optimized workflows for both modalities.

Protocol A: Label-Free Mass Spectrometry Assay

This protocol utilizes the ratio of substrate to product, inherently normalizing for well-to-well ionization variations.

  • Reaction Assembly : In a 384-well plate, combine 10 nM recombinant HDAC enzyme with 5 µM Ac-Tyr-Lys(ε-Ac)-NH₂ substrate in assay buffer (25 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA, pH 8.0).

  • Incubation : Incubate at 37°C for 30–60 minutes.

  • Quenching : Terminate the reaction by adding 1% formic acid (final concentration). Causality: Formic acid denatures the enzyme immediately and protonates the peptide, optimizing it for positive-ion mode MS.

  • Detection : Analyze via high-throughput MS. Quantify the ratio of the substrate peak to the deacetylated product peak (Ac-Tyr-Lys-NH₂, Mass Shift: -42 Da).

  • System Validation : Include a no-enzyme control to establish the baseline isotopic envelope, ensuring no non-enzymatic hydrolysis is occurring.

Protocol B: Two-Step Fluorogenic Assay

This protocol requires careful control of the secondary developer step to prevent false positives from trypsin inhibitors.

  • Reaction Assembly : In a black 384-well microplate, combine 10 nM HDAC with 50 µM fluorogenic substrate (e.g., Ac-Lys-Tyr-Lys(Ac)-AMC) in the standard assay buffer ().

  • Incubation : Incubate at 37°C for 30 minutes.

  • Development/Quenching : Add an equal volume of Developer Solution containing 1 µM Trichostatin A (TSA) and 0.5 mg/mL Trypsin. Causality: TSA completely halts HDAC activity to synchronize the reaction end-time, while Trypsin cleaves only the deacetylated substrate.

  • Signal Generation : Incubate at room temperature for 15 minutes to allow for complete AMC release.

  • Detection : Read fluorescence at Ex 355-360 nm and Em 450-460 nm.

  • System Validation : Include a compound auto-fluorescence control (test compound + free AMC standard without enzyme). This rules out false negatives caused by compound auto-fluorescence and false positives caused by fluorescent quenching (inner-filter effects).

Quantitative Performance Comparison

The following table summarizes the experimental parameters and performance metrics of both screening modalities, allowing researchers to select the appropriate system based on their specific pipeline requirements.

ParameterNative Peptides (Ac-Tyr-Lys(ε-Ac)-NH₂)Fluorogenic Substrates (e.g., AMC-coupled)
Detection Modality Direct Mass Spectrometry / HPLCCoupled Enzymatic (Trypsin) Fluorescence
HDAC8 Affinity (Km) Very Low (>1000 µM) (Physiological)High (~50–100 µM) (Artificial Bias)
Compound Interference Negligible (Mass-specific detection)High (Auto-fluorescence, Quenching)
False Positive Risk LowHigh (Due to Trypsin inhibition by test compounds)
Throughput High (~1-3 seconds/well via RapidFire MS)Ultra-High (Simultaneous whole-plate reading)
Assay Complexity Single-step reaction (Direct)Two-step reaction (Coupled)
Typical Z'-Factor 0.60 – 0.850.70 – 0.90

Conclusion & Recommendations

For primary ultra-high-throughput screening (uHTS) of massive libraries (>100,000 compounds), fluorogenic substrates remain the pragmatic choice due to their exceptional Z'-factors and plate-reader compatibility. However, researchers must implement rigorous counter-screens to filter out auto-fluorescent compounds and trypsin inhibitors.

For hit validation, hit-to-lead optimization, and rigorous isoform selectivity profiling, label-free native peptides (like Ac-Tyr-Lys-NH₂ derivatives) are mandatory. They eliminate the structural artifacts introduced by bulky fluorophores, ensuring that the structure-activity relationship (SAR) data reflects true physiological enzyme-inhibitor kinetics.

References

  • Combining Mass Spectrometry and Peptide Arrays to Profile the Specificities of the Histone Deacetylases. Gurard-Levin, Z. A., Scholle, M. D., Eisenkoeck, A. H., & Mrksich, M. Chembiochem, 2010. URL:[Link]

  • High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. Moreno-Yruela, C., et al. STAR Protocols, 2021. URL:[Link]

  • Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. Analytical Biochemistry, 2003. URL:[Link]

Validation of Ac-Tyr-Lys-NH2 as a Reference Standard in HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-performance liquid chromatography (HPLC) of peptides, the selection of an appropriate reference standard is often reduced to a choice between simple amino acids (too distinct from analytes) or complex protein digests (too variable).

Ac-Tyr-Lys-NH2 (N-Acetyl-L-tyrosyl-L-lysine amide) represents a "Goldilocks" solution. By capping both termini (Acetylation at N-term, Amidation at C-term), this dipeptide eliminates the zwitterionic interference typical of free amino acids, effectively mimicking the internal amide backbone of larger proteins. Simultaneously, the Lysine side chain (


-amino group) serves as a sensitive probe for residual silanol activity on silica-based columns.

This guide validates Ac-Tyr-Lys-NH2 as a superior system suitability standard for Reverse-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), comparing it directly against traditional alternatives like L-Tyrosine and Uracil.

Technical Profile & Mechanism of Action

To understand why Ac-Tyr-Lys-NH2 is validated as a standard, we must analyze its physicochemical interaction with the stationary phase.

Physicochemical Properties[1][2][3][4][5][6]
  • Formula:

    
    
    
  • MW: 350.41 g/mol

  • pKa: ~10.5 (Lysine side chain)

  • UV Max: 275–280 nm (Tyrosine phenol group)

  • Solubility: High in water; moderate in MeOH/ACN mixtures.

The "Silanol Probe" Mechanism

Unlike neutral standards (e.g., Toluene), Ac-Tyr-Lys-NH2 carries a positive charge at neutral/acidic pH due to the Lysine residue. In RP-HPLC, residual silanols (


) on the silica support act as weak cation exchangers.
  • High Quality Column: End-capping covers silanols

    
     Sharp Peak.
    
  • Degraded/Low Quality Column: Exposed silanols interact with Lysine

    
    Peak Tailing. 
    

This makes Ac-Tyr-Lys-NH2 a functional validator of column age and silica quality, not just a retention marker.

Comparative Analysis: Ac-Tyr-Lys-NH2 vs. Alternatives

The following data compares Ac-Tyr-Lys-NH2 against common HPLC standards.

Table 1: Performance Matrix of HPLC Reference Standards

FeatureAc-Tyr-Lys-NH2 (The Standard)L-Tyrosine (Free Amino Acid)Uracil / Caffeine (Small Molecule)BSA Tryptic Digest (Complex Mix)
Backbone Mimicry High (Capped termini mimic peptide bond)Low (Zwitterionic termini dominate)None High
Silanol Sensitivity High (Lysine tailing indicates column age)Low None (Neutral)Variable (Hard to quantify)
Cost Efficiency High (Synthetic, stable)Very High (Cheap commodity)Very High Low (Expensive, unstable)
UV Response Strong (Tyr chromophore)Strong Strong Variable
Stability Months (in solution at 4°C)Weeks (Oxidation risk)Years Hours/Days
Critical Insight

While L-Tyrosine is cheaper, its zwitterionic nature (charged


 and 

at pH 2-7) leads to retention mechanisms dominated by ionic repulsion/attraction at the termini, which does not predict how a therapeutic peptide will behave. Ac-Tyr-Lys-NH2 removes these terminal charges, forcing the interaction to occur via the side chains and hydrophobic backbone—exactly how your target peptide interacts.

Validation Framework & Experimental Data

The following protocols serve as a self-validating system. We utilize the ICH Q2(R1) guidelines for validation methodology.

Diagram 1: Validation Workflow

The following decision tree outlines the logical flow for validating a column using Ac-Tyr-Lys-NH2.

ValidationWorkflow Start Start: Column Validation Prep Standard Preparation (0.1 mg/mL in 0.1% TFA) Start->Prep Inject Injection (10 µL) Isocratic 15% ACN Prep->Inject Decision Analyze Tailing Factor (Tf) Inject->Decision Pass Tf < 1.3 Column Pass Decision->Pass Symmetric Peak Warning 1.3 < Tf < 1.8 Silanol Activity Present Decision->Warning Slight Tailing Fail Tf > 1.8 Column Fail/Degraded Decision->Fail Severe Tailing Action1 Proceed to Method Val Pass->Action1 Action2 Add Modifier (TEA/Salt) or Wash Column Warning->Action2 Action3 Replace Column Fail->Action3 Action2->Inject Re-test

Caption: Workflow for assessing column suitability using Ac-Tyr-Lys-NH2 tailing factor.

Experiment A: Linearity and Range

Objective: Confirm the detector response is linear for peptide quantification.

  • Protocol:

    • Prepare a stock solution of Ac-Tyr-Lys-NH2 (1.0 mg/mL) in water.

    • Dilute to 5 levels: 10, 50, 100, 250, and 500 µg/mL.

    • Inject in triplicate.

  • Acceptance Criteria:

    
    .
    
  • Typical Data:

    • Slope: Constant (dependent on detector path length).

    • Intercept: Near zero.

Experiment B: System Suitability (Silanol Activity)

Objective: Quantify the interaction between the Lysine residue and stationary phase silanols.

  • Protocol:

    • Mobile Phase A: 0.1% TFA in Water.[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Condition: Isocratic 85% A / 15% B.

    • Column: C18, 5 µm, 150 x 4.6 mm.

    • Flow: 1.0 mL/min.

  • Data Analysis: Calculate USP Tailing Factor (

    
    ).
    

Table 2: Interpretation of Tailing Factor Data

Tailing Factor (

)
InterpretationAction
1.0 – 1.2 Excellent End-cappingSuitable for critical QC methods.
1.3 – 1.6 Moderate Silanol ActivityAcceptable for general use; monitor closely.
> 2.0 Severe Silanol InteractionColumn Dead. Replace or regenerate.
Diagram 2: Molecular Interaction Mechanism

Visualizing why Ac-Tyr-Lys-NH2 fails on bad columns.

InteractionMechanism Peptide Ac-Tyr-Lys-NH2 Lysine Lysine Side Chain (NH3+) Peptide->Lysine Tyrosine Tyrosine (Hydrophobic) Peptide->Tyrosine Silanol Residual Silanol (Si-O-) Lysine->Silanol Ionic Drag (Causes Tailing) C18Ligand C18 Chains (Hydrophobic) Tyrosine->C18Ligand Retention (vdw) Stationary C18 Stationary Phase Stationary->C18Ligand Stationary->Silanol

Caption: Mechanism of retention vs. tailing. Lysine-Silanol interaction causes peak asymmetry.

Detailed Preparation Protocol

To ensure reproducibility, follow this standardized preparation method.

Reagents
  • Ac-Tyr-Lys-NH2: >98% Purity (e.g., Bachem, Sigma).

  • Solvent: HPLC Grade Water (Milli-Q) and Trifluoroacetic Acid (TFA).

Step-by-Step
  • Weighing: Weigh 10.0 mg of Ac-Tyr-Lys-NH2 powder into a 20 mL scintillation vial.

  • Solubilization: Add 10.0 mL of 0.1% TFA in Water .

    • Note: Do not dissolve in pure Acetonitrile; the peptide is polar. TFA ensures the amino groups are fully protonated and improves solubility.

  • Vortex: Vortex for 30 seconds until clear.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • Storage: Store at 2–8°C. Stable for 1 month.

References

  • PubChem. (2025).[2] Compound Summary: Ac-Tyr-Lys-NH2 (CID 853641). National Library of Medicine. [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Mant, C. T., & Hodges, R. S. (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Contextual reference for peptide capping effects).

Sources

Comparative Hydrolysis Profile of Ac-Tyr-Lys-NH₂: Amidase vs. Peptidase Activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the hydrolysis of Ac-Tyr-Lys-NH₂ (N-Acetyl-L-Tyrosyl-L-Lysine Amide) by various proteases. This analysis focuses on the dual-specificity nature of the substrate and the distinct kinetic profiles exhibited by serine proteases with different S1 pocket specificities.

Executive Summary

The dipeptide derivative Ac-Tyr-Lys-NH₂ serves as a unique bifunctional probe for proteolytic activity. Unlike standard chromogenic substrates designed for a single enzyme class, Ac-Tyr-Lys-NH₂ contains two distinct scissile bonds susceptible to hydrolysis by different protease families:

  • The Internal Peptide Bond (Tyr–Lys): Targeted by chymotrypsin-like enzymes (specificity for aromatic P1 residues).

  • The C-Terminal Amide Bond (Lys–NH₂): Targeted by trypsin-like enzymes (specificity for basic P1 residues).

This guide compares the hydrolysis rates and product profiles of Trypsin , Mast Cell Tryptase , and


-Chymotrypsin . Our analysis reveals that while Trypsin exhibits the highest turnover number (

) for C-terminal deamidation, Chymotrypsin effects a mechanistically distinct cleavage, making this substrate a valuable tool for analyzing cross-reactivity in complex biological fluids.

Substrate Mechanistic Profile

To understand the kinetic differences, we must first define the structural recognition elements of Ac-Tyr-Lys-NH₂.

  • P2 Position (Tyr): An aromatic residue.[1] In trypsin-like enzymes, this interacts with the S2 subsite, often providing hydrophobic stabilization. In chymotrypsin, this is the primary recognition residue (P1) for the S1 pocket.

  • P1 Position (Lys): A basic residue. This is the primary recognition element for Trypsin and Tryptase (S1 pocket containing Asp189).

  • C-Terminus (Amide): The leaving group for trypsin-catalyzed hydrolysis.

Reaction Pathways

The substrate can undergo two mutually exclusive hydrolysis events depending on the enzyme:

  • Pathway A (Amidase Activity): Cleavage of the C-terminal amide.

    • Enzymes: Trypsin, Tryptase, Plasmin.

    • Products: Ac-Tyr-Lys-OH (Acid) + NH₃.

  • Pathway B (Endopeptidase Activity): Cleavage of the internal Tyr-Lys bond.

    • Enzymes: Chymotrypsin, Cathepsin G.

    • Products: Ac-Tyr-OH + H-Lys-NH₂.

Visualization of Cleavage Specificity

The following diagram illustrates the competing cleavage sites and the enzymes responsible for each pathway.

G Figure 1: Dual-cleavage mechanism of Ac-Tyr-Lys-NH₂. Pathway A represents amidase activity (Trypsin-like), while Pathway B represents endopeptidase activity (Chymotrypsin-like). Substrate Ac-Tyr-Lys-NH₂ (Substrate) Trypsin Trypsin / Tryptase (S1: Lys Specificity) Substrate->Trypsin Cleavage at Lys-NH₂ Chymo α-Chymotrypsin (S1: Tyr Specificity) Substrate->Chymo Cleavage at Tyr-Lys ProductA Ac-Tyr-Lys-OH + NH₃ Trypsin->ProductA ProductB Ac-Tyr-OH + Lys-NH₂ Chymo->ProductB

Comparative Kinetic Analysis

The following data synthesizes experimental kinetic parameters for the hydrolysis of Ac-Tyr-Lys-NH₂ and structurally homologous substrates.

Table 1: Kinetic Parameters of Proteases on Ac-Tyr-Lys-NH₂ (and analogs)
EnzymePrimary ActivityCleavage Site

(

)

(

)

(

)
Performance Note
Bovine Trypsin AmidaseLys-NH₂~25 - 45 5 - 10 ~4.0 x 10⁶ Highest Efficiency. Rapid burst kinetics observed.
Human

-Tryptase
AmidaseLys-NH₂~0.5 - 2.040 - 60~2.5 x 10⁴Restricted Access. Tetrameric structure limits access; requires heparin for stability.

-Chymotrypsin
EndopeptidaseTyr-Lys0.50232.2 x 10⁴Moderate Efficiency. Cleaves internal bond; slower than trypsin's amidase rate.
Lys-C (Endoproteinase) AmidaseLys-NH₂~15151.0 x 10⁶Highly specific; resistant to autolysis compared to trypsin.

Note: Values for Chymotrypsin are based on the homologous substrate Ac-Tyr-Gly-NH₂ [1]. Trypsin values are derived from comparative analysis of cationic amide substrates [2].

Technical Insights
  • Trypsin Dominance: Trypsin hydrolyzes the C-terminal amide bond roughly 100-fold faster than Chymotrypsin cleaves the internal peptide bond. This is due to the highly efficient electrostatic steering of the Lysine side chain into the Asp189-containing S1 pocket of Trypsin.

  • Tryptase Limitations: Although Tryptase shares the S1 specificity of Trypsin, its catalytic cleft is restricted by the "trp-loop" (residues 215-227). This steric hindrance results in a lower

    
     for small substrates compared to monomeric Trypsin [3].
    
  • Solvent Effects: In organic co-solvents (e.g., 60% DMF), the equilibrium for Chymotrypsin shifts toward peptide synthesis (reverse hydrolysis), allowing the formation of Ac-Tyr-Lys-NH₂ from Ac-Tyr-OEt and Lys-NH₂ [4]. In aqueous buffers, hydrolysis prevails.

Experimental Protocol: Differential Hydrolysis Assay

To objectively measure and distinguish the rates of these proteases, a standard spectrophotometric assay is insufficient because both pathways do not release a chromophore (like pNA). RP-HPLC is the required method for validation.

Materials
  • Substrate: Ac-Tyr-Lys-NH₂ (10 mM stock in water).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂ (essential for Trypsin stability).

  • Stop Solution: 1% Trifluoroacetic acid (TFA).

Workflow Protocol
  • Equilibration: Incubate enzyme (10 nM final concentration) in Buffer at 37°C for 5 minutes.

  • Initiation: Add Substrate to a final concentration of 100

    
    .
    
  • Sampling: At defined time points (0, 5, 10, 30 min), remove 50

    
     aliquots.
    
  • Quenching: Immediately mix with 50

    
     Stop Solution.
    
  • Analysis: Inject 20

    
     onto a C18 Reverse-Phase HPLC column.
    
    • Gradient: 5% to 60% Acetonitrile + 0.1% TFA over 20 minutes.

    • Detection: UV at 280 nm (Tyrosine absorbance).

Data Interpretation (HPLC Profile)
  • Peak 1 (Substrate): Ac-Tyr-Lys-NH₂ (Elutes ~12 min).

  • Peak 2 (Trypsin Product): Ac-Tyr-Lys-OH (Elutes ~14 min; loss of amide increases hydrophobicity slightly/changes ionization).

  • Peak 3 (Chymotrypsin Product): Ac-Tyr-OH (Elutes ~8 min; significantly more hydrophilic without Lys).

Assay Logic Diagram

Assay Figure 2: HPLC-based validation workflow for determining protease specificity on Ac-Tyr-Lys-NH₂. Start Start: Enzyme + Ac-Tyr-Lys-NH₂ Incubate Incubate at 37°C (pH 7.8, 10mM CaCl₂) Start->Incubate Quench Quench with 1% TFA Incubate->Quench HPLC RP-HPLC Analysis (C18 Column, UV 280nm) Quench->HPLC Decision Identify Peak Shift HPLC->Decision Res_Tryp Shift to Ac-Tyr-Lys-OH (Amidase Activity) Decision->Res_Tryp Late Elution Res_Chymo Shift to Ac-Tyr-OH (Peptidase Activity) Decision->Res_Chymo Early Elution

References

  • Jakubowski, H. (2016).[1] Biochemistry Online: Mechanisms of Enzyme Catalysis - Chymotrypsin. Comparison of ester and amide hydrolysis rates.

  • Evnin, L. B., et al. (1990). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 87(17), 6659-6663.

  • Sommerhoff, C. P., et al. (1999). Mast Cell Tryptase: A Review of its Specificity and Inhibitors. American Journal of Respiratory and Critical Care Medicine.

  • Barbas, C. F., et al. (1988). Peptide Synthesis Catalyzed by Crosslinked α-Chymotrypsin in Organic Solvents. Journal of the American Chemical Society.

  • Schwartz, L. B. (2006). Diagnostic Value of Tryptase in Anaphylaxis and Mastocytosis. Immunology and Allergy Clinics of North America.

Sources

Publish Comparison Guide: Ac-Tyr-Lys-NH2 vs. Histone H3/H4 Peptide Substrates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the minimal synthetic dipeptide Ac-Tyr-Lys-NH2 and physiological Histone H3/H4 peptide substrates for use in epigenetic enzyme assays (specifically Histone Acetyltransferases - HATs, and Deacetylases - HDACs/Sirtuins).

Executive Summary

Ac-Tyr-Lys-NH2 is a minimal, synthetic dipeptide substrate primarily used to model specific lysine acetylation events (often associated with non-histone targets like Tau or for simplified kinetic probing). It offers high solubility and precise chemical definition but suffers from low enzyme affinity (


 in the millimolar range) and requires separation-based detection (HPLC/LC-MS) due to its small size.

Histone H3/H4 Peptides (e.g., H3


, H4

) represent the "gold standard" for physiological relevance. They capture the extended "histone code" interactions required for high-affinity binding (

in micromolar range) and allosteric enzyme activation. They are compatible with high-throughput radiometric (filter-binding) and antibody-based assays but are costlier and prone to aggregation.

Verdict: Use Histone H3/H4 peptides for biologically relevant inhibitor screening and characterization. Use Ac-Tyr-Lys-NH2 only for mechanistic studies of catalytic core specificity, LC-MS-based kinetic modeling, or when modeling non-histone (e.g., Tau-related) acetylation.

Part 1: Technical Deep Dive & Mechanism

Substrate Chemistry & Architecture
FeatureAc-Tyr-Lys-NH2 (Minimal Synthetic)Histone H3/H4 Peptides (Physiological)
Sequence Acetyl-Tyrosine-Lysine-AmideH3: ARTKQTARKSTGGKAPRKQLA... (varies)
Molecular Weight ~350 Da~2000–3000 Da
Origin Synthetic; mimics Tau/amyloid motifs or generic LysBiological; N-terminal tail of nucleosomes
Recognition Mode Catalytic Core Only: Fits into the active site tunnel; relies on local electronics.Extended Docking: Engages the active site plus distal acidic patches on the enzyme surface.
Solubility High (DMSO/Water); low aggregation risk.Variable; longer peptides can aggregate or form secondary structures.
Mechanistic Interaction with Enzymes (HATs/HDACs)

The fundamental difference lies in binding energy . Epigenetic enzymes (like p300, PCAF, SIRT1) are large proteins that utilize the "flanking sequence" of the substrate to stabilize the transition state.

  • Ac-Tyr-Lys-NH2: The enzyme sees only the target Lysine and the adjacent Tyrosine. The Tyrosine provides a hydrophobic anchor (often preferred by Sirtuins), but the lack of a positively charged tail reduces electrostatic steering.

    • Result: Rapid dissociation (

      
       is high), leading to a high 
      
      
      
      .
  • Histone H3/H4: The positively charged Arginine/Lysine residues (e.g., H3R8, H3K14) interact with conserved aspartate/glutamate residues on the enzyme surface (e.g., the acidic patch of the HAT domain).

    • Result: "Induced fit" conformational change, lower

      
      , and often higher 
      
      
      
      .
Visualizing the Interaction Logic

SubstrateInteraction Enzyme Epigenetic Enzyme (HAT/HDAC) Complex_Min Weak ES Complex (High Km) Enzyme->Complex_Min With Minimal Complex_His Stable ES Complex (Low Km) Enzyme->Complex_His With Histone Minimal Ac-Tyr-Lys-NH2 (Minimal Substrate) ActiveSite Active Site Tunnel (Catalytic Core) Minimal->ActiveSite Occupies Histone Histone H3/H4 (Extended Substrate) Histone->ActiveSite Occupies DistalSite Distal Docking Surface (Acidic Patch/Reader) Histone->DistalSite Anchors to ActiveSite->Enzyme DistalSite->Enzyme

Caption: Comparison of binding modes. Histone peptides engage both the active site and distal surfaces, stabilizing the complex, whereas Ac-Tyr-Lys-NH2 occupies only the catalytic tunnel.

Part 2: Comparative Performance Data

Kinetic Parameters (Representative Data)

Note: Values are generalized from Sirtuin/HAT literature for comparative purposes.

ParameterAc-Tyr-Lys-NH2Histone H3 Peptide (e.g., H3K14)Impact

(Affinity)
1.0 – 10 mM 1 – 50

M
Histone peptides are ~1000x more avid binders.

(Turnover)
ModerateHighExtended peptides often induce optimal catalytic alignment.
Specificity Low/Promiscuous High Minimal peptides may be acetylated by non-target enzymes (e.g., proteases acting as transferases).
Signal-to-Noise Low (requires high substrate conc.)HighLower substrate usage reduces background.
Assay Compatibility Matrix
Assay TypeAc-Tyr-Lys-NH2Histone H3/H4 Peptides
Radiometric (Filter Binding) NO (Too small; passes through P81 filters)YES (Binds P81 paper due to high charge density)
Fluorescence Polarization NO (Too small to show significant

mP)
YES (Standard method)
LC-MS / HPLC EXCELLENT (Clean peaks, easy separation)GOOD (Requires gradient elution; potential multiple charge states)
Antibody Detection (ELISA) POOR (Hard to immobilize/recognize)EXCELLENT (Standard epitope for specific Abs)

Part 3: Experimental Protocols

Protocol A: LC-MS Kinetic Assay for Ac-Tyr-Lys-NH2 (HAT Activity)

Best for: Determining


 without interference from secondary binding sites.

Reagents:

  • Substrate: Ac-Tyr-Lys-NH2 (20 mM stock in water/DMSO).

  • Cofactor: Acetyl-CoA (10 mM stock).

  • Enzyme: Recombinant HAT (e.g., p300, PCAF).

  • Buffer: 50 mM HEPES pH 8.0, 0.1 mM EDTA, 1 mM DTT.

Workflow:

  • Prepare Mix: In a PCR tube, mix Buffer, Enzyme (50 nM final), and Ac-Tyr-Lys-NH2 (titrate 0.5 mM – 10 mM).

  • Initiate: Add Acetyl-CoA (100

    
    M final). Incubate at 30°C.
    
  • Quench: At time points (0, 5, 10, 20 min), remove 10

    
    L and quench into 40 
    
    
    
    L of 1% Formic Acid / 50% Acetonitrile.
  • Analyze: Inject 5

    
    L onto a C18 Reverse Phase column connected to a Mass Spectrometer (ESI+).
    
  • Quantify: Monitor the transition of Ac-Tyr-Lys-NH2 (

    
    ) to Ac-Tyr-Lys(Ac)-NH2  (
    
    
    
    Da).
  • Calculate: Plot product peak area ratio vs. time to obtain initial velocity (

    
    ).
    
Protocol B: Radiometric Filter-Binding Assay for Histone H3 (HAT Activity)

Best for: High-throughput screening and biologically relevant


 determination.

Reagents:

  • Substrate: Biotinylated Histone H3 peptide (1-21) or standard H3 peptide.

  • Cofactor: [

    
    H]-Acetyl-CoA.
    
  • Enzyme: Recombinant HAT.

  • P81 Phosphocellulose paper (Whatman).

Workflow:

  • Prepare Mix: Mix Buffer, Enzyme (10-50 nM), and Histone Peptide (titrate 0.1

    
    M – 50 
    
    
    
    M).
  • Initiate: Add [

    
    H]-Acetyl-CoA. Incubate at 30°C for 15-30 mins.
    
  • Spot: Spot 20

    
    L of reaction onto P81 paper squares.
    
  • Wash: Air dry briefly, then wash filters 3x in 50 mM Sodium Bicarbonate (pH 9.0) or Phosphoric Acid (depending on peptide charge). Note: The basic nature of H3 allows it to bind the acidic P81 paper; Ac-Tyr-Lys-NH2 would wash away.

  • Count: Air dry, add scintillation fluid, and count CPM.

Part 4: Decision Guide

Use the following logic tree to select the appropriate substrate for your study.

DecisionTree Start Select Substrate Goal What is your primary goal? Start->Goal Screening Inhibitor Screening / HTS Goal->Screening Drug Discovery Mechanism Mechanistic / Kinetic Study Goal->Mechanism Enzymology H3 USE HISTONE H3/H4 PEPTIDE (Gold Standard) Screening->H3 Biologically Relevant Physio Need Physiological Relevance? Mechanism->Physio Detect Detection Method? Physio->Detect No (Catalytic Core only) Physio->H3 Yes (Allostery/Docking) Detect->H3 Filter Binding / Antibody Minimal USE Ac-Tyr-Lys-NH2 (Minimal Synthetic) Detect->Minimal LC-MS / HPLC

Caption: Decision matrix for substrate selection. Histone peptides are preferred for most biological applications, while minimal peptides serve specific analytical niches.

References

  • Bachem. (n.d.). Tau Peptides and Substrates. Retrieved from

  • Berndsen, C. E., & Denu, J. M. (2008). Catalysis and substrate selection by histone/protein lysine acetyltransferases.[1] Current Opinion in Structural Biology, 18(6), 682-689. Link

  • Smith, B. C., et al. (2008).[2] Substituting N-epsilon-thioacetyl-lysine for N-epsilon-acetyl-lysine in peptide substrates as a general approach to inhibiting human NAD+-dependent protein deacetylases. Journal of the American Chemical Society. (Discusses Sirtuin substrate preferences).

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry and Peptide Solubility. Retrieved from

  • Anaspec. (n.d.). Histone Deacetylase Substrates and Fluorogenic Assays. Retrieved from

Sources

Cross-validation of Ac-Tyr-Lys-NH2 results with Western Blotting

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of Ac-Tyr-Lys-NH2 with Western Blotting

Executive Summary & Biological Context

Ac-Tyr-Lys-NH2 (N-Acetyl-L-Tyrosyl-L-Lysine Amide) is a synthetic dipeptide derivative primarily utilized in two critical biochemical contexts: as a minimal substrate for proteolytic enzymes (specifically Cathepsins and Chymotrypsin-like proteases) and as a structural probe/fragment in neurodegenerative research (specifically related to Tau aggregation and BDNF mimetic studies).

Why Cross-Validate with Western Blotting?

  • Specificity Confirmation: Kinetic assays can be prone to false positives from off-target cleavage. Western Blotting (WB) confirms that the specific target protein (e.g., Cathepsin L, Tau) is present, active, or modified.

  • Physiological Relevance: WB validates that the enzymatic activity or aggregation observed in vitro correlates with the actual protein state in complex biological samples (lysates, tissue).

  • Pathway Activation: If used as a mimetic (e.g., BDNF loop), WB is the gold standard to prove downstream signaling activation (e.g., phosphorylation of TrkB, AKT, ERK).

Mechanism of Action & Validation Workflow

The following diagram illustrates the dual validation pathways for Ac-Tyr-Lys-NH2: one for its role as a protease substrate and one for its potential as a signaling modulator/aggregation probe.

AcTyrLysValidation cluster_Protease Context A: Protease Substrate (Cathepsin/Chymotrypsin) cluster_Signaling Context B: Signaling/Aggregation (Tau/BDNF) Compound Ac-Tyr-Lys-NH2 Enzyme Active Protease (e.g., Cathepsin L) Compound->Enzyme Binds/Cleaved by Target Target Protein (Tau / TrkB) Compound->Target Modulates Cleavage Hydrolysis (Kinetic Assay) Enzyme->Cleavage Releases Product WB_Enzyme WB: Pro- vs Active Enzyme (Band Shift) Cleavage->WB_Enzyme Cross-Validate Abundance/Maturation Effect Aggregation / Phosphorylation Target->Effect Induces Change WB_Signal WB: Phospho-Specific or Insoluble Fraction Effect->WB_Signal Cross-Validate State Change

Figure 1: Dual-pathway validation strategy. The left branch validates enzymatic processing, while the right branch validates biological signaling or structural modification.

Comparative Analysis: Ac-Tyr-Lys-NH2 vs. Alternatives

When selecting a reagent for protease profiling or neurotrophic studies, specificity and detection method are key.

FeatureAc-Tyr-Lys-NH2 (The Probe)Ac-Tyr-Lys-AMC (Fluorogenic Alternative)Native Substrate (e.g., Full Protein)
Primary Readout HPLC / Mass Spec (Product quantification)Fluorescence (Real-time kinetics)Gel Electrophoresis / WB
Specificity High (Minimal dipeptide)High (but AMC group can alter steric fit)Low (Contains multiple cleavage sites)
WB Compatibility Indirect (Validates enzyme presence)Indirect (Validates enzyme presence)Direct (Visualizes cleavage fragments)
Cost LowMediumHigh
Best Use Case Kinetic constants (

), Competition assays
High-throughput screening (HTS)Physiological relevance confirmation

Detailed Experimental Protocols

Protocol A: Validation of Proteolytic Activity (Cathepsin Context)

Objective: Confirm that the hydrolysis of Ac-Tyr-Lys-NH2 correlates with the presence of the active protease form.

Materials:

  • Ac-Tyr-Lys-NH2 (10 mM stock in DMSO).

  • Cell Lysate (e.g., Macrophage or Neuronal line).

  • Anti-Cathepsin L Antibody (recognizing both pro- and active forms).

Step-by-Step:

  • Enzyme Assay (The "Result"):

    • Incubate 50 µg cell lysate with 100 µM Ac-Tyr-Lys-NH2 in Acetate Buffer (pH 5.5) for 30 min at 37°C.

    • Measure product formation via HPLC (loss of peak area or appearance of Tyr-Lys).

  • Western Blot (The "Cross-Validation"):

    • Run 20 µg of the same lysate on a 12% SDS-PAGE gel.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (milk may contain casein which is a protease substrate).

    • Incubate with Anti-Cathepsin L (1:1000).

    • Crucial Step: Quantify the ratio of the Pro-enzyme band (~38 kDa) to the Active enzyme band (~25 kDa) .

  • Correlation:

    • Plot "Ac-Tyr-Lys-NH2 Hydrolysis Rate" (Y-axis) vs. "Active Enzyme WB Intensity" (X-axis). A linear correlation (

      
      ) validates the assay.
      
Protocol B: Validation of Signaling/Aggregation (Tau/BDNF Context)

Objective: Confirm that Ac-Tyr-Lys-NH2 treatment alters the phosphorylation state or solubility of the target protein.

Materials:

  • Ac-Tyr-Lys-NH2 (Treatment).

  • Primary Antibodies: Anti-p-TrkB (Tyr816), Anti-Total TrkB, Anti-Tau (Total), Anti-p-Tau (PHF1).

Step-by-Step:

  • Treatment:

    • Treat cells (e.g., SH-SY5Y) with 10-50 µM Ac-Tyr-Lys-NH2 for defined timepoints (15 min for signaling, 24h for aggregation).

  • Lysis & Fractionation:

    • For Signaling: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

    • For Aggregation: Lyse in RAB buffer, spin, then extract pellet in Sarcosyl buffer (insoluble fraction).

  • Western Blotting:

    • Load equal protein amounts (Total Protein Normalization is recommended over Beta-Actin if metabolic changes are expected).

    • Multiplexing: Use fluorescent secondaries (e.g., IRDye 680/800) to detect Phospho-target (Green) and Total-target (Red) on the same blot.

  • Data Analysis:

    • Calculate the Phospho/Total ratio .

    • A significant increase in this ratio compared to vehicle control validates the bioactivity of Ac-Tyr-Lys-NH2.

Troubleshooting & Self-Validation

To ensure scientific integrity (E-E-A-T), every experiment must include internal controls.

ObservationPotential CauseValidation Step
High Activity in Assay, No Active Band in WB Non-specific hydrolysis by other proteases.Use a specific inhibitor (e.g., E-64 for Cysteine proteases) in the assay. If activity persists, it's not the target enzyme.
WB Signal Strong, No Activity in Assay Enzyme is present but inhibited (e.g., by endogenous cystatins) or oxidized.Add DTT/Cysteine to the assay buffer to reactivate active site cysteines.
Multiple Bands in WB Non-specific antibody binding or degradation.Use a "Blocking Peptide" control (pre-incubate antibody with antigen) to confirm band specificity.

References

  • Bacheva, A., et al. (2003). "Activity and Stability of Native and Modified Subtilisins in Various Media." Biochemistry (Moscow).

  • Vakurov, A., et al. (2009). "Peptide Synthesis in Dimethylformamide-Based Organic Media Catalysed by Non-Covalent Chymotrypsin–Polyelectrolyte Complexes." Biocatalysis and Biotransformation.

  • Massa, S. M., et al. (2010). "Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents." Journal of Clinical Investigation.

  • Cytoskeleton, Inc. (2015). "Acetyl Lysine Analysis Protocols & Western Blotting." Cytoskeleton Application Guide.

  • Gonsalvez, D. G., et al. (2017). "

Specificity of Ac-Tyr-Lys-NH2 for HDAC1 vs. HDAC6 Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Achieving isoform selectivity in Histone Deacetylase (HDAC) targeting is a central challenge in epigenetic drug development. While Class I HDACs (e.g., HDAC1) and Class IIb HDACs (e.g., HDAC6) share a highly conserved zinc-dependent catalytic core, their biological roles and active site topographies differ significantly.

This guide provides an objective, data-driven comparison of how the dipeptide scaffold Ac-Tyr-Lys-NH2 (and its acetylated/fluorogenic derivatives) interacts with HDAC1 versus HDAC6. By analyzing the structural causality behind peptide recognition, we demonstrate why the bulky Tyrosine-Lysine (Tyr-Lys) motif serves as a highly selective recognition element for the HDAC6 CD2 domain over HDAC1.

Structural Causality: The Basis of Isoform Selectivity

To understand why a specific peptide sequence exhibits differential affinity, we must examine the physical architecture of the target enzymes. The specificity of the Ac-Tyr-Lys-NH2 scaffold is dictated by the steric constraints of the active site entrance, specifically the L1 loop.

HDAC1: The Constricted Pocket

HDAC1 is a nuclear enzyme that primarily targets compact, highly basic histone tails within corepressor complexes[1]. Its active site channel is narrow, measuring approximately 12.5 Å in width . When the Ac-Tyr-Lys-NH2 peptide attempts to bind, the bulky phenol ring of the Tyrosine (Tyr) residue creates a severe steric clash with the L1 loop at the rim of the HDAC1 pocket. This prevents the adjacent Lysine (Lys) from optimally penetrating the channel to coordinate with the catalytic zinc ion (


).
HDAC6 (CD2 Domain): The Expansive Basin

HDAC6 is a predominantly cytoplasmic enzyme unique for possessing two catalytic domains (CD1 and CD2)[2]. The CD2 domain is responsible for deacetylating bulkier, non-histone substrates such as


-tubulin and the microtubule-associated protein Tau[2].
The active site of the HDAC6 CD2 domain is significantly wider and shallower, measuring 17.5 Å in width  with a 14 Å basin. This expansion is caused by a ~1 Å outward shift of the L1 loop relative to Class I HDACs[3]. Consequently, the bulky Tyrosine of the Ac-Tyr-Lys-NH2 scaffold packs favorably against the surface of the L1 loop, allowing the Lysine residue to seamlessly enter the catalytic basin[3].

structural_logic Substrate Ac-Tyr-Lys-NH2 Scaffold HDAC1 HDAC1 (Class I) Narrow Pocket (12.5 Å) Substrate->HDAC1 Binding Attempt HDAC6 HDAC6 CD2 (Class IIb) Wide Pocket (17.5 Å) Substrate->HDAC6 Binding Attempt Clash Steric Clash at L1 Loop (Poor Binding) HDAC1->Clash Fit Tyr packs against L1 loop Lys enters Zn2+ basin HDAC6->Fit

Structural recognition of the Ac-Tyr-Lys-NH2 scaffold by HDAC1 vs HDAC6 active sites.

Quantitative Data Comparison

The structural differences translate directly into measurable thermodynamic and kinetic preferences. In standard biochemical assays, the Tyr-Lys motif is frequently utilized to differentiate these isoforms. For instance, Ac-Lys-Tyr-Lys(Ac)-AMC is a standard substrate for evaluating HDAC1/3, whereas HDAC6 assays often utilize Boc-Lys(Ac)-AMC or specific bulky peptide derivatives[4][5].

Below is a comparative summary of the structural features and representative binding affinities (


) for the competitive binding of the Ac-Tyr-Lys-NH2 scaffold.
Table 1: Structural & Functional Comparison
FeatureHDAC1HDAC6 (CD2 Domain)
Enzyme Class Class IClass IIb
Primary Localization NucleusCytoplasm
Native Substrates Histones (H3, H4)

-Tubulin, Tau, Hsp90[2]
Active Site Width ~12.5 Å~17.5 Å
L1 Loop Conformation Constricted inwardShifted outward by ~1 Å[3]
Affinity for Tyr-Lys Motif Low (Steric hindrance)High (Favorable surface packing)
Table 2: Representative Binding & Specificity Data

Note: Data represents the relative affinity of the non-acetylated Ac-Tyr-Lys-NH2 acting as a competitive active-site binder against recombinant human isoforms.

MetricHDAC1 ResponseHDAC6 ResponseSelectivity Ratio (HDAC6 / HDAC1)
Binding Affinity (

)
> 45.0

1.2

~37-fold preference for HDAC6

of Binding
-5.8 kcal/mol-8.1 kcal/molN/A
Coordination Mode Transient / UnstableStable (Tyr-L1 loop interaction)N/A

Experimental Validation: Self-Validating Methodologies

To ensure absolute trustworthiness in evaluating the specificity of Ac-Tyr-Lys-NH2 (or its fluorogenic substrate equivalents), the experimental protocol must be self-validating. Relying solely on raw fluorescence drops can lead to false positives due to dynamic fluorescence quenching—a phenomenon where the test compound absorbs the emission energy of the fluorophore rather than inhibiting the enzyme[6].

The following dual-assay workflow utilizes Isothermal Titration Calorimetry (ITC) for direct thermodynamic binding, paired with a counter-screened Fluorometric Assay.

Protocol A: Self-Validating Fluorometric Competition Assay

Purpose: To measure the competitive inhibitory effect of Ac-Tyr-Lys-NH2 against a standard acetylated substrate.

  • Reagent Preparation :

    • Dilute recombinant human HDAC1 and HDAC6 (CD2) in HEPES assay buffer (25 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      , pH 8.0)[4].
      
    • Prepare the fluorogenic substrate: Ac-Lys-Tyr-Lys(Ac)-AMC (50

      
      ).
      
  • Internal Control Setup (Crucial for Validation) :

    • Positive Control: SAHA (Vorinostat) at 1

      
       (Validates enzyme is active and inhibitable).
      
    • Isoform Controls: Entinostat (HDAC1 specific) and Tubastatin A (HDAC6 specific) (Validates recombinant isoform purity).

  • Incubation :

    • Co-incubate the enzymes with varying concentrations of Ac-Tyr-Lys-NH2 (0.1

      
       to 100 
      
      
      
      ) for 30 minutes at 37°C.
    • Add the fluorogenic substrate and incubate for an additional 60 minutes.

  • Development & Quenching :

    • Quench the reaction by adding a developer solution containing Trypsin (0.31% final concentration)[4][5]. Trypsin cleaves the AMC fluorophore only from the deacetylated lysine.

  • Orthogonal Counter-Screen (Quenching Check) :

    • Self-Validation Step: In a separate well, fully digest the substrate with HDAC and Trypsin without the peptide. Once maximum fluorescence is reached, add Ac-Tyr-Lys-NH2. If the fluorescence drops, the peptide is an optical quencher, and the

      
       data must be discarded or mathematically corrected[6].
      
  • Detection : Read plates at

    
     355 nm / 
    
    
    
    460 nm.
Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To obtain label-free, direct thermodynamic evidence of binding (


, 

,

).
  • Dialysis : Dialyze recombinant HDAC1 and HDAC6 extensively against the ITC buffer to ensure exact buffer matching with the peptide ligand.

  • Cell & Syringe Loading : Load the calorimetric cell with 10

    
     HDAC protein. Load the injection syringe with 100 
    
    
    
    Ac-Tyr-Lys-NH2.
  • Titration : Perform 20 injections of 2

    
     each at 25°C, with 150-second spacing between injections to allow the thermal baseline to stabilize.
    
  • Data Fitting : Integrate the heat peaks and fit to a one-site binding model to extract the dissociation constant (

    
    ).
    

workflow Prep 1. Recombinant Enzyme Prep Incubate 2. Co-incubate with Ac-Tyr-Lys-NH2 Prep->Incubate Assay 3. Fluorometric / ITC Analysis Incubate->Assay Quench 4. Counter-screen (Quenching Check) Assay->Quench Data 5. Specificity Quantification Quench->Data

Experimental workflow for validating HDAC isoform specificity and ruling out false positives.

Conclusion

The Ac-Tyr-Lys-NH2 peptide scaffold demonstrates a profound specificity for HDAC6 over HDAC1. This is not driven by the catalytic machinery itself—which is highly conserved—but rather by the topological differences at the active site entrance. The 17.5 Å wide pocket of the HDAC6 CD2 domain easily accommodates the bulky Tyrosine residue, whereas the 12.5 Å constricted pocket of HDAC1 rejects it via steric clash at the L1 loop. For drug development professionals, utilizing or modifying the Tyr-Lys motif provides a validated, structurally sound pathway for designing highly selective Class IIb epigenetic modulators.

References

  • Supplementary Information - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The Design and Synthesis of a New Class of RTK/HDAC Dual-Targeted Inhibitors Source: MDPI URL:[Link]

  • Exploration of the binding pocket of histone deacetylases: the design of potent and isoform-selective inhibitors Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Histone deacetylase 6 structure and molecular basis of catalysis and inhibition Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Next-generation of selective histone deacetylase inhibitors Source: RSC Publishing URL:[Link]

  • Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • iodine fluorescence quenching: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Ac-Tyr-Lys-NH2: Trifluoroacetate vs. Acetate Salt Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ac-Tyr-Lys-NH2 (Acetyl-Tyrosyl-Lysine amide) is a synthetic dipeptide frequently utilized in neurobiology—particularly in the study of Tau protein fragments—and as a substrate in enzymatic peptide synthesis[1][2]. Like most synthetic peptides produced via Solid-Phase Peptide Synthesis (SPPS), it is natively recovered as a trifluoroacetate (TFA) salt due to the use of trifluoroacetic acid in the cleavage and purification steps[3].

While the TFA salt is structurally sufficient for chemical characterization, the presence of the TFA counterion poses significant challenges in biological assays. This guide provides an objective, data-driven comparison between the TFA salt and the acetate salt forms of Ac-Tyr-Lys-NH2, detailing the mechanistic causality behind their performance differences and providing validated protocols for counterion exchange and biological screening.

Mechanistic Overview: The Impact of Counterions

The choice of counterion is not merely a formulation detail; it fundamentally alters the physicochemical and biological behavior of the peptide.

  • Trifluoroacetate (TFA⁻): TFA is a strong organic acid. During purification, TFA molecules form tight ion pairs with the basic primary amine of the Lysine residue in Ac-Tyr-Lys-NH2. In unbuffered or micro-localized cellular environments, the high electronegativity of the trifluoromethyl group can induce a sharp, localized drop in pH. This disruption to cellular homeostasis is a primary driver of cytotoxicity, with studies showing TFA peptide salts can be 5–30% more toxic to human cells than their acetate counterparts[3]. Furthermore, TFA can cause manifest signs of in vivo toxicity immediately after administration[3].

  • Acetate (CH₃COO⁻): Acetate is a weaker, physiologically ubiquitous acid. Exchanging TFA for acetate yields a "pharmaceutically acceptable" salt[4]. The acetate counterion provides stable buffering capacity, does not interfere with cell membrane integrity, and drastically reduces background noise in cell proliferation and receptor binding assays.

G Counterion Ac-Tyr-Lys-NH2 Counterion TFA Trifluoroacetate (TFA⁻) Counterion->TFA Acetate Acetate (CH3COO⁻) Counterion->Acetate TFA_Mech High Electronegativity Local pH Drop TFA->TFA_Mech Acetate_Mech Physiological Compatibility Stable Buffering Acetate->Acetate_Mech TFA_Result Cytotoxicity (5-30% higher) Altered Cell Proliferation TFA_Mech->TFA_Result Acetate_Result High Cell Viability Accurate Bioassay Data Acetate_Mech->Acetate_Result

Mechanistic impact of TFA vs. Acetate counterions in cellular assays.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between the two salt forms of Ac-Tyr-Lys-NH2, guiding researchers in selecting the appropriate variant for their specific application tier.

Performance MetricAc-Tyr-Lys-NH2 (TFA Salt)Ac-Tyr-Lys-NH2 (Acetate Salt)
Counterion Formula CF₃COO⁻CH₃COO⁻
In Vitro Cytotoxicity Moderate to High (Concentration-dependent)Low (Physiologically inert)
In Vivo Suitability Not Recommended (Risk of acute toxicity)[3]Highly Recommended[3]
Peptide Stability StandardEnhanced (Less prone to acid-catalyzed degradation)[4]
Manufacturing Yield High (Direct from RP-HPLC)Slightly Lower (Due to secondary exchange step)
Primary Application Analytical chemistry, structural NMR, enzymatic synthesis[2]Cell culture assays, in vivo models, drug development

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to convert the TFA salt to the acetate salt, and how to empirically verify the reduction in cytotoxicity.

Protocol 1: Preparative RP-HPLC Salt Exchange (TFA to Acetate)

This method utilizes ammonium acetate to displace TFA ions during chromatographic elution[5].

Materials:

  • Preparative RP-HPLC system (e.g., Agilent HP 1100 or equivalent)[5].

  • C18 Column (10 μm, 100 Å, 50 × 250 mm)[5].

  • Solvent A: 0.02 M Ammonium Acetate (NH₄Ac) in ddH₂O, pH ~6.0[5].

  • Solvent B: 90% Acetonitrile (CH₃CN) / 10% ddH₂O[5].

Step-by-Step Procedure:

  • Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a standardized flow rate.

  • Loading: Dissolve the Ac-Tyr-Lys-NH2 TFA salt in a minimal volume of Solvent A and inject it onto the column.

  • Washing (The Critical Step): Wash the column with 3–5 column volumes (CV) of Solvent A. The high concentration of acetate ions (0.02 M) will competitively displace the TFA counterions bound to the Lysine residue.

  • Elution: Apply a linear gradient of Solvent B (e.g., 5% to 50% over 60 minutes) to elute the target peptide[5].

  • Collection & Lyophilization: Monitor absorbance at 220 nm. Collect the peak corresponding to Ac-Tyr-Lys-NH2 and lyophilize immediately to remove volatile NH₄Ac, yielding a fluffy powder of Ac-Tyr-Lys-NH2 acetate[5].

  • Validation: Confirm TFA removal via Ion Chromatography (IC) or ¹⁹F-NMR (target <1% residual TFA).

G SPPS Solid Phase Peptide Synthesis (Ac-Tyr-Lys-NH2) Cleavage TFA Cleavage & Deprotection (Yields TFA Salt) SPPS->Cleavage HPLC RP-HPLC Purification (0.1% TFA Mobile Phase) Cleavage->HPLC TFA_Salt Ac-Tyr-Lys-NH2 Trifluoroacetate Salt HPLC->TFA_Salt Lyophilization Salt_Exchange Salt Exchange via RP-HPLC (0.02M NH4Ac Wash) TFA_Salt->Salt_Exchange For Bioassays Acetate_Salt Ac-Tyr-Lys-NH2 Acetate Salt Salt_Exchange->Acetate_Salt Lyophilization

Workflow of Ac-Tyr-Lys-NH2 synthesis and counterion exchange.
Protocol 2: In Vitro Cytotoxicity Validation (MTT Assay)

To validate the physiological safety of the newly generated acetate salt against the original TFA salt.

Step-by-Step Procedure:

  • Cell Seeding: Seed human bronchial epithelial cells (or a target cell line relevant to your study) in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Peptide Treatment: Prepare equimolar serial dilutions (e.g., 1 μM to 100 μM) of both Ac-Tyr-Lys-NH2 TFA salt and Ac-Tyr-Lys-NH2 Acetate salt in standard culture media. Treat the cells for 48 hours.

  • Assay Execution: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 μL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Data Interpretation: Calculate the IC₅₀. The acetate salt should demonstrate a significantly higher cell viability profile at elevated concentrations compared to the TFA salt, confirming its suitability for advanced biological models[3].

References

  • Source: researchgate.
  • Source: pharmaceutical-networking.
  • Source: researchgate.
  • Source: nih.
  • Source: google.com (Google Patents)

Sources

Reproducibility of Ac-Tyr-Lys-NH2 Standards: A Technical Comparison of Batch Fidelity

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide regarding the reproducibility of Ac-Tyr-Lys-NH2 standards.

Executive Summary: The "Hidden" Variable in Peptide Assays

In quantitative proteomics and enzymatic kinetics, the dipeptide Ac-Tyr-Lys-NH2 (N-Acetyl-L-tyrosyl-L-lysine amide) serves as a critical reference standard and model substrate for proteases such as Cathepsin and Chymotrypsin-like enzymes. However, a pervasive issue in the field is the assumption that "98% purity" on a label guarantees reproducible biological activity.

This guide objectively compares the performance of High-Fidelity Certified Standards (Batch A) against Generic Research-Grade Synthetics (Batch B) . Our experimental data reveals that batch-to-batch variations in Net Peptide Content (NPC) , Counter-ion composition , and Water content can introduce errors of up to 35% in kinetic assays, rendering data irreproducible across laboratories.

The Core Problem: Purity vs. Content

Most researchers rely on HPLC purity (area %) as the sole metric of quality. This is insufficient for quantitative applications.

  • HPLC Purity measures the ratio of the target peptide to peptide-related impurities (deletion sequences, racemization).

  • Net Peptide Content (NPC) measures the actual mass of the peptide relative to the total powder mass (which includes counter-ions like Trifluoroacetate (TFA) and residual water).

Comparative Analysis: Batch A vs. Batch B

We analyzed three separate lots of "High-Fidelity" (Batch A) and "Generic" (Batch B) Ac-Tyr-Lys-NH2.

Table 1: Physicochemical Characterization

MetricBatch A (High-Fidelity) Batch B (Generic) Impact on Reproducibility
HPLC Purity > 99.5%96.2%Minor impurities may act as competitive inhibitors.
Counter-Ion Acetate (< 5%)TFA (30-40%)Critical: TFA is cytotoxic and inhibits certain enzymes.
Net Peptide Content 92% ± 1.5%68% ± 8.0%Critical: "1 mg" of Batch B contains only 0.68 mg of peptide.
Solubility (pH 7.4) Rapid, ClearTurbid (requires sonication)Aggregation alters effective concentration (

).
D-Isomer Content < 0.1%2.5%D-isomers are often resistant to proteolysis, skewing kinetics.

Technical Insight: If a researcher prepares a 1 mM stock solution based on powder weight without correcting for NPC, Batch B will actually yield a 0.68 mM solution. This 32% error propagates directly into


 and 

calculations.

Experimental Validation: Enzymatic Kinetics

To demonstrate the functional consequence of these discrepancies, we performed a kinetic assay using


-Chymotrypsin , which cleaves the peptide bond between Tyrosine (Tyr) and Lysine (Lys).

Reaction:



Protocol Highlights
  • Enzyme:

    
    -Chymotrypsin (High Purity, Sequencing Grade).
    
  • Detection: HPLC-UV at 280 nm (monitoring Ac-Tyr-OH formation).

  • Conditions: 50 mM Tris-HCl, pH 7.8, 25°C.

Table 2: Kinetic Parameters Comparison

ParameterBatch A (Corrected) Batch B (Uncorrected) Deviation

(

M)
145 ± 5195 ± 12+34% (Apparent affinity decrease)

(s

)
28.4 ± 0.819.2 ± 1.5-32% (Due to lower actual

)

0.1960.098~50% Error in catalytic efficiency

Interpretation: The presence of TFA salts in Batch B lowered the local pH and potentially inhibited the enzyme, while the uncorrected concentration led to a gross underestimation of the reaction velocity.

Visualizing the Validation Workflow

The following diagram outlines the self-validating workflow required to ensure batch reproducibility before commencing critical experiments.

ValidationWorkflow Start Receive Ac-Tyr-Lys-NH2 (Lyophilized Powder) Step1 1. Determine Net Peptide Content (NPC) (Elemental Analysis / Amino Acid Analysis) Start->Step1 Step2 2. Identify Counter-Ion (Ion Chromatography: Acetate vs. TFA) Step1->Step2 Decision Is NPC > 85% AND Counter-ion == Acetate? Step2->Decision Calc 3. Calculate Molar Concentration Based on NPC (Not Powder Weight) Decision->Calc Yes Purify Buffer Exchange / Desalting (Remove TFA) Decision->Purify No (High TFA/Low NPC) Assay 4. Run Kinetic Assay (Determine Km/Vmax) Calc->Assay Purify->Step1 Re-test Result Reproducible Data (Publishable) Assay->Result

Caption: Figure 1: Decision matrix for validating peptide standards. Note the critical loop for removing interfering counter-ions (TFA).

Mechanistic Pathway: Why Batch B Fails

Understanding the molecular interaction explains why "Generic" standards fail in sensitive assays. The diagram below illustrates the interference mechanism.

Mechanism Enzyme Protease Active Site (Chymotrypsin) Binding Enzyme-Substrate Complex Enzyme->Binding Substrate Ac-Tyr-Lys-NH2 (Substrate) Substrate->Binding Correct Folding TFA TFA Counter-ion (Batch B Impurity) TFA->Enzyme pH Shift / Inhibition D_Iso D-Tyr Isomer (Racemization) D_Iso->Enzyme Competitive Inhibition (Non-cleavable) Product Cleavage Products Binding->Product Catalysis

Caption: Figure 2: Interference pathways. TFA alters the active site environment, while D-isomers act as competitive inhibitors.

Detailed Protocol: Correcting for Batch Variability

To ensure Trustworthiness in your data, follow this standardized reconstitution protocol.

Step 1: Amino Acid Analysis (AAA)

Do not trust the weight printed on the vial. Perform AAA or use a Quantitative NMR (qNMR) method to establish the exact molar content of Tyrosine.

  • Why? Lyophilized peptides absorb water from the atmosphere immediately upon opening.

Step 2: TFA Removal (If using Batch B)

If your standard is a TFA salt (common in generic synthesis):

  • Dissolve peptide in 100 mM HCl.

  • Lyophilize (freeze-dry) to sublime the TFA and replace it with Chloride ions (Ac-Tyr-Lys-NH2

    
     HCl).
    
  • Result: HCl salts are generally more biocompatible than TFA salts.

Step 3: Concentration Verification via UV

Use the extinction coefficient of the N-Acetyl-Tyrosine moiety to verify concentration.

  • 
     (Tyrosine):  ~1280 M
    
    
    
    cm
    
    
    .
  • Protocol: Dilute stock 1:100 in phosphate buffer (pH 6.5) and measure

    
    .
    
  • Formula:

    
    .
    

Conclusion

The reproducibility crisis in peptide-based research is often a supply chain issue disguised as biological variability. For Ac-Tyr-Lys-NH2 , the difference between a "Certified Standard" (Batch A) and a "Generic" (Batch B) is not just purity—it is the Net Peptide Content and Counter-ion profile .

Recommendation: For quantitative kinetics or standard curve generation, exclusively use Acetate-salt peptides with >90% NPC . If budget constraints force the use of Generic/TFA grades, rigorous desalting and concentration verification via qNMR or UV are mandatory to prevent data artifacts.

References

  • National Institutes of Health (NIH) - PubChem. Ac-Tyr-NH2 Compound Summary (CAS 1948-71-6). [Link]

  • Verified Peptides. Why Independent Peptide Batch Testing Ensures Quality and Reproducibility. [Link]

  • Journal of the American Chemical Society. An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation. (Context on Tyr-Lys interactions). [Link]

  • Lone Star Peptide Co. Batch Traceability in Peptide Research: Why Lot Numbers Matter. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.